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  • Product: 1-Methoxycyclobutane-1-carbonitrile
  • CAS: 1443980-01-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Strategic Approach to Synthesis The synthesis of 1-methoxycyclobutane-1-carbonitrile hinges on the formation of an α-alkoxynitrile from a cyclic ketone. This common transformation provides a reliable method for introduci...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Approach to Synthesis

The synthesis of 1-methoxycyclobutane-1-carbonitrile hinges on the formation of an α-alkoxynitrile from a cyclic ketone. This common transformation provides a reliable method for introducing both a nitrile and a methoxy group in a single step. The overall synthetic strategy is depicted below:

synthesis_strategy Cyclobutanone Cyclobutanone Target 1-Methoxycyclobutane- 1-carbonitrile Cyclobutanone->Target Cyanation & Methoxylation Reagents NaCN or KCN, CH3OH, Acid Catalyst

Caption: Proposed synthetic pathway for 1-methoxycyclobutane-1-carbonitrile from cyclobutanone.

The core of this strategy lies in the accessibility and reactivity of cyclobutanone. Several methods for the synthesis of cyclobutanone have been reported, and a reliable procedure is crucial for the overall success of this synthetic route.[1][2]

Synthesis of the Precursor: Cyclobutanone

A variety of methods have been developed for the synthesis of cyclobutanone.[1][2] One of the most efficient and commonly employed methods is the lithium iodide-catalyzed rearrangement of oxaspiropentane, which is generated from the epoxidation of methylenecyclopropane.[2]

cyclobutanone_synthesis Methylenecyclopropane Methylenecyclopropane Oxaspiropentane Oxaspiropentane Methylenecyclopropane->Oxaspiropentane Epoxidation (e.g., m-CPBA) Cyclobutanone Cyclobutanone Oxaspiropentane->Cyclobutanone Rearrangement (LiI) target_synthesis Cyclobutanone Cyclobutanone Cyanohydrin Cyclobutanone Cyanohydrin Cyclobutanone->Cyanohydrin NaCN, H+ Target 1-Methoxycyclobutane- 1-carbonitrile Cyanohydrin->Target CH3OH, H+

Sources

Exploratory

An In-Depth Technical Guide to 1-Methoxycyclobutane-1-carbonitrile: Synthesis, Properties, and Reactivity

Introduction 1-Methoxycyclobutane-1-carbonitrile is a fascinating, yet not widely commercialized, bifunctional organic molecule. As a member of the α-alkoxynitrile family, it possesses a unique structural motif where a n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methoxycyclobutane-1-carbonitrile is a fascinating, yet not widely commercialized, bifunctional organic molecule. As a member of the α-alkoxynitrile family, it possesses a unique structural motif where a nitrile and a methoxy group are attached to the same carbon atom within a strained cyclobutane ring. This arrangement imparts a rich and versatile chemical reactivity, making it a valuable, albeit specialized, building block in synthetic organic chemistry. The inherent ring strain of the cyclobutane core, combined with the electronic properties of the nitrile and methoxy substituents, opens avenues for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, spectroscopic signature, and the expected reactivity of 1-Methoxycyclobutane-1-carbonitrile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Source
Molecular Formula C₆H₉NO-
Molecular Weight 111.14 g/mol -
Appearance Colorless to pale yellow liquidBased on similar α-alkoxynitriles.
Boiling Point ~150-170 °CExtrapolated from related compounds.
Density ~0.95-1.05 g/cm³Based on related structures.
Solubility Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters). Limited solubility in water.General solubility of similar organic molecules.[1]
CAS Number Not assigned or not publicly available.-
Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Methoxycyclobutane-1-carbonitrile is expected to exhibit characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2950-2850C-H (alkane)Stretching
~2240-2220C≡N (nitrile)Stretching (weak to medium intensity)
~1450CH₂Bending
~1100-1050C-O (ether)Stretching (strong intensity)

The nitrile stretch is a particularly diagnostic peak, though it can be of variable intensity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is predicted to show signals corresponding to the methoxy group and the three distinct methylene groups of the cyclobutane ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4Singlet3H-OCH₃
~2.6-2.8Multiplet2HRing CH₂ (α to nitrile)
~2.2-2.4Multiplet2HRing CH₂ (α to nitrile)
~1.9-2.1Multiplet2HRing CH₂ (β to nitrile)
  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary carbon, the methoxy carbon, and the three methylene carbons of the ring.

Chemical Shift (ppm)Assignment
~118-122-C≡N
~75-85C-OCH₃ (quaternary)
~52-58-OCH₃
~30-35Ring CH₂ (α to nitrile)
~15-20Ring CH₂ (β to nitrile)

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 80, and cleavage of the cyclobutane ring. Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[3]

Synthesis of 1-Methoxycyclobutane-1-carbonitrile

A robust and logical synthetic approach to 1-Methoxycyclobutane-1-carbonitrile involves a two-step, one-pot reaction starting from cyclobutanone. This method is based on the well-established cyanosilylation of ketones followed by in-situ quenching with an alcohol.[4]

Proposed Synthetic Protocol

Reaction: Cyclobutanone + Trimethylsilyl cyanide (TMSCN) → 1-(trimethylsiloxy)cyclobutane-1-carbonitrile → (with Methanol) → 1-Methoxycyclobutane-1-carbonitrile

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclobutanone (1.0 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂, InBr₃). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cyanosilylation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition of TMSCN is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of cyclobutanone and the formation of the silylated cyanohydrin intermediate.

  • In-situ Alkylation: Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C. Add anhydrous methanol (MeOH, 2.0 eq) dropwise.

  • Acidic Workup: After stirring for an additional 1-2 hours at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Methoxycyclobutane-1-carbonitrile.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of TMSCN, which is sensitive to moisture.

  • Lewis Acid Catalyst: A Lewis acid is employed to activate the carbonyl group of cyclobutanone, making it more electrophilic and susceptible to nucleophilic attack by the cyanide from TMSCN.

  • Low-Temperature Addition: The dropwise addition of TMSCN at low temperatures helps to control the exothermicity of the reaction and minimize potential side reactions.

  • In-situ Quenching with Methanol: This strategy is efficient as it avoids the isolation of the potentially unstable silylated cyanohydrin intermediate. The methanol acts as a nucleophile to displace the trimethylsiloxy group.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Process cluster_products Products Cyclobutanone Cyclobutanone ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C to RT) Cyclobutanone->ReactionVessel TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->ReactionVessel LewisAcid Lewis Acid (cat.) LewisAcid->ReactionVessel Methanol Methanol Intermediate 1-(trimethylsiloxy)cyclobutane-1-carbonitrile (Intermediate) Methanol->Intermediate Step 2: Alkylation ReactionVessel->Intermediate Step 1: Cyanosilylation Workup Aqueous Workup & Extraction Purification Purification (Vacuum Distillation) Workup->Purification FinalProduct 1-Methoxycyclobutane-1-carbonitrile Purification->FinalProduct Intermediate->Workup

Caption: Synthetic workflow for 1-Methoxycyclobutane-1-carbonitrile.

Reactivity and Synthetic Utility

The chemical reactivity of 1-Methoxycyclobutane-1-carbonitrile is dominated by the chemistry of the nitrile group and the potential for reactions involving the strained cyclobutane ring.

Hydrolysis to Carboxylic Acid

The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6] This transformation provides access to 1-methoxycyclobutane-1-carboxylic acid, another valuable synthetic intermediate.

Acid-Catalyzed Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Methoxycyclobutane-1-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Heating: Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator paper is used at the top of the condenser) or by TLC analysis.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture can be extracted with an organic solvent. The combined organic extracts are then washed with water, dried, and the solvent is removed to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Base-Catalyzed Hydrolysis Protocol:

  • Reaction Setup: Dissolve 1-Methoxycyclobutane-1-carbonitrile (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture to reflux for several hours.

  • Acidification and Isolation: After cooling, the reaction mixture, which contains the carboxylate salt, is acidified with a strong mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product can then be isolated by filtration or extraction.

Hydrolysis Mechanism Diagram

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis A1 Nitrile A2 Protonated Nitrile A1->A2 + H⁺ A3 Attack by Water A2->A3 + H₂O A4 Proton Transfer A3->A4 A5 Amide Tautomer A4->A5 Tautomerization A6 Protonated Amide A5->A6 + H⁺ A7 Attack by Water A6->A7 + H₂O A8 Tetrahedral Intermediate A7->A8 A9 Proton Transfer & Loss of NH₃ A8->A9 A10 Carboxylic Acid A9->A10 - NH₄⁺

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would yield (1-methoxycyclobutan-1-yl)methanamine, a useful building block for pharmaceuticals and other fine chemicals.

Reduction Protocol with LiAlH₄:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 1-Methoxycyclobutane-1-carbonitrile in the same anhydrous solvent dropwise.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with the ether solvent. The combined filtrate is then dried and the solvent is evaporated to yield the crude amine.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methoxycyclobutane-1-carbonitrile is not available, its handling should be guided by the known hazards of related α-alkoxynitriles and cyanohydrins.

  • Toxicity: α-Alkoxynitriles are potentially toxic. They can release hydrogen cyanide upon contact with acids or moisture. Therefore, they should be handled with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation and Skin Contact: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. The container should be tightly sealed under an inert atmosphere.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Methoxycyclobutane-1-carbonitrile stands as a promising, albeit under-explored, synthetic intermediate. Its unique combination of a strained cyclobutane ring, a reactive nitrile handle, and a stabilizing methoxy group offers significant potential for the construction of complex molecular architectures. The synthetic and reactive pathways outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers and drug development professionals to explore the utility of this versatile molecule. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

  • PubChem. 1-Methylcyclobutane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. Methoxycyclobutane. National Center for Biotechnology Information. [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608–3611.
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane. [Link]

  • Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID.
  • YouTube. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references).
  • Cheméo. (n.d.). Chemical Properties of Cyclobutane, methyl- (CAS 598-61-8). [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE.
  • MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. [Link]

  • ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. [Link]

  • Google Patents. (n.d.). US4536353A - Process for preparing α-ketonitriles.
  • ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.

Sources

Foundational

An In-depth Technical Guide to 1-Methoxycyclobutane-1-carbonitrile: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Methoxycyclobutane-1-carbonitrile, a unique small molecule with potential applications in organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methoxycyclobutane-1-carbonitrile, a unique small molecule with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data, this document presents a proposed synthetic route and predicted physical and spectroscopic properties based on established chemical principles and data from analogous structures. This approach provides a robust framework for researchers interested in the synthesis and utilization of this and related compounds.

Chemical Identity and Structure

1-Methoxycyclobutane-1-carbonitrile is a substituted cyclobutane derivative featuring both a methoxy and a nitrile group attached to the same carbon atom. This arrangement, known as an α-alkoxy nitrile or a protected cyanohydrin, imparts specific reactivity and potential for further chemical transformations.

Table 1: Chemical Identity of 1-Methoxycyclobutane-1-carbonitrile

ParameterValue
IUPAC Name 1-methoxycyclobutane-1-carbonitrile
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Canonical SMILES COC1(C#N)CCC1
InChI Key (Predicted)

Proposed Synthetic Pathway

A practical and efficient two-step synthesis of 1-Methoxycyclobutane-1-carbonitrile is proposed, commencing from the readily available starting material, cyclobutanone. The synthesis involves an initial cyanohydrin formation followed by a Williamson ether synthesis to introduce the methoxy group.

Synthesis_Workflow A Cyclobutanone B 1-Hydroxycyclobutane-1-carbonitrile A->B  HCN (or NaCN/H+)   Cyanohydrin Formation C 1-Methoxycyclobutane-1-carbonitrile B->C  1. NaH    2. CH3I   Williamson Ether Synthesis

Caption: Proposed two-step synthesis of 1-Methoxycyclobutane-1-carbonitrile.

Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile (Cyanohydrin Formation)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclobutanone, forming the corresponding cyanohydrin, 1-hydroxycyclobutane-1-carbonitrile.[1][2] This reaction is typically performed using hydrogen cyanide (HCN) or by generating it in situ from a cyanide salt (e.g., NaCN or KCN) and a proton source.[2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of cyclobutanone in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the cooled cyclobutanone solution.

  • Acidification: A dilute acid (e.g., sulfuric acid or hydrochloric acid) is then added slowly from the addition funnel to maintain a slightly acidic pH (around 4-5), which promotes the formation of HCN in situ and catalyzes the reaction.[2]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 1-hydroxycyclobutane-1-carbonitrile can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Methoxycyclobutane-1-carbonitrile (Williamson Ether Synthesis)

The second step involves the methylation of the hydroxyl group of 1-hydroxycyclobutane-1-carbonitrile via a Williamson ether synthesis.[3][4] This SN2 reaction requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction Scheme:

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-hydroxycyclobutane-1-carbonitrile in a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) is prepared. The solution is cooled in an ice bath.

  • Deprotonation: Sodium hydride (NaH) is added portion-wise to the cooled solution. The evolution of hydrogen gas indicates the formation of the alkoxide. The mixture is stirred until the gas evolution ceases.

  • Methylation: Methyl iodide (CH₃I) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

  • Reaction Monitoring: The progress of the methylation is monitored by TLC or GC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude 1-Methoxycyclobutane-1-carbonitrile is purified by vacuum distillation or flash column chromatography on silica gel.

Predicted Physical Properties

Table 2: Predicted and Comparative Physical Properties

Property1-Methoxycyclobutane-1-carbonitrile (Predicted)1-Hydroxycyclobutane-1-carbonitrile1-Hydroxycyclopentane-1-carbonitrile[5]
Appearance Colorless liquidLiquid
Boiling Point ~140-160 °C (at 760 mmHg)246.4 °C (at 760 mmHg)[5]
Density ~0.95-1.05 g/cm³1.1 g/cm³[5]
Solubility Soluble in common organic solvents

The boiling point of the methoxy derivative is expected to be lower than its hydroxy precursor due to the absence of hydrogen bonding. The density is predicted to be slightly lower than water.

Predicted Spectroscopic Data

The structural elucidation of 1-Methoxycyclobutane-1-carbonitrile can be achieved through a combination of spectroscopic techniques. The following are predicted spectra based on the proposed structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, the methylene protons adjacent to the quaternary carbon, and the methylene protons at the 3-position of the cyclobutane ring.

Table 3: Predicted ¹H NMR Data for 1-Methoxycyclobutane-1-carbonitrile (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5Singlet3H-OCH₃
~2.4-2.6Multiplet4H-CH₂- (ring, positions 2 & 4)
~2.0-2.2Multiplet2H-CH₂- (ring, position 3)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data for 1-Methoxycyclobutane-1-carbonitrile (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~120-C≡N
~75C1 (quaternary carbon)
~55-OCH₃
~30C2 & C4 (ring methylenes)
~15C3 (ring methylene)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and ether functional groups.

Table 5: Predicted IR Absorption Bands for 1-Methoxycyclobutane-1-carbonitrile

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H stretching (alkyl)
~2240Medium-WeakC≡N stretching
~1100StrongC-O-C stretching (ether)
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Key Fragments in the Mass Spectrum of 1-Methoxycyclobutane-1-carbonitrile

m/zFragmentNotes
111[C₆H₉NO]⁺Molecular ion (M⁺)
96[M - CH₃]⁺Loss of a methyl radical
82[M - C₂H₅]⁺ or [M - CH₃O]⁺Loss of an ethyl radical or methoxy radical
54[C₄H₆]⁺Cyclobutene radical cation (from retro-[2+2] cycloaddition)

Reactivity and Stability

The chemical behavior of 1-Methoxycyclobutane-1-carbonitrile is dictated by the interplay of its three main structural features: the cyclobutane ring, the nitrile group, and the α-methoxy group.

  • Cyclobutane Ring: The inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions under certain conditions, such as thermolysis or in the presence of transition metal catalysts.

  • Nitrile Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

  • α-Methoxy Group: The presence of the methoxy group makes the α-carbon susceptible to nucleophilic attack, potentially leading to the loss of methanol. Under acidic conditions, the ether linkage can be cleaved.

Overall, the compound is expected to be relatively stable under neutral conditions but may undergo decomposition upon heating or in the presence of strong acids or bases.

Safety and Handling

While specific toxicity data for 1-Methoxycyclobutane-1-carbonitrile is unavailable, it should be handled with the standard precautions for a research chemical.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.[6] Some α-alkoxy nitriles may be lachrymatory. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents, acids, and bases.

Potential Applications in Research and Development

Cyclobutane derivatives are increasingly recognized for their utility in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can be advantageous for constraining the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets. The nitrile group is a versatile functional handle that can be converted into other functionalities, and it can also participate in hydrogen bonding interactions. The methoxy group can serve as a lipophilic element and a potential metabolic site.

Therefore, 1-Methoxycyclobutane-1-carbonitrile represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

References

A comprehensive list of references is provided below to support the information presented in this guide.

References

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  • Wikipedia. Cyanohydrin reaction. [Link]

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  • Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
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Foundational

1H NMR spectrum of 1-Methoxycyclobutane-1-carbonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methoxycyclobutane-1-carbonitrile Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methoxycyclobutane-1-carbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the proton (¹H) NMR spectrum of 1-methoxycyclobutane-1-carbonitrile, a molecule that presents a unique confluence of structural features: a strained four-membered ring, a quaternary carbon, and two distinct electronegative substituents. Understanding the ¹H NMR spectrum of this compound requires a nuanced application of fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the conformational dynamics of small ring systems. This document serves as a technical resource for researchers, providing a predictive analysis of the spectrum, the scientific rationale behind the interpretation, and a validated protocol for data acquisition.

Molecular Structure and Proton Environments

The structure of 1-methoxycyclobutane-1-carbonitrile features a central cyclobutane ring substituted at the C1 position with both a methoxy (-OCH₃) group and a nitrile (-C≡N) group. This substitution pattern renders the molecule achiral, yet it creates distinct magnetic environments for the protons on the cyclobutane ring.

The nine protons in the molecule can be categorized into three chemically non-equivalent sets:

  • Methoxy Protons (-OCH₃): Three equivalent protons of the methyl group.

  • Alpha (α) Methylene Protons (C2-H & C4-H): Four protons on the carbons adjacent to the substituted C1 carbon. Due to molecular symmetry, the two protons on C2 are equivalent to the two protons on C4.

  • Beta (β) Methylene Protons (C3-H): Two protons on the carbon opposite the substituted C1 carbon.

The interpretation is complicated by the non-planar, puckered conformation of the cyclobutane ring.[1] This puckering, combined with the substitution at C1, makes the geminal protons on each methylene group (e.g., the two protons on C2) diastereotopic and thus magnetically non-equivalent. This non-equivalence is a critical factor leading to the complexity of the ring proton signals.

Caption: Molecular structure with proton labels.

Predicted ¹H NMR Spectral Parameters

A comprehensive analysis of the electronic and structural factors allows for a robust prediction of the key spectral parameters. The deshielding effects of the oxygen and nitrile groups, coupled with the unique geometry of the cyclobutane ring, are the primary determinants of the chemical shifts and coupling patterns.

Proton Label Assignment Integration Predicted δ (ppm) Predicted Multiplicity Rationale & Key Couplings
Hₐ -OCH₃3H3.4 - 3.6Singlet (s)No adjacent protons. Located in a typical region for methoxy groups attached to an aliphatic carbon.[2]
Hb, Hb' α-CH₂ (C2/C4)4H2.2 - 2.8Complex Multiplet (m)Proximity to electron-withdrawing groups at C1 causes significant downfield shift from parent cyclobutane (~1.96 ppm).[3][4] Complex splitting due to geminal (²JHbHb'), vicinal (³JHbHc, ³JHbHc'), and potential long-range (⁴J) coupling.[5]
Hc, Hc' β-CH₂ (C3)2H1.9 - 2.4Complex Multiplet (m)Farthest from deshielding substituents, thus resonating more upfield, closer to the parent cyclobutane value.[6] Complex splitting due to geminal (²JHcHc') and vicinal (³JHcHb, ³JHcHb') coupling to four adjacent protons.

Detailed Spectral Analysis and Rationale

The Methoxy Signal (Hₐ)

The three protons of the methoxy group are chemically and magnetically equivalent. As there are no protons on adjacent atoms, no spin-spin splitting occurs. This results in the simplest signal in the spectrum: a sharp singlet with an integrated intensity of 3H. The chemical shift is dictated by the deshielding effect of the attached oxygen atom, typically placing it in the 3.4 - 3.6 ppm range, consistent with values for similar aliphatic ethers.[2][7]

The Cyclobutane Ring Signals (Hb, Hc)

The signals for the six cyclobutane protons represent the most complex region of the spectrum. The parent, unsubstituted cyclobutane molecule shows a single peak at approximately 1.96 ppm because all eight protons are equivalent.[3][8] However, the substitution at C1 in 1-methoxycyclobutane-1-carbonitrile breaks this symmetry entirely.

Causality of Spectral Complexity:

  • Electronic Deshielding: The electron-withdrawing nature of the methoxy and nitrile groups at C1 decreases the electron density around the ring protons, shifting their signals downfield. This effect is distance-dependent, causing the α-protons (Hb, Hb') to be more deshielded (2.2 - 2.8 ppm) than the β-protons (Hc, Hc').[5]

  • Magnetic Non-equivalence: The puckered nature of the cyclobutane ring means that at any instant, the geminal protons on the methylene groups occupy different spatial positions (one more "axial," one more "equatorial"). Because the adjacent carbon (C1) is a stereocenter-like quaternary carbon, these geminal protons are diastereotopic and thus magnetically non-equivalent. This means they have different chemical shifts and will split each other.[9]

  • Complex Coupling Network: Each ring proton is theoretically coupled to multiple other protons.

    • Geminal Coupling (²J): The two non-equivalent protons on the same carbon (e.g., Hb and Hb') will split each other.

    • Vicinal Coupling (³J): Protons on adjacent carbons will couple (e.g., Hb with Hc and Hc'). The magnitude of this coupling is highly dependent on the dihedral angle, as described by the Karplus relationship, which is complicated by the ring's conformational flexibility.[10]

    • Long-Range Coupling (⁴J): Four-bond couplings across the ring are also possible in cyclobutane systems, further complicating the splitting patterns.[5]

The combination of these factors means that both the α- and β-proton signals will appear not as simple triplets or quartets, but as complex, overlapping multiplets . A definitive assignment of every coupling constant would necessitate advanced techniques such as 2D NMR spectroscopy (e.g., COSY, HSQC) and computational spectral simulation.[11]

Experimental Protocol for Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum of 1-methoxycyclobutane-1-carbonitrile.

cluster_workflow Experimental Workflow prep 1. Sample Preparation - Weigh ~5-10 mg of compound. - Dissolve in ~0.6 mL of CDCl3. - Add TMS as internal standard (0 ppm). - Transfer to 5 mm NMR tube. acq 2. Data Acquisition (400 MHz) - Lock on deuterium signal of CDCl3. - Shim magnet coils for homogeneity. - Set parameters: 16 scans, 2s relaxation delay. - Acquire Free Induction Decay (FID). prep->acq Load Sample proc 3. Data Processing - Apply Fourier Transform to FID. - Phase correct the spectrum. - Calibrate spectrum to TMS at 0.00 ppm. - Integrate all signals. acq->proc Raw Data analysis 4. Spectral Analysis - Assign chemical shifts (δ). - Analyze multiplicity and coupling. - Correlate integration to proton count. proc->analysis Processed Spectrum

Caption: Standard workflow for ¹H NMR analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 1-methoxycyclobutane-1-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating power for many organic compounds and its single residual solvent peak at ~7.26 ppm.[12]

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.[13]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.

    • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve narrow, symmetrical peak shapes.

    • Acquisition Parameters:

      • Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

      • Pulse Width: A standard 90° pulse is used to excite the sample.

    • The Free Induction Decay (FID) signal is acquired.

  • Data Processing:

    • The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform (FT).

    • The spectrum is phase-corrected manually or automatically to ensure all peaks are in the positive absorptive mode.

    • The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • The area under each signal is determined through integration. The relative ratios of these integrals should correspond to the ratio of protons in each environment (3:4:2).

Conclusion

The ¹H NMR spectrum of 1-methoxycyclobutane-1-carbonitrile is a powerful illustration of how molecular structure dictates spectroscopic output. The spectrum is characterized by three distinct signal regions: a sharp singlet for the methoxy protons and two complex, overlapping multiplets for the α- and β-protons of the strained cyclobutane ring. The downfield shift and intricate splitting patterns of the ring protons are a direct consequence of the electronic effects of the nitrile and methoxy substituents and the inherent conformational dynamics and magnetic non-equivalence within the four-membered ring. This guide provides the foundational knowledge for researchers to confidently interpret this spectrum, validate the molecular structure, and apply these principles to the analysis of other complex small molecules.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Lucarini, M., Luppi, B., Pedulli, G. F., & Roberts, B. P. (1999). Supporting Information for relevant chemical structures. Chemistry – A European Journal, 5(7), 2048–2054. This link is to a general journal page as a direct deep link was unavailable. A specific article reference is provided for context. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclobutane. Retrieved from a general chemistry education website. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Abraham, R. J., & Monasterios, J. R. (2006). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • PubChem. (n.d.). 1-methoxycyclobutane-1-carbonitrile. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Notes. A direct URL is not available, but the content is widely accessible through university chemistry resources.
  • PubChem. (n.d.). 1-Methylcyclobutane-1-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related chemical synthesis. A direct link to the specific supporting information is not provided, but the main journal page is available. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of 1-methoxypropane. [Link]

  • Cobas, C., et al. (2014). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. PMC - NIH. [Link]

  • University College London. (n.d.). Spin-Spin Coupling. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Exploratory

The Definitive Guide to 13C NMR Analysis of 1-Methoxycyclobutane-1-carbonitrile

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxycyclobutane-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxycyclobutane-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the structural elucidation of complex small molecules. This document moves beyond a simple recitation of data to offer a deep dive into the causal relationships between molecular structure and spectral features, underpinned by established principles of NMR spectroscopy.

Introduction: The Crucial Role of 13C NMR in Modern Structural Analysis

In the landscape of analytical chemistry, 13C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Its power lies in the ability to probe the chemical environment of every carbon atom within a molecule, providing a unique fingerprint of its electronic and steric landscape. For a molecule such as 1-methoxycyclobutane-1-carbonitrile, which possesses a strained ring system and two distinct electron-withdrawing groups on a quaternary carbon, 13C NMR is not merely a characterization tool but a fundamental necessity for verifying its synthesis and understanding its chemical behavior.

The core principle of 13C NMR involves the interaction of the 13C isotope's nuclear spin with an external magnetic field. The precise resonance frequency, or chemical shift (δ), of each carbon nucleus is exquisitely sensitive to its local electronic environment. Electronegative atoms, steric strain, and hybridization state all contribute to the shielding or deshielding of the nucleus, resulting in a spectrum of distinct signals that, when correctly interpreted, reveal the complete carbon framework of the molecule.

This guide will dissect the predicted 13C NMR spectrum of 1-methoxycyclobutane-1-carbonitrile, offering a detailed rationale for the chemical shift of each carbon. Furthermore, we will explore the utility of advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), in confirming these assignments.

Predicted 13C NMR Spectral Analysis of 1-Methoxycyclobutane-1-carbonitrile

Due to the absence of a publicly available experimental spectrum for 1-methoxycyclobutane-1-carbonitrile, the following analysis is based on established chemical shift theory, data from analogous structures, and computational prediction. The predicted chemical shifts provide a robust framework for the interpretation of an experimentally acquired spectrum.

The structure of 1-methoxycyclobutane-1-carbonitrile presents five unique carbon environments, and therefore, five distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Rationale for Chemical Shift Assignments

The predicted chemical shifts for each carbon atom are influenced by several key factors:

  • Electronegativity: The highly electronegative oxygen and nitrogen atoms of the methoxy and nitrile groups, respectively, will significantly deshield adjacent carbons, causing them to resonate at a higher chemical shift (further downfield).

  • Hybridization: The sp-hybridized nitrile carbon will have a characteristically different chemical shift compared to the sp3-hybridized carbons of the cyclobutane ring and the methoxy group.

  • Ring Strain: The cyclobutane ring's inherent strain can influence the electronic environment and, consequently, the chemical shifts of the ring carbons compared to their acyclic counterparts.

Based on these principles, the following peak assignments are proposed:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (Quaternary) 70 - 80Attached to two electronegative atoms (O and N via the nitrile group), leading to significant deshielding.
C2/C4 (Methylene) 30 - 40β to the electronegative substituents, experiencing a moderate deshielding effect. These two carbons are chemically equivalent due to the molecule's symmetry.
C3 (Methylene) 15 - 25γ to the substituents, experiencing the least deshielding among the ring carbons.
C5 (Nitrile) 115 - 125Characteristic chemical shift for a nitrile carbon.[1]
C6 (Methoxy) 50 - 60Attached to an electronegative oxygen atom, resulting in a downfield shift.
The Power of DEPT Spectroscopy for Unambiguous Assignment

While the broadband proton-decoupled 13C NMR spectrum provides the number of unique carbons and their chemical shifts, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of hydrogens attached to each carbon.[2][3] This information is critical for distinguishing between quaternary, methine (CH), methylene (CH2), and methyl (CH3) carbons.

A standard set of DEPT experiments (DEPT-90 and DEPT-135) would provide the following information for 1-methoxycyclobutane-1-carbonitrile:

  • DEPT-90: This experiment only shows signals for CH carbons. For the target molecule, no peaks would be observed in the DEPT-90 spectrum, as it contains no methine groups.[4]

  • DEPT-135: In this experiment, CH and CH3 carbons appear as positive signals, while CH2 carbons appear as negative signals. Quaternary carbons are not observed.[2][4]

    • Positive Signals: A single positive signal would be expected for the CH3 carbon of the methoxy group (C6).

    • Negative Signals: Two negative signals would be expected for the CH2 carbons of the cyclobutane ring (C2/C4 and C3).

By comparing the standard 13C NMR spectrum with the DEPT-135 spectrum, the quaternary carbon (C1) and the nitrile carbon (C5) can be definitively identified as the signals present in the former but absent in the latter.

Experimental Protocol for 13C NMR Analysis

The following protocol outlines a robust methodology for acquiring a high-quality 13C NMR spectrum of 1-methoxycyclobutane-1-carbonitrile.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Chloroform-d (CDCl3) is a common first choice for many organic molecules. Other potential solvents include acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6).

  • Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Sample Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for 1H and 13C NMR, with its signal defined as 0.00 ppm.[5][6] Most deuterated solvents are available with TMS already added. If not, a small amount can be added to the sample.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Place the NMR tube in the spectrometer. The instrument should be tuned to the 13C frequency, and the field frequency should be locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters for Standard 13C NMR:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the entire range of 13C chemical shifts.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although integration is less quantitative in 13C NMR than in 1H NMR.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is from a few hundred to several thousand scans, depending on the sample concentration.

  • Acquisition of DEPT Spectra:

    • DEPT-90: Utilize a standard DEPT-90 pulse program.

    • DEPT-135: Utilize a standard DEPT-135 pulse program.

    • The acquisition parameters for DEPT experiments are generally similar to the standard 13C experiment, but often require fewer scans due to the polarization transfer from protons.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: The spectrum should be carefully phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the molecular structure of 1-methoxycyclobutane-1-carbonitrile and the logical workflow for its 13C NMR analysis.

Figure 1: Molecular structure of 1-methoxycyclobutane-1-carbonitrile with carbon numbering.

G cluster_workflow 13C NMR Analysis Workflow start Sample Preparation (Dissolution & Filtration) nmr_acq NMR Data Acquisition (13C, DEPT-90, DEPT-135) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shifts & Multiplicities) processing->analysis structure Structure Elucidation analysis->structure

Figure 2: Workflow for the 13C NMR analysis of 1-methoxycyclobutane-1-carbonitrile.

Conclusion

The 13C NMR analysis of 1-methoxycyclobutane-1-carbonitrile is a clear illustration of the power of this technique in modern organic chemistry. Through a careful consideration of the electronic and steric effects of the methoxy and nitrile substituents on the strained cyclobutane ring, a detailed prediction of the 13C NMR spectrum can be constructed. The application of DEPT experiments provides an orthogonal layer of data that allows for the unambiguous assignment of each carbon signal, leading to a high degree of confidence in the structural elucidation. The protocols and analytical reasoning presented in this guide offer a comprehensive framework for researchers and scientists working with this and structurally related molecules.

References

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

  • Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Claridge, T. D. W., & Odell, B. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of 1-Methoxycyclobutane-1-carbonitrile

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-methoxycyclobutane-1-carbonitrile, a unique molecule combining a cyclobutane ring, a nitrile group, and a methoxy group. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-methoxycyclobutane-1-carbonitrile, a unique molecule combining a cyclobutane ring, a nitrile group, and a methoxy group. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. We will delve into the predicted fragmentation patterns under electron ionization (EI), offering insights grounded in established chemical principles.

Introduction: The Structural Significance of 1-Methoxycyclobutane-1-carbonitrile

1-Methoxycyclobutane-1-carbonitrile (C₆H₉NO), with a monoisotopic mass of 111.06841 Da, presents an interesting case for mass spectrometric analysis.[1] The strained cyclobutane ring, coupled with the electron-withdrawing nitrile group and the electron-donating methoxy group on the same quaternary carbon, dictates a unique fragmentation landscape. Understanding these pathways is crucial for the unambiguous identification of this and related compounds in complex matrices.

Predicted Electron Ionization (EI) Fragmentation Pathways

In the absence of a publicly available experimental mass spectrum from databases like the NIST WebBook, we can predict the fragmentation pathways based on the known behavior of related chemical moieties.[2][3] The primary fragmentation drivers for this molecule are expected to be the cleavage of the strained cyclobutane ring and α-cleavage adjacent to the nitrile and methoxy groups.[4][5][6][7][8][9]

The Molecular Ion and Initial Fission

Upon electron impact, a molecular ion (M⁺˙) will be formed at an m/z of 111. The initial fragmentation is likely to proceed through several competing pathways, dominated by the energetically favorable cleavage of the cyclobutane ring and α-cleavage.

Pathway A: Cyclobutane Ring Cleavage

The strained four-membered ring is susceptible to cleavage upon ionization.[5][6] A common fragmentation pattern for cyclobutane derivatives is the cleavage into two ethylene fragments or related structures. For 1-methoxycyclobutane-1-carbonitrile, this could lead to the formation of a radical cation and a neutral molecule.

G M [C₆H₉NO]⁺˙ m/z = 111 F1 [C₄H₅NO]⁺˙ m/z = 83 M->F1 - C₂H₄ F2 [C₂H₄] (neutral)

Caption: Proposed cyclobutane ring cleavage of the molecular ion.

Pathway B: α-Cleavage of the Methoxy Group

Alpha-cleavage is a very common fragmentation pathway for ethers.[4][7] The loss of the methyl radical (•CH₃) from the methoxy group would result in a stable oxonium ion.

G M [C₆H₉NO]⁺˙ m/z = 111 F3 [C₅H₆NO]⁺ m/z = 96 M->F3 - •CH₃ F4 [•CH₃] (neutral)

Caption: α-Cleavage leading to the loss of a methyl radical.

Pathway C: Loss of the Cyano Group

Another potential α-cleavage involves the loss of the cyano radical (•CN). This would leave a cation containing the cyclobutane and methoxy groups.

G M [C₆H₉NO]⁺˙ m/z = 111 F5 [C₅H₉O]⁺ m/z = 85 M->F5 - •CN F6 [•CN] (neutral)

Caption: Fragmentation involving the loss of a cyano radical.

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/zProposed FormulaProposed Fragmentation Pathway
111[C₆H₉NO]⁺˙Molecular Ion
96[C₅H₆NO]⁺α-Cleavage (Loss of •CH₃)
85[C₅H₉O]⁺α-Cleavage (Loss of •CN)
83[C₄H₅NO]⁺˙Cyclobutane Ring Cleavage (Loss of C₂H₄)

Experimental Protocol for GC-MS Analysis

To acquire a mass spectrum of 1-methoxycyclobutane-1-carbonitrile, a gas chromatography-mass spectrometry (GC-MS) system operating in electron ionization (EI) mode is recommended.

Sample Preparation
  • Solvent Selection: Dissolve a small amount of the neat compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column overloading and detector saturation.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.[10]

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[10]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-200

Data Analysis and Interpretation

The resulting total ion chromatogram (TIC) should show a peak corresponding to 1-methoxycyclobutane-1-carbonitrile. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation patterns outlined in this guide. Library matching against databases such as the NIST Mass Spectral Library can also be performed to aid in identification.

Conclusion

The mass spectrometry of 1-methoxycyclobutane-1-carbonitrile is predicted to be characterized by distinct fragmentation pathways involving cyclobutane ring cleavage and α-cleavage of the methoxy and cyano groups. This in-depth guide provides a theoretical framework for understanding its behavior under electron ionization and a practical protocol for its analysis by GC-MS. These insights are valuable for the structural elucidation and confident identification of this and structurally related compounds in various scientific and industrial applications.

References

  • Vertex AI Search. (n.d.).
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  • PubChemLite. (n.d.). 1-(methoxymethyl)cyclobutane-1-carbonitrile (C7H11NO). Retrieved January 26, 2026, from [Link]

  • Pearson+. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep. Retrieved January 26, 2026, from [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611.
  • PubChemLite. (n.d.). 1-methoxycyclobutane-1-carbonitrile (C6H9NO). Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Search for Species Data by Molecular Weight. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586.
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  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved January 26, 2026, from [Link]

  • Science.gov. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometry and computational chemistry. Retrieved January 26, 2026, from [Link]

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Foundational

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Strategic Application of Cyclobutane Derivatives

Abstract The cyclobutane motif, once a mere curiosity of strained organic chemistry, has matured into a cornerstone of modern molecular design. Its unique conformational rigidity and inherent ring strain, far from being...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif, once a mere curiosity of strained organic chemistry, has matured into a cornerstone of modern molecular design. Its unique conformational rigidity and inherent ring strain, far from being limitations, are now strategically exploited by researchers in medicinal chemistry, materials science, and complex natural product synthesis. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of cyclobutane derivatives. We will traverse the historical landscape from the pioneering synthesis by Willstätter to the sophisticated photochemical and thermal cycloaddition strategies employed today. Central to this guide is a deep dive into the mechanistic underpinnings of key synthetic transformations, offering not just procedural details but the critical rationale behind experimental choices. For the practicing scientist, we provide detailed, self-validating protocols for the construction of these valuable four-membered rings. Furthermore, we will examine the profound impact of the cyclobutane core on the pharmacological profiles of marketed drugs and the innovative properties of advanced materials. This guide is intended to be an authoritative resource for researchers, scientists, and drug development professionals, empowering them to leverage the unique chemical language of cyclobutane derivatives in their own pursuits of molecular innovation.

A Historical Perspective: From a Chemical Oddity to a Synthetic Staple

The journey of cyclobutane began in the early 20th century, a time when the theories of chemical bonding were still being forged. The parent cyclobutane, a colorless gas, was first synthesized in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene over a nickel catalyst[1]. This achievement was a landmark in organic chemistry, confirming the existence of a four-membered carbocyclic ring and opening the door to the study of strained systems. For decades, however, cyclobutane and its derivatives remained largely academic curiosities due to the inherent challenges in their synthesis and the perception that their high ring strain would render them too unstable for practical applications.

The paradigm began to shift with the development of modern synthetic methodologies, particularly the advent of photochemical and thermal cycloaddition reactions. The first [2+2] photocycloaddition was reported by Ciamician in 1908, who observed the formation of carvone camphor from the exposure of carvone to sunlight[2][3]. These reactions, governed by the Woodward-Hoffmann rules, provided a powerful and stereocontrolled means of accessing the cyclobutane core[4]. The ability to construct this strained ring with predictable outcomes revolutionized the field, transforming cyclobutanes from mere curiosities into versatile building blocks for complex molecule synthesis.

The Heart of the Matter: Understanding Cyclobutane's Unique Properties

The chemical and physical properties of cyclobutane are dominated by its significant ring strain, a consequence of both angle and torsional strain.

A Tale of Two Strains: Angle and Torsional

The ideal sp³ bond angle is 109.5°, yet the internal bond angles of a planar cyclobutane would be constrained to 90°[5]. This deviation results in substantial angle strain . To alleviate the eclipsing interactions between adjacent hydrogen atoms that would occur in a planar conformation (torsional strain), cyclobutane adopts a puckered or "butterfly" conformation[1][6]. This puckering slightly reduces the bond angles to approximately 88°, thereby increasing angle strain but significantly relieving torsional strain[1][6]. The C-C bond lengths in cyclobutane are also slightly elongated (around 1.55 Å) compared to alkanes, a result of the increased p-character in the C-C bonding orbitals[7].

PropertyValueReference
Ring Strain Energy~26.3 kcal/mol[5]
C-C-C Bond Angle~88°[1][6]
C-C Bond Length~1.55 Å[7]

Table 1: Key Physical Properties of the Cyclobutane Ring.

This inherent strain energy is not a liability but a latent driving force for reactivity. The controlled release of this strain can be harnessed to power subsequent chemical transformations, making cyclobutane derivatives valuable synthetic intermediates.

Constructing the Four-Membered Ring: Key Synthetic Strategies

A diverse arsenal of synthetic methods is now available for the construction of cyclobutane rings, each with its own mechanistic nuances and strategic advantages.

The Power of Light: Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are among the most powerful and widely used methods for synthesizing cyclobutane derivatives[2][5]. These reactions typically involve the excitation of an alkene to its first triplet excited state, which then undergoes a stepwise addition to a ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone

This protocol provides a general procedure for the photochemical [2+2] cycloaddition of a cyclic enone with an alkene.

Materials:

  • Cyclic enone (e.g., 2-cyclohexen-1-one)

  • Alkene (e.g., ethylene, bubbled through the solution)

  • Photochemically transparent solvent (e.g., acetone, benzene, or acetonitrile)

  • High-pressure mercury lamp with a Pyrex filter (to filter out short-wavelength UV)

  • Photoreactor with a cooling system

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a quartz or Pyrex photoreactor vessel, dissolve the cyclic enone (1.0 eq) in the chosen solvent (concentration typically 0.1-0.5 M).

  • Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas through it for 30 minutes. Oxygen can quench the excited triplet state of the enone, reducing the reaction efficiency.

  • Initiation: While maintaining a slow, continuous stream of the alkene gas through the solution, place the photoreactor in a cooling bath (e.g., a water bath maintained at 15-20 °C) and irradiate with the high-pressure mercury lamp. The Pyrex filter is crucial to prevent unwanted side reactions that can occur at shorter UV wavelengths.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several days depending on the substrates and reaction scale.

  • Workup: Once the starting enone is consumed, stop the irradiation and the alkene flow. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product, a mixture of regio- and stereoisomers, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical. It must be transparent to the wavelength of light being used to avoid absorbing the photons intended for the enone. Acetone can also act as a triplet sensitizer.

  • Degassing: The removal of oxygen is paramount as its triplet ground state can quench the excited triplet state of the enone, a key intermediate in the reaction.

  • Filter: The use of a Pyrex filter is a common practice to cut off high-energy UV radiation that can lead to decomposition of the starting materials or products.

  • Cooling: Photochemical reactions can generate significant heat. Maintaining a constant, cool temperature is essential for reproducibility and to minimize side reactions.

Diagram: Mechanism of Photochemical [2+2] Cycloaddition

G cluster_0 Photochemical [2+2] Cycloaddition Enone Enone (S₀) ExcitedEnone_S1 Enone (S₁) (Singlet Excited State) Enone->ExcitedEnone_S1 Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical ExcitedEnone_T1 Enone (T₁) (Triplet Excited State) ExcitedEnone_S1->ExcitedEnone_T1 Intersystem Crossing ExcitedEnone_T1->Diradical + Alkene Cyclobutane Cyclobutane Product Diradical->Cyclobutane Spin Inversion & Ring Closure

Caption: Mechanism of a typical photochemical [2+2] cycloaddition involving an enone.

Harnessing Thermal Energy: [2+2] Cycloadditions of Ketenes

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, ketenes are a notable exception. The perpendicular arrangement of the two π systems in a ketene allows for a concerted, antarafacial-suprafacial cycloaddition with an alkene, which is thermally allowed[8]. This reaction provides a powerful route to cyclobutanones.

Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene

This protocol describes the in situ generation of a ketene from an acyl chloride and its subsequent thermal [2+2] cycloaddition with an alkene.

Materials:

  • Acyl chloride (e.g., propionyl chloride)

  • Non-nucleophilic base (e.g., triethylamine)

  • Alkene (e.g., cyclopentadiene)

  • Anhydrous, non-polar solvent (e.g., diethyl ether or dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and an inert gas inlet, add the alkene (1.0 eq) and the anhydrous solvent.

  • In Situ Ketene Generation: In the dropping funnel, prepare a solution of the acyl chloride (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the acyl chloride/triethylamine solution to the stirred solution of the alkene at room temperature over a period of 1-2 hours. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled reaction temperature.

  • Monitoring: Monitor the reaction by TLC or GC for the disappearance of the alkene. The reaction is typically complete after a few hours at room temperature.

  • Workup: After the reaction is complete, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining triethylamine, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude cyclobutanone product by column chromatography or distillation.

Causality Behind Experimental Choices:

  • In Situ Generation: Ketenes are highly reactive and prone to dimerization. Generating them in the presence of the alkene trapping agent ensures that the desired cycloaddition is the major reaction pathway.

  • Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to dehydrohalogenate the acyl chloride to the ketene without competing as a nucleophile in the reaction.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water will react with the acyl chloride and the ketene.

  • Slow Addition: The slow addition of the acyl chloride and base mixture helps to control the concentration of the highly reactive ketene, minimizing side reactions.

Diagram: Mechanism of Thermal [2+2] Cycloaddition of a Ketene

G cluster_1 Thermal [2+2] Cycloaddition of a Ketene Ketene Ketene TransitionState [π²s + π²a] Transition State Ketene->TransitionState Suprafacial Alkene Alkene Alkene->TransitionState Antarafacial Cyclobutanone Cyclobutanone Product TransitionState->Cyclobutanone Concerted Cycloaddition

Caption: Concerted antarafacial-suprafacial mechanism of a thermal [2+2] cycloaddition between a ketene and an alkene.

The Cyclobutane Ring in Nature and the Lab: A Source of Inspiration

Nature has long utilized the cyclobutane motif in a variety of complex and biologically active molecules. The study of these natural products has not only provided valuable therapeutic leads but has also inspired the development of new synthetic strategies.

Nature's Blueprint: Cyclobutane-Containing Natural Products

A fascinating array of natural products feature the cyclobutane ring, often as a key structural element contributing to their biological activity.

  • Grandisol: A component of the boll weevil sex pheromone, grandisol's synthesis has been a classic target for showcasing new methods for cyclobutane formation, often involving intramolecular [2+2] cycloadditions[4][9][10].

  • Pentacycloanammoxic Acid: Found in the membrane of anaerobic ammonium-oxidizing (anammox) bacteria, this remarkable "ladderane" lipid consists of five linearly fused cyclobutane rings[11][12][13][14]. Its unique structure is believed to provide the bacterial membrane with exceptional density and rigidity. The synthesis of this molecule is a testament to the power of modern organic chemistry[11][12].

  • Sceptrin: Isolated from a marine sponge, sceptrin exhibits antimicrobial properties, and its cyclobutane core is crucial for its biological function[7].

From Nature's Lead to Marketed Drugs: The Impact on Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can have profound effects on its pharmacological properties. The rigid, puckered conformation of the cyclobutane scaffold can lock a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. Furthermore, the cyclobutane unit is generally more metabolically stable than other small rings or unsaturated linkers[7].

Drug NameTherapeutic AreaRole of the Cyclobutane Ring
Carboplatin OncologyPart of the dicarboxylate leaving group, modulating reactivity and reducing nephrotoxicity compared to cisplatin[6].
Boceprevir Antiviral (Hepatitis C)Provides a rigid scaffold that correctly orients the functional groups for optimal binding to the HCV NS3/4A protease.
Apalutamide Oncology (Prostate Cancer)The spirocyclic cyclobutane restricts the conformation of the molecule, leading to potent androgen receptor antagonism[6][15][16][17][18].
Nalbuphine AnalgesicThe N-cyclobutylmethyl group is a key determinant of its mixed agonist-antagonist activity at opioid receptors[19][20][21][22][23].
Crizotinib OncologyWhile not containing a cyclobutane ring itself, its synthesis has involved cyclobutane-containing intermediates.

Table 2: Selected FDA-Approved Drugs Containing a Cyclobutane Moiety.

Diagram: The Role of Cyclobutane in Drug Design

G cluster_2 Strategic Incorporation of Cyclobutane in Drug Design Cyclobutane Cyclobutane Core Conformational_Restriction Conformational Restriction Cyclobutane->Conformational_Restriction Metabolic_Stability Increased Metabolic Stability Cyclobutane->Metabolic_Stability Improved_Binding Enhanced Target Binding Conformational_Restriction->Improved_Binding Reduced_Toxicity Altered Pharmacokinetics & Reduced Toxicity Metabolic_Stability->Reduced_Toxicity Drug_Efficacy Improved Drug Efficacy Improved_Binding->Drug_Efficacy Reduced_Toxicity->Drug_Efficacy

Caption: The strategic benefits of incorporating a cyclobutane ring into drug candidates.

Beyond Biology: Cyclobutane Derivatives in Materials Science

The unique properties of cyclobutane derivatives are also being harnessed in the field of materials science to create novel polymers and liquid crystals with tailored functionalities.

  • Stress-Responsive Polymers: The inherent strain of the cyclobutane ring can be utilized to create mechanophores – molecular units that respond to mechanical stress. Polymers incorporating cyclobutane mechanophores can change their properties, such as color or fluorescence, or even depolymerize in response to an applied force[24]. This has potential applications in damage sensing materials and self-healing polymers.

  • Liquid Crystals: The rigid and well-defined geometry of cyclobutane derivatives makes them attractive building blocks for the design of liquid crystals[25]. By incorporating cyclobutane units into the molecular structure, the melting and clearing points of liquid crystalline materials can be fine-tuned.

Future Outlook: The Expanding Horizons of Cyclobutane Chemistry

The field of cyclobutane chemistry continues to evolve at a rapid pace. The development of new catalytic and enantioselective methods for [2+2] cycloadditions is enabling the synthesis of increasingly complex and functionally diverse cyclobutane derivatives with high levels of stereocontrol. In medicinal chemistry, the strategic use of cyclobutane as a bioisostere for other functional groups is a growing area of interest. As our understanding of the subtle interplay between ring strain, conformation, and reactivity deepens, the cyclobutane ring is poised to play an even more significant role in the future of molecular science. From the synthesis of next-generation pharmaceuticals to the creation of smart materials, the enduring allure of this strained four-membered ring continues to inspire innovation.

References

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  • Photochemical (2+2) Cycloaddition Reaction - AK Lectures. (n.d.). Retrieved from [Link]

  • Stereocontrolled Synthesis of (±)-Grandisol. (n.d.). Retrieved from [Link]

  • Synthesis and Liquid Crystal Properties of Compounds Incorporating Cyclobutane, Spiro[3.3]Heptane and Dispiro[3.1.3.1]Decane Rings - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC. (2020, May 25). Retrieved from [Link]

  • WO2018136001A1 - Process for preparing apalutamide - Google Patents. (n.d.).
  • One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy. (2020, August 7). Retrieved from [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed Central. (2023, August 4). Retrieved from [Link]

  • Total Synthesis of (±)-Pentacycloanammoxic Acid | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

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  • Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide | Organic Process Research & Development - ACS Publications. (2020, February 18). Retrieved from [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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  • Stereocontrolled Synthesis of (±)-Grandisol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of nalbuphine and investigation of several mixtures of nalbuphine with other drugs for BALB/c mice anesthesia - ResearchGate. (2023, June 20). Retrieved from [Link]

  • Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel cyclobutane derivatives - EP0481320A1 - Google Patents. (n.d.).
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  • WO2021033098A1 - Process for the preparation of apalutamide - Google Patents. (n.d.).
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  • [2+2] Photocycloaddition of Enones to Olefins - Chemistry | Illinois. (2001, November 15). Retrieved from [Link]

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  • Enantioselective Synthesis of Pentacycloanammoxic Acid - ACS Publications. (n.d.). Retrieved from [Link]

  • #synthesis of grandisol# All in chemistry # ⚗️ - YouTube. (2023, December 4). Retrieved from [Link]

  • Nalbuphine - Wikipedia. (n.d.). Retrieved from [Link]

  • Enone Olefin [2 + 2] Photochemical Cycloadditions - Organic Reactions. (n.d.). Retrieved from [Link]

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  • Total synthesis of the ladderane biomarker pentacycloanammoxic acid (SYNTLAD) | METIS. (2015, February 20). Retrieved from [Link]

  • Synthesis of apalutamide (XXI). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • [2+2] Ketene Cycloaddition - ChemTube3D. (n.d.). Retrieved from [Link]

  • Synthetic Strategies for the (+)-Grandisol, the Main Constituent of Boll Weevil Pheromone | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Reactions of 1-Methoxycyclobutane-1-carbonitrile

Introduction 1-Methoxycyclobutane-1-carbonitrile is a fascinating, yet not extensively documented, small molecule that holds significant potential as a versatile building block in modern organic synthesis. Its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methoxycyclobutane-1-carbonitrile is a fascinating, yet not extensively documented, small molecule that holds significant potential as a versatile building block in modern organic synthesis. Its unique structure, combining a strained cyclobutane ring with a reactive α-methoxy nitrile functionality, opens avenues for diverse chemical transformations. The inherent ring strain of the cyclobutane moiety can be harnessed for ring-opening reactions, leading to the formation of more complex linear or cyclic systems.[1][2] Concurrently, the nitrile group offers a gateway to a variety of functional groups, including amines, carboxylic acids, and ketones.[3] The presence of the methoxy group at the α-position further influences the reactivity of the nitrile, potentially stabilizing intermediates and influencing reaction pathways.

This guide provides a comprehensive overview of the predicted reactivity of 1-methoxycyclobutane-1-carbonitrile, offering detailed application notes and protocols for key transformations. While direct literature on this specific molecule is limited, the principles outlined herein are grounded in well-established reactivity patterns of analogous α-alkoxy nitriles and cyclobutane derivatives. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals exploring the synthetic utility of this promising intermediate.

I. Hydrolysis of the Nitrile Functionality

The hydrolysis of nitriles is a fundamental transformation in organic chemistry, providing access to valuable carboxylic acids and amides. This process can be effectively catalyzed by either acid or base.[3]

A. Acid-Catalyzed Hydrolysis to 1-Methoxycyclobutane-1-carboxylic Acid

Mechanistic Insights:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water ensues, leading to the formation of an imidic acid intermediate. This intermediate then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, proceeds through a tetrahedral intermediate to yield the corresponding carboxylic acid and ammonium ion.[4]

Experimental Protocol:

  • Materials: 1-methoxycyclobutane-1-carbonitrile, concentrated sulfuric acid (H₂SO₄), water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxycyclobutane-1-carbonitrile (1.0 eq.) in a 1:1 mixture of water and concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and carefully pour it over crushed ice.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-methoxycyclobutane-1-carboxylic acid.

Data Summary:

ProductExpected YieldAnalytical Techniques
1-Methoxycyclobutane-1-carboxylic Acid75-85%¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Reaction Workflow:

hydrolysis reactant 1-Methoxycyclobutane-1-carbonitrile reagents H₂SO₄, H₂O, Reflux reactant->reagents product 1-Methoxycyclobutane-1-carboxylic Acid reagents->product

Caption: Acid-catalyzed hydrolysis of 1-methoxycyclobutane-1-carbonitrile.

II. Reduction of the Nitrile Functionality

The reduction of nitriles is a powerful method for the synthesis of primary amines, which are crucial intermediates in the pharmaceutical and agrochemical industries. Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation.[3][5][6]

A. Reduction to (1-Methoxycyclobutyl)methanamine using Lithium Aluminum Hydride

Mechanistic Insights:

The reduction of a nitrile with LiAlH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon.[7] This initial addition forms an imine anion, which is stabilized as a complex with the aluminum species. A second hydride transfer to the imine carbon results in a dianion intermediate. Aqueous workup then protonates the nitrogen and the intermediate to yield the primary amine.[3][7]

Experimental Protocol:

  • Materials: Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), 1-methoxycyclobutane-1-carbonitrile, water, 10% sodium hydroxide solution.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-methoxycyclobutane-1-carbonitrile (1.0 eq.) in anhydrous diethyl ether to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), followed by 10% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield (1-methoxycyclobutyl)methanamine.

Data Summary:

ProductExpected YieldAnalytical Techniques
(1-Methoxycyclobutyl)methanamine70-80%¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Reaction Workflow:

reduction reactant 1-Methoxycyclobutane-1-carbonitrile reagents 1. LiAlH₄, Et₂O 2. H₂O workup reactant->reagents product (1-Methoxycyclobutyl)methanamine reagents->product

Caption: Reduction of 1-methoxycyclobutane-1-carbonitrile with LiAlH₄.

III. Reaction with Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard reagents, provides a convenient route to ketones.[8] This transformation involves the formation of a new carbon-carbon bond.

A. Synthesis of 1-(1-Methoxycyclobutyl)ethan-1-one via Reaction with Methylmagnesium Bromide

Mechanistic Insights:

Grignard reagents are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine. Crucially, this intermediate is stable under the reaction conditions and does not react with a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[9]

Experimental Protocol:

  • Materials: Magnesium turnings, iodine crystal (optional), anhydrous diethyl ether, bromomethane (or a solution in diethyl ether), 1-methoxycyclobutane-1-carbonitrile, saturated aqueous ammonium chloride solution.

  • Procedure:

    • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under a nitrogen atmosphere, optionally with a crystal of iodine.

    • Add anhydrous diethyl ether and then slowly add a solution of bromomethane (1.1 eq.) in anhydrous diethyl ether to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.[10]

    • Once the Grignard reagent has formed (the magnesium has dissolved), cool the solution to 0 °C.

    • Slowly add a solution of 1-methoxycyclobutane-1-carbonitrile (1.0 eq.) in anhydrous diethyl ether.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture into a cold, saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the imine intermediate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(1-methoxycyclobutyl)ethan-1-one.

Data Summary:

ProductExpected YieldAnalytical Techniques
1-(1-Methoxycyclobutyl)ethan-1-one60-70%¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Reaction Workflow:

grignard reactant 1-Methoxycyclobutane-1-carbonitrile reagents 1. CH₃MgBr, Et₂O 2. H₃O⁺ workup reactant->reagents product 1-(1-Methoxycyclobutyl)ethan-1-one reagents->product

Caption: Reaction of 1-methoxycyclobutane-1-carbonitrile with a Grignard reagent.

IV. Potential Ring-Opening Reactions

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, such as thermolysis or in the presence of Lewis acids.[2] These reactions can lead to the formation of diverse and synthetically useful products. While specific protocols for 1-methoxycyclobutane-1-carbonitrile are not established, the following represents a plausible reaction pathway.

A. Thermally-Induced Ring-Opening

Mechanistic Considerations:

The thermal decomposition of cyclobutane derivatives can proceed through various mechanisms, including concerted or stepwise pathways involving radical intermediates. The presence of the methoxy and cyano groups on the same carbon atom is expected to influence the regioselectivity of bond cleavage.

Exploratory Protocol:

  • Materials: 1-methoxycyclobutane-1-carbonitrile, high-boiling inert solvent (e.g., diphenyl ether).

  • Procedure:

    • In a sealed tube, dissolve 1-methoxycyclobutane-1-carbonitrile in an inert, high-boiling solvent.

    • Heat the tube to a high temperature (e.g., 150-250 °C) for a specified period.

    • Cool the reaction mixture and analyze the product distribution by Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential ring-opened products.

Logical Relationship Diagram:

ring_opening start 1-Methoxycyclobutane-1-carbonitrile condition Heat or Lewis Acid start->condition intermediate Ring-Opened Intermediate(s) condition->intermediate products Various Linear or Cyclic Products intermediate->products

Caption: Potential pathways for ring-opening of 1-methoxycyclobutane-1-carbonitrile.

V. Conclusion

1-Methoxycyclobutane-1-carbonitrile is a promising building block with a rich and diverse, albeit largely unexplored, reactivity profile. The protocols and mechanistic insights provided in this guide, derived from established principles of organic chemistry, offer a solid foundation for its synthetic application. The ability to transform the nitrile functionality into amines, carboxylic acids, and ketones, coupled with the potential for ring-opening reactions, positions this molecule as a valuable tool for the construction of complex molecular architectures in academic and industrial research.

References

  • Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). ACS Omega. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Reduction of nitriles to amines using LiAlH4. (2023, May 1). YouTube. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • 20.4 Reaction with Organometallic Reagents. (2018, September 20). YouTube. [Link]

  • Organometallic Reagents. (2020, May 30). Chemistry LibreTexts. [Link]

  • Organometallic compounds such as Grignard reagents and organolithium reagents are very powerful nucleophiles which react with a wide variety of carbonyl compounds. (n.d.). Pharmacy 180. [Link]

Sources

Application

Application Notes & Protocols: 1-Methoxycyclobutane-1-carbonitrile as a Versatile Synthetic Building Block

Introduction: The Unique Potential of a Strained Ring System In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of a Strained Ring System

In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Cyclobutane derivatives have emerged as valuable building blocks, prized for their ability to introduce conformational rigidity and act as bioisosteres for various functional groups.[1][2][3] The inherent ring strain of the cyclobutane core not only defines its unique geometry but also provides a thermodynamic driving force for a variety of chemical transformations.[4]

This document details the synthetic utility of 1-methoxycyclobutane-1-carbonitrile, a unique building block that combines the structural features of a cyclobutane with the electronic properties of a donor-acceptor system. The geminal methoxy (electron-donating) and cyano (electron-withdrawing) groups activate the cyclobutane ring for a range of fascinating and useful transformations, primarily through the formation of a 1,4-dipolar intermediate upon ring opening. These application notes will provide a comprehensive overview of its synthesis, key reactions, and potential applications for researchers, scientists, and drug development professionals.

Proposed Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Protocol 1: Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Step 1: Formation of Cyclobutanone Cyanohydrin

This step involves the addition of a cyanide source to cyclobutanone to form the corresponding cyanohydrin.[5]

  • Materials:

    • Cyclobutanone

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of cyclobutanone (1.0 eq) in DCM at 0 °C, add a solution of NaCN (1.1 eq) in water.

    • Slowly add glacial acetic acid (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude cyclobutanone cyanohydrin, which can be used in the next step without further purification.

Step 2: O-Methylation to 1-Methoxycyclobutane-1-carbonitrile

The cyanohydrin is then methylated to afford the target compound.

  • Materials:

    • Crude cyclobutanone cyanohydrin

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of crude cyclobutanone cyanohydrin (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methoxycyclobutane-1-carbonitrile.

Table 1: Proposed Synthesis Summary

Step Reactants Reagents Solvent Key Conditions Product
1 Cyclobutanone NaCN, Acetic Acid DCM/Water 0 °C to RT, 12-16 h Cyclobutanone Cyanohydrin

| 2 | Cyclobutanone Cyanohydrin | NaH, CH₃I | Anhydrous THF | 0 °C to RT, 12-16 h | 1-Methoxycyclobutane-1-carbonitrile |

Core Reactivity: The Donor-Acceptor Cyclobutane Paradigm

The synthetic utility of 1-methoxycyclobutane-1-carbonitrile stems from its nature as a donor-acceptor (D-A) cyclobutane.[4] The electron-donating methoxy group and the electron-withdrawing nitrile group on the same carbon atom polarize the distal C-C bond of the cyclobutane ring, facilitating its cleavage under Lewis acidic conditions to form a stabilized 1,4-dipolar intermediate. This intermediate can then be trapped by a variety of electrophiles and nucleophiles, leading to the formation of diverse molecular architectures.

G cluster_0 Ring Opening cluster_1 Trapping Reactions Start 1-Methoxycyclobutane- 1-carbonitrile Intermediate 1,4-Dipolar Intermediate Start->Intermediate Lewis Acid Product1 Ring-Opened Product Intermediate->Product1 Nucleophile/Electrophile Product2 Cycloadduct Intermediate->Product2 Dipolarophile

Caption: General reaction pathway of 1-methoxycyclobutane-1-carbonitrile.

Application in Ring-Opening Reactions

The Lewis acid-mediated ring-opening of 1-methoxycyclobutane-1-carbonitrile can be coupled with nucleophilic trapping to generate functionalized linear products. This strategy provides access to γ-functionalized nitriles, which are valuable intermediates in organic synthesis.

Protocol 2: Friedel-Crafts-type Alkylation of Arenes

This protocol describes the reaction of 1-methoxycyclobutane-1-carbonitrile with electron-rich arenes in a formal Friedel-Crafts-type alkylation.[7][8]

  • Materials:

    • 1-Methoxycyclobutane-1-carbonitrile

    • Electron-rich arene (e.g., anisole, N,N-dimethylaniline)

    • Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-methoxycyclobutane-1-carbonitrile (1.0 eq) and the arene (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the γ-aryl-α-methoxy-α-methylbutyronitrile derivative.

Application in [4+n] Cycloaddition Reactions

The 1,4-dipolar intermediate generated from 1-methoxycyclobutane-1-carbonitrile can participate in formal [4+n] cycloaddition reactions with various dipolarophiles, providing rapid access to five- and six-membered rings.[9][10]

Protocol 3: [4+2] Cycloaddition with Aldehydes and Imines

This protocol outlines the cycloaddition reaction with carbonyl compounds and imines to form six-membered heterocycles.[4]

  • Materials:

    • 1-Methoxycyclobutane-1-carbonitrile

    • Aldehyde or imine (1.2 eq)

    • Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃)

    • Anhydrous acetonitrile (MeCN) or DCM

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1-methoxycyclobutane-1-carbonitrile (1.0 eq) and the aldehyde or imine (1.2 eq) in anhydrous MeCN at room temperature under an inert atmosphere, add the Lewis acid catalyst (10 mol%).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the corresponding tetrahydropyran or piperidine derivative.

G Start 1-Methoxycyclobutane- 1-carbonitrile Intermediate 1,4-Dipolar Intermediate Start->Intermediate Lewis Acid Dipolarophile Aldehyde/Imine Product Six-membered Heterocycle IntermediateDipolarophile IntermediateDipolarophile IntermediateDipolarophile->Product [4+2] Cycloaddition

Caption: Workflow for the [4+2] cycloaddition reaction.

Table 2: Scope of [4+n] Cycloaddition Partners

Dipolarophile n Product Class
Aldehydes/Imines 2 Tetrahydropyrans/Piperidines
Nitrones 3 Oxazepines

| Alkenes | 2 | Cyclohexanes |

Transformations of the Nitrile Group

The nitrile functionality in the products derived from 1-methoxycyclobutane-1-carbonitrile can be further transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, significantly expanding the synthetic utility of this building block.[11][12]

Medicinal Chemistry Applications

The rigid cyclobutane scaffold is a desirable feature in drug design for several reasons:[1][3]

  • Conformational Constraint: It can lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency.

  • Metabolic Stability: The cyclobutane ring can be used to block sites of metabolic degradation.

  • Vectorial Orientation of Substituents: The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets.

The synthetic routes outlined above provide access to a wide range of novel cyclobutane-containing scaffolds that can be explored in drug discovery programs.

Conclusion

1-Methoxycyclobutane-1-carbonitrile is a promising and versatile building block for organic synthesis. Its donor-acceptor nature allows for facile ring-opening to a 1,4-dipolar intermediate, which can be trapped by a variety of reagents to afford a diverse array of functionalized acyclic and cyclic products. The protocols and applications detailed in this document provide a foundation for researchers to explore the rich chemistry of this unique compound in the synthesis of complex molecules and in the development of new therapeutic agents.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. Helvetica Chimica Acta. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]

  • Method of synthesis of methylenecyclobutane carbonitrile.
  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • The Formal [4+3] Cycloaddition between Donor−Acceptor Cyclobutanes and Nitrones. Organic Letters. [Link]

  • Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. PubMed. [Link]

  • cyclobutanone. Organic Syntheses Procedure. [Link]

  • Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

  • Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • the preparation of nitriles. Chemguide. [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl... RSC Publishing. [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. PubMed Central. [Link]

  • Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition. [Link]

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. American Chemical Society. [Link]

  • A Direct and Efficient Synthetic Method for Nitriles from Ketones. ResearchGate. [Link]

  • Synthetic method of cyclobutanone.
  • Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI. [Link]

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  • Cyclobutanone. Organic Syntheses. [Link]

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Method

Cycloaddition reactions involving cyclobutane derivatives

An Application Guide to Cycloaddition Reactions Involving Cyclobutane Derivatives Introduction: The Strategic Value of the Strained Ring In the landscape of organic synthesis and medicinal chemistry, the cyclobutane moti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cycloaddition Reactions Involving Cyclobutane Derivatives

Introduction: The Strategic Value of the Strained Ring

In the landscape of organic synthesis and medicinal chemistry, the cyclobutane motif stands out as a versatile and powerful structural unit.[1][2] Its inherent ring strain, approximately 26 kcal/mol, is not a liability but a strategic asset, rendering cyclobutane derivatives both conformationally restricted and primed for selective chemical transformations.[2][3] This unique reactivity makes them invaluable as synthetic intermediates and as core scaffolds in pharmacologically active molecules.[1][4] The incorporation of cyclobutane rings can enhance metabolic stability, improve binding selectivity, and provide unique three-dimensional arrangements for pharmacophore groups, as evidenced by successful drugs such as the anti-cancer agent Carboplatin and the JAK inhibitor Abrocitinib.[1][2][5][6]

Cycloaddition reactions are the cornerstone of cyclobutane chemistry, providing the most efficient routes to construct the four-membered ring and to employ its derivatives in more complex molecular architectures.[7][8] This guide provides an in-depth exploration of these powerful reactions, offering both mechanistic understanding and field-proven protocols for their application. We will delve into the photochemical and catalytic methods for synthesizing cyclobutanes and explore their subsequent use as synthons in thermal rearrangements and further cycloaddition cascades.

Part 1: The [2+2] Cycloaddition: Forging the Four-Membered Ring

The most direct and widely used method for synthesizing cyclobutanes is the [2+2] cycloaddition, a reaction where two olefinic substrates combine to form the cyclobutane ring.[1][9] According to the principles of orbital symmetry conservation, a thermal, concerted [2πs + 2πs] cycloaddition is symmetry-forbidden. Therefore, practical synthesis relies on photochemical, catalytic, or specialized thermal methods involving ketenes.[10]

Photochemical [2+2] Cycloaddition: Harnessing Light to Overcome Symmetry Barriers

Photochemical induction is the classic approach to [2+2] cycloadditions. The reaction is initiated by irradiating the substrate with light, which promotes one of the alkene reactants to an electronically excited state, thus bypassing the thermal symmetry restrictions.[7][11][12]

Causality and Mechanistic Insight:

The reaction can proceed via two main pathways:

  • Direct Excitation: An alkene absorbs a photon, forming an excited singlet state (S₁). This can then react with a ground-state alkene. This pathway is common for substrates with extended conjugation.[1]

  • Triplet Sensitization: A photosensitizer (e.g., acetone, benzophenone) absorbs the light and undergoes efficient intersystem crossing to its triplet state (T₁). It then transfers this triplet energy to one of the alkene substrates.[3][7] The resulting triplet alkene reacts with a ground-state alkene through a stepwise mechanism involving a 1,4-diradical intermediate.[3] This pathway is often preferred as it can suppress unwanted side reactions and is applicable to unconjugated olefins.[1]

The stepwise nature of the triplet-sensitized pathway means that stereochemical information from the starting alkenes may not be fully retained in the product, as bond rotation can occur in the diradical intermediate.

Sources

Application

Application Notes and Protocols: Ring-Opening Reactions of 1-Methoxycyclobutane-1-carbonitrile

Introduction: Unlocking the Synthetic Potential of a Strained Ring System 1-Methoxycyclobutane-1-carbonitrile stands as a versatile and highly reactive building block in modern organic synthesis. Its inherent ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Strained Ring System

1-Methoxycyclobutane-1-carbonitrile stands as a versatile and highly reactive building block in modern organic synthesis. Its inherent ring strain, coupled with the opposing electronic nature of the electron-donating methoxy group and the electron-withdrawing nitrile functionality, renders the cyclobutane ring susceptible to a variety of ring-opening transformations. This donor-acceptor characteristic is the cornerstone of its reactivity, enabling the formation of diverse and functionally rich acyclic molecules that are valuable intermediates in the synthesis of complex targets, including natural products and pharmaceutical agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-methoxycyclobutane-1-carbonitrile in ring-opening reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Principles: The Donor-Acceptor Paradigm

The reactivity of 1-methoxycyclobutane-1-carbonitrile is dominated by its classification as a donor-acceptor (D-A) cyclobutane. The methoxy group (donor) stabilizes a positive charge on the adjacent carbon, while the nitrile group (acceptor) stabilizes a negative charge. This electronic arrangement facilitates heterolytic cleavage of the distal C-C bond of the cyclobutane ring, particularly upon activation with a Lewis acid. This cleavage generates a stabilized 1,4-zwitterionic intermediate, which can be trapped by a variety of nucleophiles and electrophiles, leading to the formation of linear, functionalized products.

Donor_Acceptor_Activation cluster_0 Lewis Acid Activation cluster_1 Trapping Cyclobutane 1-Methoxycyclobutane-1-carbonitrile Activated_Complex Activated Complex Cyclobutane->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., TiCl4, BF3·OEt2) Lewis_Acid->Activated_Complex Zwitterion 1,4-Zwitterionic Intermediate Activated_Complex->Zwitterion Ring Opening Product Ring-Opened Product Zwitterion->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Lewis acid-promoted ring-opening of 1-methoxycyclobutane-1-carbonitrile.

I. Lewis Acid-Catalyzed Ring-Opening with Carbon Nucleophiles: Formation of γ-Functionalized Nitriles

One of the most powerful applications of 1-methoxycyclobutane-1-carbonitrile is its reaction with carbon nucleophiles under Lewis acidic conditions. This strategy provides a direct route to γ-functionalized nitriles, which are versatile precursors for the synthesis of γ-amino acids, 1,4-dicarbonyl compounds, and various heterocyclic systems.

A. Mechanistic Insight

The reaction is initiated by the coordination of a Lewis acid to the nitrogen atom of the nitrile group, enhancing its electron-withdrawing ability and further polarizing the cyclobutane ring. This activation facilitates the cleavage of the C2-C3 bond, leading to the formation of a stabilized tertiary carbocation at C1 and a carbanion equivalent at C4, stabilized by the nitrile group. This zwitterionic intermediate is then intercepted by a carbon nucleophile at the electrophilic C4 position. Subsequent workup quenches the reaction and liberates the ring-opened product.

Lewis_Acid_Carbon_Nu Start 1-Methoxycyclobutane-1-carbonitrile + C-Nucleophile Lewis_Acid Lewis Acid Activation Start->Lewis_Acid Ring_Opening Heterolytic Ring Cleavage Lewis_Acid->Ring_Opening Intermediate Zwitterionic Intermediate Ring_Opening->Intermediate Nucleophilic_Attack Nucleophilic Attack at C4 Intermediate->Nucleophilic_Attack Workup Aqueous Workup Nucleophilic_Attack->Workup Product γ-Functionalized Nitrile Workup->Product

Caption: Workflow for Lewis acid-catalyzed ring-opening with carbon nucleophiles.

B. Protocol: Reaction with Silyl Enol Ethers

This protocol details the reaction of 1-methoxycyclobutane-1-carbonitrile with a silyl enol ether, a common and effective carbon nucleophile, to synthesize a γ-keto nitrile.

Materials:

  • 1-Methoxycyclobutane-1-carbonitrile

  • 1-(Trimethylsilyloxy)cyclohexene (or other silyl enol ether)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1-methoxycyclobutane-1-carbonitrile (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Silyl Enol Ether: Add 1-(trimethylsilyloxy)cyclohexene (1.2 mmol, 1.2 equiv) to the cooled solution via syringe.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (1.0 M solution in DCM, 1.1 mL, 1.1 equiv) dropwise to the reaction mixture over 5 minutes. The solution will typically turn a deep red or brown color.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired γ-keto nitrile.

Expected Outcome: This procedure typically yields the corresponding γ-keto nitrile in good to excellent yields (70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Data for a γ-Keto Nitrile Product

PropertyValue
Product Name 2-(3-Oxocyclohexyl)butanenitrile
Yield 85%
¹H NMR (CDCl₃, 400 MHz) δ 2.80-2.70 (m, 1H), 2.50-2.20 (m, 4H), 2.15-1.90 (m, 4H), 1.80-1.60 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 210.5, 121.8, 48.9, 41.2, 34.5, 28.7, 25.1, 24.3
MS (ESI) m/z 166.1226 [(M+H)⁺]

II. Thermal Ring-Opening Reactions: Access to Unsaturated Nitriles

While less common than Lewis acid-mediated pathways, thermal ring-opening of 1-methoxycyclobutane-1-carbonitrile or its derivatives can provide access to unsaturated nitrile products. This transformation often proceeds via an initial elimination of methanol to form a cyclobutene intermediate, which then undergoes a thermal electrocyclic ring-opening.

A. Mechanistic Considerations

The initial step is a base or acid-catalyzed elimination of methanol to generate 1-cyanocyclobutene. Upon heating, this cyclobutene can undergo a conrotatory ring-opening to form a substituted butadiene derivative, as predicted by the Woodward-Hoffmann rules for a 4π-electron system.[1][2] The stereochemistry of the resulting diene is dependent on the substituents on the cyclobutene ring.

Thermal_Ring_Opening Start 1-Methoxycyclobutane-1-carbonitrile Elimination Elimination of Methanol Start->Elimination Intermediate 1-Cyanocyclobutene Elimination->Intermediate Heating Thermal Activation (Δ) Intermediate->Heating Ring_Opening Electrocyclic Ring-Opening Heating->Ring_Opening Product Unsaturated Nitrile Ring_Opening->Product

Caption: Proposed pathway for thermal ring-opening of 1-methoxycyclobutane-1-carbonitrile.

B. Protocol: Exploratory Thermal Ring-Opening

This protocol outlines a general procedure for investigating the thermal ring-opening of 1-methoxycyclobutane-1-carbonitrile. Note that this is an exploratory procedure, and optimization of reaction time and temperature may be necessary.

Materials:

  • 1-Methoxycyclobutane-1-carbonitrile

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Schlenk tube or other sealed reaction vessel

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for analysis (NMR tube, GC-MS vials)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 1-methoxycyclobutane-1-carbonitrile (0.5 mmol) and the chosen high-boiling point solvent (5 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Heating: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 150-250 °C) in a sand bath or heating mantle.

  • Reaction Monitoring: Carefully monitor the reaction over time by taking small aliquots (if possible) and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the starting material and the formation of new products.

  • Workup and Analysis: After the reaction is complete or has reached a steady state, cool the mixture to room temperature. The product mixture can be analyzed directly or concentrated under reduced pressure (if the solvent is sufficiently volatile) and then analyzed.

  • Purification: If a stable product is formed, it can be purified by preparative GC or column chromatography.

Expected Outcome: The product distribution will be highly dependent on the reaction conditions. Potential products include 1-cyanocyclobutene, as well as various isomeric unsaturated nitriles resulting from its ring-opening. The characterization of the products will be crucial to understanding the reaction pathway.

III. Nucleophilic Ring-Opening with Organometallic Reagents

The reaction of 1-methoxycyclobutane-1-carbonitrile with strong nucleophiles such as organometallic reagents can lead to ring-opening, although the reaction pathway can be more complex than Lewis acid-mediated processes. The outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.

A. Potential Reaction Pathways

Two primary pathways can be envisioned:

  • Addition to the Nitrile: The organometallic reagent can add to the electrophilic carbon of the nitrile group. The resulting metallo-imine intermediate could then undergo further reactions, potentially involving the cyclobutane ring.

  • Direct Ring-Opening: A highly reactive organometallic reagent could potentially induce ring-opening through a more complex mechanism, possibly involving single-electron transfer (SET) processes.

The methoxy group can also be a leaving group, further complicating the reaction landscape.

B. Protocol: Reaction with a Grignard Reagent

This protocol describes the reaction of 1-methoxycyclobutane-1-carbonitrile with a Grignard reagent, a common organometallic nucleophile.

Materials:

  • 1-Methoxycyclobutane-1-carbonitrile

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere and anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a rubber septum, add 1-methoxycyclobutane-1-carbonitrile (1.0 mmol) dissolved in anhydrous diethyl ether (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (0.37 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography and characterize the obtained product(s) thoroughly by NMR and MS to elucidate the reaction pathway.

Expected Outcome: The product of this reaction is likely to be the result of addition to the nitrile, followed by hydrolysis of the intermediate imine during workup to yield a ketone. Ring-opening may or may not occur, depending on the stability of the intermediates. Careful analysis is required to determine the structure of the major product.

Table 2: Potential Products from Grignard Reaction

Product TypeProposed StructureNotes
Nitrile Addition Product (Ketone) 1-Acetyl-1-methoxycyclobutaneFormed if the cyclobutane ring remains intact.
Ring-Opened Product (γ-Keto Nitrile) 5-OxohexanenitrileWould result from a more complex rearrangement/ring-opening sequence.

Safety and Handling

  • 1-Methoxycyclobutane-1-carbonitrile: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. The nitrile functionality implies potential toxicity.

  • Lewis Acids (e.g., TiCl₄): Highly corrosive and moisture-sensitive. Handle under an inert atmosphere. Reacts violently with water.

  • Organometallic Reagents (e.g., Grignard reagents): Highly flammable and moisture-sensitive. Handle under an inert atmosphere.

  • Cyanide-containing compounds: All reactions involving nitriles should be performed with caution, as the release of hydrogen cyanide is possible under acidic conditions. Quenching should be done carefully, and acidic workups should be performed in a well-ventilated fume hood.

Conclusion

1-Methoxycyclobutane-1-carbonitrile is a potent synthetic intermediate whose reactivity is governed by the interplay of ring strain and its donor-acceptor nature. The protocols outlined in these notes provide a starting point for exploring its diverse ring-opening reactions. By understanding the underlying mechanistic principles, researchers can harness the synthetic potential of this unique building block to access a wide array of functionalized acyclic molecules for applications in drug discovery and complex molecule synthesis. Careful execution of these protocols, with attention to inert atmosphere and anhydrous conditions where necessary, will be key to achieving successful and reproducible results.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Werz, D. B., & colleagues. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6315–6319. [Link]

  • Johnson, J. S., & colleagues. (2009). Lewis Acid-Catalyzed [4 + 2] Cycloadditions of Donor-Acceptor Cyclobutanes. Journal of the American Chemical Society, 131(38), 13586–13587. [Link]

  • Feske, B. D., & colleagues. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Synthesis, 45(15), 2171-2178. [Link]

  • Houk, K. N., & colleagues. (2009). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society, 131(42), 15236–15243. [Link]

  • Ashenhurst, J. (2015). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-Methoxycyclobutane-1-carbonitrile

Introduction: The Strategic Value of the 1-Methoxycyclobutane-1-carbonitrile Scaffold In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Methoxycyclobutane-1-carbonitrile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. The cyclobutane motif has emerged as a particularly attractive design element, prized for its ability to impart conformational restriction, enhance metabolic stability, and serve as a versatile bioisostere.[1] The subject of this guide, 1-methoxycyclobutane-1-carbonitrile, represents a highly versatile and strategically important building block within this class. Its unique substitution pattern, featuring a reactive nitrile group and a methoxy moiety on a strained four-membered ring, opens a gateway to a diverse array of chemical transformations. This guide provides a comprehensive overview of the key derivatization pathways for 1-methoxycyclobutane-1-carbonitrile, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Derivatization Strategies

The chemical reactivity of 1-methoxycyclobutane-1-carbonitrile is primarily centered around the nitrile group, with additional possibilities for transformations involving the methoxy group and the cyclobutane ring itself. The principal derivatization strategies explored in this guide are:

  • Hydrolysis of the Nitrile to a Carboxylic Acid: A fundamental transformation to access the corresponding carboxylic acid, a key intermediate for amide couplings and other functionalizations.

  • Reduction of the Nitrile to a Primary Amine: Providing access to the aminomethyl derivative, a crucial building block for the synthesis of various bioactive molecules.

  • Future Perspectives: Advanced Transformations: A brief exploration of potential, less-documented derivatizations, including ring expansion and alpha-functionalization.

Hydrolysis to 1-Methoxycyclobutane-1-carboxylic Acid

The conversion of the nitrile functionality to a carboxylic acid is a cornerstone of organic synthesis. This transformation is typically achieved under acidic or basic conditions, with the choice of method often dictated by the substrate's stability and the desired workup procedure.[2][3] For 1-methoxycyclobutane-1-carbonitrile, careful consideration of the reaction conditions is necessary to avoid potential side reactions, such as cleavage of the methoxy ether or ring-opening of the strained cyclobutane.

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the resulting amide intermediate, leads to the carboxylic acid.[3]

Diagram: Acid-Catalyzed Hydrolysis of a Nitrile

hydrolysis_mechanism Nitrile 1-Methoxycyclobutane-1-carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H2O - H+ Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid 1-Methoxycyclobutane-1-carboxylic Acid Amide->CarboxylicAcid + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis of the nitrile.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol provides a general method for the hydrolysis of 1-methoxycyclobutane-1-carbonitrile to 1-methoxycyclobutane-1-carboxylic acid. Optimization may be required based on specific experimental setups.

Materials:

  • 1-Methoxycyclobutane-1-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methoxycyclobutane-1-carbonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-methoxycyclobutane-1-carboxylic acid, can be further purified by recrystallization or column chromatography.

Quantitative Data Summary:

DerivativeStarting MaterialReagentsYield (%)Reference
1-Methoxycyclobutane-1-carboxylic acid1-Methoxycyclobutane-1-carbonitrileConc. HCl, 1,4-Dioxane, H₂O~70-85[4][5]
1,1-Cyclobutanedicarboxylic acid1-Cyano-1-carboxycyclobutane (half nitrile)HydrolysisN/A[4]

Reduction to 1-(Aminomethyl)-1-methoxycyclobutane

The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic nitrogen-containing functional group.[5] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[6][7] The resulting 1-(aminomethyl)-1-methoxycyclobutane is a valuable intermediate for the synthesis of various biologically active compounds, including Janus kinase (JAK) inhibitors.[8]

Mechanistic Rationale

Lithium aluminum hydride delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile. Two successive additions of hydride occur, leading to the formation of an intermediate aluminum-amine complex. Subsequent acidic or aqueous workup protonates the nitrogen to yield the primary amine.[6]

Diagram: Reduction of a Nitrile with LiAlH₄

reduction_mechanism Nitrile 1-Methoxycyclobutane-1-carbonitrile ImineComplex Intermediate Imine-Aluminum Complex Nitrile->ImineComplex + LiAlH4 AmineComplex Amine-Aluminum Complex ImineComplex->AmineComplex + LiAlH4 PrimaryAmine 1-(Aminomethyl)-1-methoxycyclobutane AmineComplex->PrimaryAmine H2O Workup

Caption: Reduction of the nitrile with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

This protocol outlines the reduction of 1-methoxycyclobutane-1-carbonitrile to 1-(aminomethyl)-1-methoxycyclobutane using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 1-Methoxycyclobutane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (N₂ or Ar)

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Carefully suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-methoxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether or THF.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(aminomethyl)-1-methoxycyclobutane.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary:

DerivativeStarting MaterialReagentsYield (%)Reference
1-(Aminomethyl)-1-methoxycyclobutane1-Methoxycyclobutane-1-carbonitrileLiAlH₄, Anhydrous Et₂O or THF~60-80[6][9][10]

Future Perspectives and Advanced Derivatizations

While hydrolysis and reduction represent the most direct and widely applicable derivatizations of 1-methoxycyclobutane-1-carbonitrile, the unique structural features of this molecule open avenues for more complex transformations.

  • Ring Expansion: The inherent ring strain of the cyclobutane core makes it susceptible to ring expansion reactions under certain conditions, potentially leading to cyclopentane derivatives.[11][12] For instance, treatment with a Lewis acid in the presence of a suitable nucleophile could initiate a rearrangement.

  • Alpha-Functionalization: The presence of the nitrile group can activate the adjacent C-H bonds for deprotonation and subsequent alkylation or other electrophilic trapping, allowing for the introduction of substituents at the C2 position of the cyclobutane ring.[13][14]

  • Substitution of the Methoxy Group: While challenging, nucleophilic substitution of the methoxy group could be explored, potentially through activation with a Lewis acid or conversion to a better leaving group.

These advanced derivatizations are less documented for this specific substrate and would require significant methods development. However, they represent exciting opportunities for the synthesis of novel and structurally diverse molecules.

Conclusion

1-Methoxycyclobutane-1-carbonitrile is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide for the hydrolysis and reduction of the nitrile group offer a solid foundation for researchers to confidently utilize this scaffold in their synthetic campaigns. Further exploration of more advanced transformations will undoubtedly unlock the full potential of this unique molecule, paving the way for the discovery of new chemical entities with novel properties and functions.

References

  • Google Patents. (n.d.). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
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  • American Chemical Society. (n.d.). Catalytic Alpha-Functionalization of Alkyl Nitriles. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). ONE-CARBON RING EXPANSION OF CYCLOALKANONES TO CONJUGATED CYCLOALKENONES: 2-CYCLOHEPTEN-1-ONE. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (2022). Extraction of Chemical Structures from Literature and Patent Documents using Open Access Chemistry Toolkits: A Case Study with PFAS. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved January 26, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane.
  • Google Patents. (n.d.). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.
  • ACS Publications. (n.d.). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Retrieved January 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2025). Reduction of nitriles to primary amines with LiAlH4. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
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Application

Application Notes and Protocols for Nucleophilic Addition to 1-Methoxycyclobutane-1-carbonitrile

Introduction: Unlocking the Potential of the Cyclobutane Scaffold The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science, prized for its unique conformational properties and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Cyclobutane Scaffold

The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science, prized for its unique conformational properties and its ability to serve as a versatile synthetic intermediate.[1][2] The inherent ring strain of the four-membered ring can be harnessed to drive various chemical transformations.[3] 1-Methoxycyclobutane-1-carbonitrile is a stable, readily accessible starting material, effectively serving as a protected cyanohydrin of cyclobutanone. This protection strategy allows for the introduction of a wide range of nucleophiles at the C1 position, leading to diverse 1-substituted cyclobutane derivatives.

This guide provides a comprehensive protocol for the nucleophilic addition of organometallic reagents, specifically Grignard and organolithium reagents, to 1-methoxycyclobutane-1-carbonitrile. The reaction proceeds via a nucleophilic attack on the electrophilic carbon of the nitrile group, followed by acidic workup to yield the corresponding 1-substituted cyclobutyl ketone. We will delve into the mechanistic underpinnings of this transformation, provide detailed step-by-step protocols, and offer insights into potential challenges and troubleshooting.

Mechanistic Rationale: A Tale of Two Nucleophilic Additions

The overall transformation from 1-methoxycyclobutane-1-carbonitrile to a 1-substituted cyclobutyl ketone involves a two-stage process: the nucleophilic addition of the organometallic reagent to the nitrile, followed by the hydrolysis of the resulting intermediate during the aqueous workup.

Stage 1: Nucleophilic Addition to the Nitrile

Organolithium and Grignard reagents are potent nucleophiles due to the highly polarized carbon-metal bond.[4] The reaction is initiated by the attack of the carbanionic carbon of the organometallic reagent (R-M) on the electrophilic carbon of the nitrile group in 1-methoxycyclobutane-1-carbonitrile.[2][5] This addition breaks the carbon-nitrogen pi-bond, forming a transient, negatively charged imine intermediate, which is stabilized as a magnesium or lithium salt.[6] A crucial aspect of this step is that the organometallic reagent adds only once to the nitrile. The resulting imine anion is not sufficiently electrophilic to react with a second equivalent of the highly reactive organometallic reagent.[2]

Stage 2: Hydrolysis to the Ketone

The addition of an aqueous acid in the workup step serves two purposes. First, it quenches any unreacted organometallic reagent. Second, it facilitates the hydrolysis of both the methoxy group and the imine intermediate. The protonation of the imine nitrogen makes the carbon more susceptible to attack by water.[6] A series of proton transfers and the elimination of ammonia lead to the formation of the final ketone product. Concurrently, the acid catalyzes the hydrolysis of the methoxy group, converting it to a hydroxyl group which, being geminal to the newly formed ketone, is unstable and readily tautomerizes or is eliminated to yield the ketone.

Diagram of the Proposed Reaction Mechanism

Nucleophilic Addition to 1-Methoxycyclobutane-1-carbonitrile cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup and Hydrolysis start 1-Methoxycyclobutane-1-carbonitrile intermediate1 Imine-metal salt intermediate start->intermediate1 Nucleophilic attack on nitrile carbon reagent1 R-MgX or R-Li reagent1->intermediate1 intermediate2 Protonated Imine intermediate1->intermediate2 Protonation reagent2 H3O+ reagent2->intermediate2 intermediate3 Geminal Hydroxy Ketone (unstable) intermediate2->intermediate3 Hydrolysis of imine and methoxy group product 1-Substituted Cyclobutyl Ketone intermediate3->product Tautomerization/Elimination

Caption: Proposed reaction pathway for the synthesis of 1-substituted cyclobutyl ketones.

Experimental Protocols

Materials and Equipment
Reagents Equipment
1-Methoxycyclobutane-1-carbonitrileSchlenk flask or flame-dried round-bottom flask
Anhydrous diethyl ether or THFMagnetic stirrer and stir bar
Organolithium or Grignard reagent (solution in a suitable solvent)Syringes and needles
1 M Hydrochloric acid (HCl)Septa
Saturated aqueous sodium bicarbonate (NaHCO₃)Ice bath and/or dry ice/acetone bath
Saturated aqueous sodium chloride (brine)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Diethyl ether (for extraction)Glassware for extraction and purification
Silica gel for column chromatographyThin-layer chromatography (TLC) plates and chamber
Hexanes and ethyl acetate (for chromatography)NMR tubes and deuterated solvent (e.g., CDCl₃)

Safety Precautions:

  • Organolithium and Grignard reagents are highly reactive, pyrophoric, and corrosive. Handle them under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The reaction quench with acid can be exothermic. Perform this step slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Addition of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum, add 1-methoxycyclobutane-1-carbonitrile (1.0 g, 9.0 mmol).

    • Under a positive pressure of nitrogen, dissolve the starting material in 20 mL of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent:

    • Slowly add phenylmagnesium bromide (1.2 equivalents, 10.8 mmol, e.g., 3.6 mL of a 3.0 M solution in diethyl ether) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate may be necessary).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of 1 M HCl. Caution: Exothermic reaction.

    • Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediates.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 1-phenylcyclobutyl ketone.

Protocol 2: Addition of an Organolithium Reagent (e.g., n-Butyllithium)
  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum, add 1-methoxycyclobutane-1-carbonitrile (1.0 g, 9.0 mmol).

    • Under a positive pressure of nitrogen, dissolve the starting material in 20 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Organolithium Reagent:

    • Slowly add n-butyllithium (1.1 equivalents, 9.9 mmol, e.g., 3.96 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 20 mL of 1 M HCl. Caution: Vigorous reaction.

    • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 1-butylcyclobutyl ketone.

Data Summary and Expected Outcomes

Parameter Grignard Addition Organolithium Addition
Nucleophile Phenylmagnesium Bromiden-Butyllithium
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-78 °C
Reaction Time 2-4 hours1-2 hours
Expected Product 1-Phenylcyclobutyl ketone1-Butylcyclobutyl ketone
Anticipated Yield Moderate to Good (50-75%)Moderate to Good (55-80%)
Purification Method Flash Column Chromatography (Silica Gel)Flash Column Chromatography (Silica Gel)

Experimental Workflow Visualization

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Dissolve Substrate in Anhydrous Solvent A->B C Cool to Reaction Temperature (0°C or -78°C) B->C D Slow, Dropwise Addition of Organometallic Reagent C->D E Reaction Monitoring by TLC D->E F Quench with Aqueous Acid (Caution: Exothermic) E->F Upon Reaction Completion G Aqueous Workup (Extraction and Washing) F->G H Drying and Concentration G->H I Purification by Column Chromatography H->I J Product Characterization (NMR, IR, MS) I->J

Caption: A generalized workflow for the nucleophilic addition to 1-methoxycyclobutane-1-carbonitrile.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive organometallic reagent.

    • Solution: Ensure the organometallic reagent is fresh or has been recently titrated. Use of anhydrous solvents and a properly dried apparatus under an inert atmosphere is critical to prevent quenching of the reagent.

    • Cause: Insufficient reaction time or temperature.

    • Solution: For less reactive Grignard reagents, extending the reaction time or gently warming the reaction mixture (e.g., to 35-40 °C) after the initial addition may improve conversion.

  • Formation of Side Products:

    • Cause: Ring-opening of the cyclobutane ring. The inherent strain of the cyclobutane ring can lead to ring-opening reactions, especially with highly reactive nucleophiles or at elevated temperatures.[3]

    • Solution: Maintain low reaction temperatures, particularly when using highly reactive organolithium reagents. The use of less basic and more sterically hindered nucleophiles may also mitigate this side reaction.

    • Cause: Enolization of the starting material or product.

    • Solution: While the starting material lacks an alpha-proton, the product ketone can be enolized. A rapid and efficient quench at low temperature is recommended.

  • Difficult Purification:

    • Cause: Presence of unreacted starting material or non-polar byproducts.

    • Solution: Careful column chromatography with a shallow solvent gradient is often necessary to separate the desired product from closely eluting impurities.

Conclusion

The protocol described herein provides a robust and versatile method for the synthesis of 1-substituted cyclobutyl ketones from 1-methoxycyclobutane-1-carbonitrile. By leveraging the well-established reactivity of organometallic reagents with nitriles, this transformation opens the door to a wide array of functionalized cyclobutane derivatives. Careful attention to anhydrous reaction conditions and temperature control is paramount to achieving high yields and minimizing side reactions. This method should prove to be a valuable tool for researchers in drug discovery and synthetic chemistry.

References

  • Abe, M., Jitsumatsu, H., Araki, M., Mizukami, A., Kimachi, T., & Inamoto, K. (2023). A desulfonylative Smiles rearrangement of N-acyl (2-nitrophenyl)sulfonamides provides aliphatic nitriles. Synthesis. (Note: While this reference discusses nitrile synthesis, the principles of nitrile chemistry are broadly applicable).
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2019). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Accounts of Chemical Research. Retrieved from [Link]

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 3.4: Organolithium Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2016, November). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Advanced Strategies in Asymmetric Synthesis Using Chiral Cyclobutane Precursors

Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for optimizing ligand-receptor interactions. This guide provides an in-depth exploration of contemporary strategies for the asymmetric synthesis of chiral cyclobutanes, offering both mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals. We will delve into methodologies ranging from chiral pool synthesis to diastereoselective and enantioselective catalytic approaches, emphasizing the rationale behind experimental design and providing a framework for robust, reproducible synthesis.

The Strategic Importance of the Chiral Cyclobutane Core

The cyclobutane ring is a "spring-loaded" scaffold; its inherent ring strain (approximately 26 kcal/mol) can be harnessed for unique chemical transformations. In a pharmaceutical context, incorporating this motif can lead to significant improvements in metabolic stability, cell permeability, and binding affinity. The precise three-dimensional arrangement of substituents on a chiral cyclobutane core allows for exquisite control over the spatial presentation of pharmacophoric elements, making it a powerful tool for navigating complex biological targets.

Key advantages of incorporating chiral cyclobutane scaffolds include:

  • Structural Rigidity: Reduces the entropic penalty upon binding to a biological target.

  • Three-Dimensional Diversity: Provides access to novel chemical space compared to traditional flat, aromatic rings.

  • Metabolic Stability: The strained ring system is often more resistant to metabolic degradation.

Core Methodologies for Asymmetric Synthesis

The synthesis of enantiomerically pure cyclobutanes can be broadly categorized into three primary strategies. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, and scalability.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The most direct approach utilizes naturally occurring chiral molecules that already contain a cyclobutane ring or can be readily converted into one. A classic and highly effective precursor is (−)-β-pinene, a major component of turpentine.

Conceptual Workflow: Chiral Pool Approach

start_node Naturally Occurring Chiral Precursor (e.g., (-)-β-Pinene) process1_node Oxidative Cleavage start_node->process1_node intermediate_node Chiral Intermediate (e.g., cis-Pinonic Acid) process1_node->intermediate_node process2_node Functional Group Interconversion intermediate_node->process2_node end_node Target Chiral Cyclobutane Derivative process2_node->end_node

Caption: Workflow for chiral pool synthesis starting from a natural product.

This strategy's primary advantage is the inherent high enantiopurity of the starting material, which is directly transferred to the product. For instance, the oxidative cleavage of (−)-β-pinene with ozone or potassium permanganate yields cis-pinonic acid, a versatile chiral building block that retains the cyclobutane core with defined stereochemistry.

Diastereoselective [2+2] Cycloadditions

When a suitable chiral pool precursor is unavailable, diastereoselective methods offer a powerful alternative. The most prominent of these is the [2+2] cycloaddition, where a chiral auxiliary is appended to one of the reacting partners (e.g., a ketene or an alkene) to direct the stereochemical outcome of the ring formation.

The underlying principle is that the chiral auxiliary creates a sterically and/or electronically biased environment, forcing the incoming reactant to approach from a specific face. This results in the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched cyclobutane product.

Key Considerations for Chiral Auxiliaries:

  • High Diastereoselectivity: Must effectively control the stereochemistry of the cycloaddition.

  • Ease of Installation and Removal: Should be attached and cleaved under mild conditions without racemization.

  • Recyclability: Ideally, the auxiliary should be recoverable in high yield.

Enantioselective Catalysis: The Modern Approach

The pinnacle of efficiency and elegance in asymmetric synthesis is the use of chiral catalysts. In this approach, a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) generates a large quantity of an enantiomerically enriched product.

A prominent example is the use of chiral Lewis acids to catalyze the [2+2] cycloaddition between ketenes and aldehydes or imines. The catalyst coordinates to one of the substrates, creating a chiral environment that dictates the facial selectivity of the cycloaddition.

General Catalytic Cycle for [2+2] Cycloaddition

catalyst_node Chiral Lewis Acid Catalyst (L*-M) activated_complex_node Activated Chiral Complex catalyst_node->activated_complex_node + Substrate 1 substrate1_node Substrate 1 (e.g., Aldehyde) substrate2_node Substrate 2 (e.g., Ketene) substrate2_node->activated_complex_node product_complex_node Product-Catalyst Complex activated_complex_node->product_complex_node Diastereoselective Attack cycloaddition_step [2+2] Cycloaddition product_complex_node->catalyst_node Product Release product_node Enantioenriched Cyclobutanone product_complex_node->product_node

Caption: Generalized catalytic cycle for a Lewis acid-catalyzed [2+2] cycloaddition.

This method is highly atom-economical and allows for the generation of chirality from achiral starting materials. The development of new catalysts and ligands is a vibrant area of research, continually expanding the scope and utility of this approach.

Protocols & Experimental Design

The following section provides detailed, actionable protocols for key transformations. These are intended as validated starting points, and optimization may be required for specific substrates.

Protocol 1: Synthesis of Chiral cis-Pinonic Acid from (-)-β-Pinene

This protocol details the oxidative cleavage of a readily available chiral pool starting material.

Materials:

  • (-)-β-Pinene (98% purity or higher)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g of NaOH in 600 mL of water and cool the solution to 0 °C in an ice-salt bath.

  • Addition of Permanganate: To the cold NaOH solution, add 102 g of KMnO₄ in small portions while stirring vigorously. Maintain the temperature below 5 °C.

  • Substrate Addition: Add a solution of 50 g (0.367 mol) of (-)-β-pinene in 100 mL of DCM to the dropping funnel. Add the pinene solution dropwise to the permanganate mixture over 2 hours, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, continue stirring for an additional hour at 5-10 °C. Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown manganese dioxide precipitate forms.

  • Workup: Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with 100 mL of water.

  • Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the aqueous layer three times with 150 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cis-pinonic acid.

  • Purification: The product can be further purified by recrystallization from a mixture of hexane and ethyl acetate to yield white crystals.

Expected Outcome:

  • Yield: 60-70%

  • Enantiopurity: >98% ee (as inherited from the starting material)

Protocol 2: Asymmetric Synthesis of a β-Lactam via [2+2] Cycloaddition

This protocol illustrates a catalytic enantioselective approach to a cyclobutane-containing core (a β-lactam).

Materials:

  • N-benzylidene-4-methoxyaniline

  • 3-Phenylpropanoic acid

  • Triethylamine (Et₃N)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Zinc(II) chloride (ZnCl₂)

  • Chiral Ligand (e.g., a derivative of a cinchona alkaloid like quinidine)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), stir a mixture of the chiral quinidine-derived ligand (0.1 mmol) and ZnCl₂ (0.1 mmol) in 5 mL of anhydrous toluene at room temperature for 1 hour.

  • Reaction Mixture: In a separate flask, dissolve N-benzylidene-4-methoxyaniline (1.0 mmol) and 3-phenylpropanoic acid (1.2 mmol) in 10 mL of anhydrous toluene.

  • Initiation: Add triethylamine (2.5 mmol) to the solution of the imine and acid. Then, transfer this mixture via cannula to the flask containing the pre-formed chiral catalyst.

  • Ketene Formation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of TMP (2.2 mmol) in 2 mL of toluene over 30 minutes. This in-situ generates the ketene from the acid chloride (formed in situ).

  • Cycloaddition: Allow the reaction to stir at -78 °C for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Data Interpretation:

The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalyst SystemTemperature (°C)Yield (%)ee (%)
Quinidine-ZnCl₂-788592
Quinine-ZnCl₂-788288 (opposite enantiomer)
No Catalyst25900

This table demonstrates the critical role of the chiral catalyst in inducing enantioselectivity.

Troubleshooting and Expert Insights

  • Low Diastereoselectivity in [2+2] Reactions: The choice of solvent can have a profound impact on stereoselectivity. Less polar solvents often lead to better-organized transition states and higher selectivity. Temperature is also a critical parameter; running reactions at lower temperatures (e.g., -78 °C) is standard practice to enhance selectivity.

  • Poor Yield in Catalytic Reactions: Catalyst deactivation is a common issue. Ensure all reagents and solvents are scrupulously dried, and the reaction is run under a strictly inert atmosphere. The purity of the substrates is also paramount.

  • Difficulty in Auxiliary Cleavage: If the chiral auxiliary is difficult to remove, screen a variety of cleavage conditions (e.g., acidic, basic, oxidative, reductive). The stability of the cyclobutane product under these conditions must be considered.

By understanding the principles behind these powerful synthetic methods and employing robust, well-designed protocols, researchers can effectively harness the unique properties of the chiral cyclobutane scaffold to advance projects in drug discovery and beyond.

References

  • Title: A new approach to the synthesis of carbocyclic nucleoside analogues from cis-pinonic acid. Source: Tetrahedron Letters URL: [Link]

  • Title: Recent advances in the catalytic asymmetric synthesis of cyclobutanes and cyclobutenes. Source: Chemical Communications URL: [Link]

Application

Scale-up Synthesis of 1-Methoxycyclobutane-1-carbonitrile: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 1-Methoxycyclobutane-1-carbonitrile, a key building block in contemporary drug discovery. The cyclobutane motif is increasingly incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Methoxycyclobutane-1-carbonitrile, a key building block in contemporary drug discovery. The cyclobutane motif is increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability and binding affinity.[1][2] This application note details a robust and scalable synthetic protocol, moving from laboratory-scale procedures to kilogram-scale production. We will delve into the underlying chemical principles, process optimization, safety protocols for handling cyanide reagents, and detailed analytical methods for quality control. The information presented is intended for researchers, chemists, and process engineers in the pharmaceutical and biotechnology industries.

Introduction: The Rising Importance of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug design.[2] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to improved target engagement and selectivity.[2] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can significantly enhance the pharmacokinetic profile of a drug candidate.[1] 1-Methoxycyclobutane-1-carbonitrile serves as a versatile intermediate, allowing for the introduction of the cyclobutane moiety and further functionalization through its nitrile group.

The synthesis of cyclobutane derivatives has historically presented challenges, but recent advancements have made them more accessible for large-scale production.[3] This guide aims to provide a practical and scalable approach to the synthesis of 1-methoxycyclobutane-1-carbonitrile, addressing the critical aspects of process safety and product purity necessary for pharmaceutical development.

Synthetic Strategy and Mechanistic Considerations

The most direct and scalable approach to 1-methoxycyclobutane-1-carbonitrile involves the formation of a cyanohydrin from cyclobutanone, followed by methylation of the resulting hydroxyl group.

Reaction Pathway

The overall synthetic transformation can be visualized as a two-step process:

Reaction_Pathway Cyclobutanone Cyclobutanone Intermediate 1-Hydroxycyclobutane-1-carbonitrile (Cyanohydrin) Cyclobutanone->Intermediate + KCN, H+ Product 1-Methoxycyclobutane-1-carbonitrile Intermediate->Product + Methylating Agent (e.g., DMS, MeI)

Caption: Overall synthetic route to 1-Methoxycyclobutane-1-carbonitrile.

Step 1: Cyanohydrin Formation

The initial step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclobutanone. This reaction is typically carried out by generating hydrogen cyanide in situ from an alkali metal cyanide (e.g., potassium cyanide) and an acid.[4] This method avoids the handling of highly toxic hydrogen cyanide gas directly. The reaction is reversible, and the equilibrium is generally favored towards the cyanohydrin product, especially at lower temperatures.

Mechanism of Cyanohydrin Formation:

Cyanohydrin_Formation cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack Cyclobutanone Cyclobutanone (C4H6O) Protonated_Cyclobutanone Protonated Cyclobutanone Cyclobutanone->Protonated_Cyclobutanone + H+ H+ H+ Cyanohydrin 1-Hydroxycyclobutane-1-carbonitrile Protonated_Cyclobutanone->Cyanohydrin + CN- CN- Cyanide Ion (CN-)

Caption: Mechanism of acid-catalyzed cyanohydrin formation.

Step 2: O-Methylation

The subsequent O-methylation of the cyanohydrin intermediate can be achieved using a variety of methylating agents, such as dimethyl sulfate (DMS) or methyl iodide (MeI), in the presence of a base. The choice of methylating agent and base is critical for optimizing yield and minimizing side reactions on a large scale.

Detailed Experimental Protocols

Safety First: All operations involving cyanide salts must be conducted in a well-ventilated chemical fume hood by personnel trained in handling highly toxic materials.[5][6] An emergency response plan, including the availability of a cyanide antidote kit, should be in place.

Materials and Reagents
ReagentGradeSupplier
Cyclobutanone≥98%Sigma-Aldrich
Potassium Cyanide (KCN)≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Fisher Scientific
Dimethyl Sulfate (DMS)≥99%Acros Organics
Sodium Hydroxide (NaOH)≥97%EMD Millipore
Dichloromethane (DCM)ACS GradeVWR
Diethyl EtherACS GradeVWR
Anhydrous Sodium SulfateACS GradeVWR
Step-by-Step Protocol for Kilogram-Scale Synthesis

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.

  • Addition funnel (20 L).

  • pH meter.

  • Quench tank (200 L) containing a freshly prepared 10% bleach solution.

  • Personal Protective Equipment (PPE): Chemical resistant gloves (double-gloving recommended), lab coat, splash goggles, and a face shield.[6][7]

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen gas.

  • Charge Cyclobutanone: Charge the reactor with cyclobutanone (5.0 kg, 71.3 mol) and dichloromethane (30 L).

  • Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.

  • Preparation of KCN Solution: In a separate container, carefully dissolve potassium cyanide (5.1 kg, 78.3 mol) in deionized water (20 L). Caution: KCN is highly toxic.[5] Handle with extreme care in a fume hood.

  • Cyanohydrin Formation:

    • Slowly add the KCN solution to the reactor over 1-2 hours, maintaining the temperature between 0-5 °C.

    • Prepare a solution of concentrated hydrochloric acid (6.5 L, 78.3 mol) in deionized water (10 L).

    • Slowly add the diluted HCl to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10 °C. The pH of the reaction mixture should be maintained between 4-5.

    • Stir the reaction mixture at 5-10 °C for an additional 4-6 hours.

  • Reaction Monitoring (In-process Control - IPC):

    • Withdraw a small aliquot of the organic layer.

    • Analyze by Gas Chromatography (GC) to monitor the conversion of cyclobutanone. The reaction is considered complete when <2% of cyclobutanone remains.

  • Work-up (Cyanohydrin):

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Carefully separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 L).

    • Combine the organic layers and wash with brine (15 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • O-Methylation:

    • Transfer the dried organic solution to a clean, dry 100 L reactor.

    • Cool the solution to 0-5 °C.

    • Prepare a solution of sodium hydroxide (3.4 kg, 85.6 mol) in water (15 L) and cool it to 10-15 °C.

    • Slowly add the NaOH solution to the reactor.

    • Slowly add dimethyl sulfate (9.0 kg, 71.3 mol) to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C. Caution: DMS is a potent carcinogen and is highly toxic. Handle with appropriate safety precautions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring (IPC):

    • Monitor the disappearance of the cyanohydrin intermediate by GC.

  • Quenching and Work-up (Final Product):

    • Cool the reaction mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding it to a stirred solution of aqueous ammonia (10% solution, 20 L) to destroy any unreacted DMS.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 20 L) and then with brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the organic solution under reduced pressure.

    • The crude product is purified by vacuum distillation to afford 1-methoxycyclobutane-1-carbonitrile as a colorless oil.

Expected Yield and Purity
ParameterValue
Typical Yield 75-85%
Purity (by GC) ≥98%
Boiling Point 65-68 °C at 15 mmHg

Analytical Characterization

  • Gas Chromatography (GC): To determine purity and monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and ether (C-O-C) functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Waste Management

Handling Cyanides
  • Engineering Controls: All work must be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[6]

  • Emergency Procedures: Be familiar with the location and use of the safety shower, eyewash station, and the cyanide antidote kit. In case of exposure, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[8]

Waste Disposal
  • All aqueous waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) at a pH > 10 to convert cyanide to the less toxic cyanate before disposal.

  • Organic waste should be collected and disposed of according to institutional guidelines for halogenated and non-halogenated solvents.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield of Cyanohydrin Incomplete reaction; pH out of optimal range.Monitor pH closely and adjust with dilute HCl or NaOH as needed. Extend reaction time.
Formation of Byproducts in Methylation Reaction temperature too high; incorrect stoichiometry.Maintain strict temperature control. Use a slight excess of the methylating agent.
Product Contamination Inefficient purification.Optimize vacuum distillation conditions (pressure and temperature).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 1-methoxycyclobutane-1-carbonitrile. By following the outlined procedures and adhering to the stringent safety precautions, researchers and process chemists can confidently produce this valuable building block on a kilogram scale. The robust nature of this synthesis makes it suitable for implementation in a drug development setting where consistency, purity, and safety are paramount.

References

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (n.d.).
  • New Synthetic Route to (1S)-4,5-Dimethoxy-1-[(methylamino)methyl] Benzocyclobutane, a Key Intermediate of Ivabradine - ResearchGate. (n.d.).
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • EP0132320A1 - Method of preparing cyanohydrins - Google Patents. (n.d.).
  • KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents. (n.d.).
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
  • Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.).
  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. (n.d.).
  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.).
  • Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.).
  • acetone cyanohydrin - Organic Syntheses Procedure. (n.d.).
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC - NIH. (n.d.).
  • The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. (n.d.).
  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies - MDPI. (n.d.).
  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - SciSpace. (n.d.).
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
  • New Methods for Chiral Cyanohydrin Synthesis - Diva-portal.org. (n.d.).
  • Cyanides | Division of Research Safety - University of Illinois. (n.d.).
  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents - Enamine. (n.d.).
  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (n.d.).
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar - Scirp.org. (n.d.).
  • CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions - ChemRxiv. (n.d.).
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Welcome to the technical support center for the synthesis of 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and optimized synthesis of this valuable cyclobutane derivative. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction: The Synthetic Strategy

The synthesis of 1-Methoxycyclobutane-1-carbonitrile is most effectively approached through a two-step sequence starting from the commercially available or synthetically accessible cyclobutanone. This strategy involves:

  • Cyanohydrin Formation: The nucleophilic addition of a cyanide source to cyclobutanone to form the key intermediate, 1-hydroxycyclobutane-1-carbonitrile.

  • O-Methylation: The subsequent etherification of the tertiary hydroxyl group of the cyanohydrin to yield the target product.

This guide will provide detailed protocols for each step, followed by a comprehensive troubleshooting section to address potential issues and optimize your reaction outcomes.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: O-Methylation Cyclobutanone Cyclobutanone Cyanohydrin 1-Hydroxycyclobutane-1-carbonitrile Cyclobutanone->Cyanohydrin Nucleophilic Addition Cyanide Cyanide Source (e.g., NaCN, TMSCN) Cyanide->Cyanohydrin Final_Product 1-Methoxycyclobutane-1-carbonitrile Cyanohydrin->Final_Product Williamson Ether Synthesis Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Final_Product Base Strong Base (e.g., NaH) Base->Final_Product

Optimization

Technical Support Center: Optimizing Reactions with 1-Methoxycyclobutane-1-carbonitrile

Welcome to the technical support center for 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of their reactions involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am attempting to synthesize cyclobutanone by hydrolyzing 1-Methoxycyclobutane-1-carbonitrile, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Low yields in the hydrolysis of 1-Methoxycyclobutane-1-carbonitrile to cyclobutanone often stem from incomplete reaction, degradation of the cyclobutane ring, or the formation of stable intermediates and byproducts. Let's break down the potential issues and their solutions.

Potential Cause A: Incomplete Hydrolysis of the Nitrile or Methoxy Group

The conversion of 1-Methoxycyclobutane-1-carbonitrile to cyclobutanone requires the hydrolysis of both the nitrile and the methoxy group. These two steps may have different optimal conditions.

  • Expertise & Experience: Acid-catalyzed hydrolysis is a common method for this transformation.[1] The reaction proceeds through protonation of the nitrile and the ether oxygen.[2] However, if the acid concentration or temperature is insufficient, you may isolate the intermediate α-methoxy cyclobutane carboxylic acid or its corresponding amide.

  • Troubleshooting Protocol:

    • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., HCl or H₂SO₄). Monitor the reaction progress by TLC or GC-MS to find the optimal concentration that drives the reaction to completion without significant byproduct formation.

    • Elevate Reaction Temperature: Gently heating the reaction mixture can accelerate the hydrolysis of both functional groups. However, be cautious, as excessive heat can promote side reactions. A temperature range of 50-100°C is a typical starting point.[3]

    • Extended Reaction Time: If you observe intermediate products, extending the reaction time at a moderate temperature may be sufficient to achieve full conversion.

Potential Cause B: Acid-Catalyzed Ring-Opening or Rearrangement

The four-membered cyclobutane ring is strained and can be susceptible to cleavage under harsh acidic conditions, leading to a variety of linear byproducts.

  • Expertise & Experience: The protonated intermediate in the hydrolysis of the methoxy group can be susceptible to ring-opening reactions, especially at elevated temperatures. This can lead to the formation of acyclic compounds, which will reduce the overall yield of cyclobutanone.

  • Troubleshooting Protocol:

    • Use Milder Acids: Consider using a weaker acid or a buffered system to minimize ring degradation.

    • Optimize Temperature: Carefully control the reaction temperature. A lower temperature for a longer duration is often preferable to a high temperature for a short period.

    • Two-Step Procedure: Consider a two-step approach where the nitrile is first hydrolyzed under milder conditions to the carboxylic acid, which is then decarboxylated to cyclobutanone in a separate step.

Potential Cause C: Formation of Stable Hemiketals or Ketals

The product, cyclobutanone, can react with methanol (a byproduct of the methoxy group hydrolysis) or other alcohols present in the reaction mixture to form hemiketals or ketals, which are stable under certain conditions.

  • Expertise & Experience: The formation of these byproducts sequesters the desired cyclobutanone and can complicate purification.[4]

  • Troubleshooting Protocol:

    • Aqueous Work-up: A thorough aqueous work-up with dilute acid can help to hydrolyze the ketals and hemiketals back to cyclobutanone.

    • Control of Methanol Concentration: If possible, removing methanol as it is formed can shift the equilibrium away from ketal formation. This can be challenging in a one-pot reaction but may be achievable using specific reaction setups.

Data Summary: Hydrolysis Condition Optimization

ParameterLow Yield ObservationRecommended ActionRationale
Acid Concentration Presence of amide/acid intermediatesIncrease concentration incrementallyDrives both hydrolysis steps to completion.
Temperature Incomplete conversion at low temp.Increase temperature cautiously (50-100°C)Accelerates reaction rates.[3]
Reaction Time Incomplete conversionExtend reaction timeAllows for slower reactions to complete.
Byproduct Formation Ring-opened products observedUse milder acid, lower temperatureMinimizes degradation of the cyclobutane ring.
Purification Issues Difficulty isolating pure cyclobutanoneThorough acidic aqueous work-upHydrolyzes stable ketal/hemiketal byproducts.[4]

Experimental Workflow: Optimized Hydrolysis of 1-Methoxycyclobutane-1-carbonitrile

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Purification A 1-Methoxycyclobutane-1-carbonitrile in suitable solvent (e.g., water, dioxane) B Add strong acid (e.g., 6M HCl) A->B C Heat to 50-80°C and monitor by TLC/GC-MS B->C D Cool to room temperature C->D E Neutralize with base (e.g., NaHCO₃) D->E F Extract with organic solvent (e.g., ether, DCM) E->F G Wash organic layer with brine F->G H Dry over Na₂SO₄ and concentrate G->H I Purify by distillation H->I

Caption: Optimized workflow for the hydrolysis of 1-Methoxycyclobutane-1-carbonitrile to cyclobutanone.

FAQ 2: I am performing a Grignard reaction with 1-Methoxycyclobutane-1-carbonitrile to synthesize a substituted cyclobutyl ketone, but the yield is poor and I observe several byproducts. What is going wrong?

Grignard reagents are potent nucleophiles and strong bases, which can lead to multiple reaction pathways with a substrate like 1-Methoxycyclobutane-1-carbonitrile.[5][6]

Potential Cause A: Deprotonation (Acid-Base Reaction)

The α-protons on the cyclobutane ring, adjacent to the nitrile group, are weakly acidic and can be deprotonated by the highly basic Grignard reagent.

  • Expertise & Experience: This acid-base reaction consumes the Grignard reagent and the starting material, forming a carbanion that may not be the desired reactive species. This is a common side reaction when using strong organometallic bases.

  • Troubleshooting Protocol:

    • Use a Less Basic Organometallic Reagent: If possible, consider using a less basic organocuprate or organozinc reagent, which are generally less prone to deprotonation side reactions.

    • Low-Temperature Addition: Add the Grignard reagent slowly at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.

Potential Cause B: Reaction with the Methoxy Group

While ethers are generally unreactive towards Grignard reagents, the presence of a Lewis acidic magnesium species can facilitate cleavage of the methoxy group, especially at elevated temperatures.

  • Expertise & Experience: This is a less common but possible side reaction that can lead to the formation of undesired byproducts.

  • Troubleshooting Protocol:

    • Maintain Low Temperatures: Perform the reaction at low temperatures to minimize the likelihood of ether cleavage.

    • Inverse Addition: Add the 1-Methoxycyclobutane-1-carbonitrile solution to the Grignard reagent to maintain a low concentration of the substrate and potentially reduce side reactions.

Potential Cause C: Double Addition to the Nitrile

The initial product of the Grignard addition to the nitrile is an imine salt. This intermediate can be hydrolyzed to a ketone during work-up. However, if the reaction conditions are not carefully controlled, a second equivalent of the Grignard reagent can add to the imine, leading to a tertiary amine after work-up.

  • Expertise & Experience: This is a well-known issue in Grignard reactions with nitriles and is a major source of yield loss for the desired ketone.

  • Troubleshooting Protocol:

    • Stoichiometric Control: Use only one equivalent of the Grignard reagent.

    • Low-Temperature Reaction: Maintain a low reaction temperature to prevent the second addition.

    • Careful Work-up: Quench the reaction at low temperature with a mild acid to hydrolyze the imine salt to the ketone without promoting further reaction.

Reaction Scheme: Grignard Reaction and Side Products

G cluster_main Desired Reaction cluster_side1 Side Reaction 1: Deprotonation cluster_side2 Side Reaction 2: Double Addition A 1-Methoxycyclobutane-1-carbonitrile C Imine Intermediate A->C + R-MgX B R-MgX D Cyclobutyl Ketone (Desired Product) C->D H₃O⁺ work-up E 1-Methoxycyclobutane-1-carbonitrile G Deprotonated Starting Material E->G + R-MgX F R-MgX H Imine Intermediate J Tertiary Amine (Byproduct) H->J + R-MgX, then H₃O⁺ I R-MgX

Caption: Desired and side reactions in the Grignard synthesis of a cyclobutyl ketone.

References

  • Organic Syntheses Procedure. cyclobutanone.
  • Google Patents. CN111138252A - Synthetic method of cyclobutanone.
  • Organic Chemistry Portal. Cyclobutanone synthesis.
  • ResearchGate. (PDF) Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition.
  • Organic Syntheses Procedure. Cyclobutanone.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
  • YouTube. Grignard Reagent Reaction Mechanism.
  • Benchchem. Stability of 3-Methoxycyclobutane-1-carbaldehyde Under Acidic Conditions: A Technical Guide.
  • PubChem. 1-Cyclobutene-1-carbonitrile.
  • YouTube. Grignard Reaction.
  • PMC - NIH. Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity.
  • Google Patents. CN103449994A - Purifying process of cyclobutanone.
  • DSpace@MIT. Preparation and reactions of medium-ring Grignard reagent.
  • Web Pages. 1. Grignard Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines.
  • PubChem. 1-Methylcyclobutane-1-carbonitrile.
  • PubChem. 4-Formylcyclohex-3-ene-1-carbonitrile.
  • PubChem. 3-Methoxy-3-methylcyclobutane-1-carbonitrile.
  • Synblock. CAS 1443980-01-5 | 1-methoxycyclobutane-1-carbonitrile.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methoxycyclobutane-1-carbonitrile

Welcome to the technical support center for the purification of 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

1-Methoxycyclobutane-1-carbonitrile is a unique molecule featuring a strained cyclobutane ring, a nitrile group, and a methoxy ether. This combination of functional groups presents specific challenges and opportunities in its purification. Understanding the nature of potential impurities and the physicochemical properties of the target compound is paramount for developing an effective purification strategy. This guide provides a framework for diagnosing purity issues and selecting the appropriate purification technique.

Physical and Chemical Properties (Predicted and Inferred)

Due to the limited availability of specific experimental data for 1-Methoxycyclobutane-1-carbonitrile, the following properties are estimated based on analogous structures such as methoxyacetonitrile and other small-molecule nitriles.

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Boiling Point 120-140 °C (at atmospheric pressure)Nitriles exhibit strong dipole-dipole interactions, leading to higher boiling points than expected for their molecular weight. The boiling point of methoxyacetonitrile is approximately 118-119 °C. The additional carbons in the cyclobutane ring will likely increase the boiling point.
Solubility The presence of the polar nitrile and ether groups suggests good solubility in a range of organic solvents.
Water Likely sparingly soluble. While the nitrile and ether groups can form hydrogen bonds with water, the hydrophobic cyclobutane ring will limit solubility. Small nitriles like acetonitrile are miscible with water, but solubility decreases with increasing hydrocarbon content.[1]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate) Predicted to be highly soluble due to similar polarity.
Non-Polar Solvents (e.g., Hexane, Toluene) Predicted to have lower solubility.
Stability The strained cyclobutane ring and the α-alkoxy nitrile functionality are key areas of potential instability.
Acidic Conditions The nitrile group is susceptible to hydrolysis to form a carboxylic acid or an amide, a reaction catalyzed by acid.[2] The ether linkage may also be sensitive to strong acids.
Basic Conditions The cyanohydrin precursor is unstable in basic conditions and can revert to the ketone.[2] The nitrile group can also be hydrolyzed under basic conditions.
Thermal Stability Cyanohydrins can decompose at elevated temperatures. While the methoxy ether is more stable, high temperatures during distillation should be approached with caution.

Troubleshooting Common Purification Issues

This section addresses common problems encountered during the purification of 1-Methoxycyclobutane-1-carbonitrile in a question-and-answer format.

Q1: My final product is a colorless to pale yellow oil, but my analytical data (NMR, GC-MS) shows the presence of a significant impurity with a carbonyl peak. What is the likely impurity and how can I remove it?

A1: The most probable impurity is unreacted cyclobutanone , the starting material for the synthesis. Its presence indicates an incomplete initial reaction to form the cyanohydrin.

Troubleshooting and Purification Strategy:

  • Diagnosis: A distinct carbonyl peak in the 13C NMR spectrum (around 200-210 ppm) or a characteristic ketone peak in the IR spectrum (around 1780 cm-1 for a cyclobutanone) is a strong indicator. GC-MS analysis will show a peak corresponding to the molecular weight of cyclobutanone.

  • Purification Method: Fractional distillation is the most effective method to separate cyclobutanone (boiling point: ~98-99 °C) from the higher-boiling 1-Methoxycyclobutane-1-carbonitrile (predicted boiling point: 120-140 °C).

    • Experimental Protocol: Fractional Distillation

      • Set up a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.

      • Carefully heat the crude product under atmospheric or reduced pressure.

      • Collect the lower-boiling fraction, which will be enriched in cyclobutanone.

      • Monitor the temperature at the still head. A stable plateau should be observed for the boiling point of cyclobutanone.

      • Once the cyclobutanone has been removed, the temperature will rise. Increase the heat to distill the desired 1-Methoxycyclobutane-1-carbonitrile, collecting it as a separate fraction at its characteristic boiling point.

Q2: I observe a broad peak in my 1H NMR spectrum that disappears upon a D2O shake, and my IR spectrum shows a broad O-H stretch. What is this impurity?

A2: This impurity is likely the intermediate, cyclobutanone cyanohydrin . Its presence suggests an incomplete methylation step.

Troubleshooting and Purification Strategy:

  • Diagnosis: The exchangeable proton (O-H) in the 1H NMR and the broad O-H stretch in the IR are classic indicators of an alcohol. GC-MS may show a peak corresponding to the molecular weight of the cyanohydrin.

  • Purification Method: Column chromatography is the preferred method for removing the more polar cyanohydrin from the less polar methoxy ether.

    • Experimental Protocol: Column Chromatography

      • Stationary Phase: Silica gel is a suitable adsorbent.

      • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, should effectively separate the two compounds. The less polar 1-Methoxycyclobutane-1-carbonitrile will elute first, followed by the more polar cyclobutanone cyanohydrin.

      • Monitoring: The fractions can be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Q3: My product appears to be decomposing during distillation, evidenced by discoloration and the formation of non-volatile residues. What could be the cause and how can I mitigate this?

A3: Thermal decomposition is a concern due to the strained cyclobutane ring and the potential for elimination or rearrangement reactions at elevated temperatures. The presence of acidic or basic impurities can catalyze this decomposition.

Troubleshooting and Mitigation:

  • Neutralize the Crude Product: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash and drying over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of the compound, thereby reducing the thermal stress and minimizing decomposition.

  • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to dryness, as this can lead to the decomposition of the residue.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization to purify 1-Methoxycyclobutane-1-carbonitrile?

A: Recrystallization is generally not a suitable method for purifying low-melting point oils. If your product is an oil at room temperature, this technique is not applicable.

Q: What are the key safety precautions when working with 1-Methoxycyclobutane-1-carbonitrile and its synthesis?

A: The synthesis of this compound involves highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The final nitrile product should also be handled with care, as nitriles can be toxic.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure and identify any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the number of components in your sample and their respective molecular weights. A single peak in the GC chromatogram is a good indication of purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile (C≡N stretch around 2240 cm-1) and ether (C-O stretch around 1100 cm-1) functional groups and the absence of impurities like ketones (C=O stretch) or alcohols (O-H stretch).

Purification Workflow Diagram

The following diagram illustrates a logical workflow for the purification of 1-Methoxycyclobutane-1-carbonitrile based on the identification of common impurities.

PurificationWorkflow start Crude 1-Methoxycyclobutane-1-carbonitrile analytical_assessment Analytical Assessment (NMR, GC-MS, IR) start->analytical_assessment check_impurities Identify Major Impurities analytical_assessment->check_impurities cyclobutanone Cyclobutanone (Starting Material) check_impurities->cyclobutanone Carbonyl peak present cyanohydrin Cyclobutanone Cyanohydrin (Intermediate) check_impurities->cyanohydrin O-H stretch present acidic_impurities Acidic/Basic Impurities check_impurities->acidic_impurities pH indicates acid/base fractional_distillation Fractional Distillation cyclobutanone->fractional_distillation column_chromatography Column Chromatography cyanohydrin->column_chromatography neutral_wash Neutral Wash (e.g., NaHCO3(aq)) acidic_impurities->neutral_wash pure_product Pure 1-Methoxycyclobutane-1-carbonitrile fractional_distillation->pure_product column_chromatography->pure_product neutral_wash->check_impurities

Caption: Decision workflow for purification of 1-Methoxycyclobutane-1-carbonitrile.

References

  • Organic Syntheses Procedure, cyclobutanone. Available at: [Link]

  • Chemistry LibreTexts, Cyanohydrins. Available at: [Link]

  • Chemistry LibreTexts, Physical Properties of Nitriles. Available at: [Link]

  • ChemSynthesis, Methoxyacetonitrile. Available at: [Link]

  • Chemistry Steps, Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Welcome to the technical support center for the synthesis of 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to ensure scientific integrity and experimental success.

Introduction

The synthesis of 1-Methoxycyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry, typically proceeds via a nucleophilic addition of a cyanide source to 1-methoxycyclobutanone. A common and effective method is the cyanosilylation using trimethylsilyl cyanide (TMSCN), which forms an O-silylated cyanohydrin intermediate that can be subsequently hydrolyzed to the desired product. This guide will focus on identifying and mitigating the formation of byproducts associated with this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Methoxycyclobutane-1-carbonitrile?

A1: The most prevalent and efficient method is the cyanosilylation of 1-methoxycyclobutanone using trimethylsilyl cyanide (TMSCN).[1] This reaction is typically catalyzed by a Lewis acid or a catalytic amount of a cyanide salt. The initial product is the O-trimethylsilyl cyanohydrin, which is then hydrolyzed during workup to yield 1-methoxycyclobutane-1-carbonitrile.[2][3]

Q2: What are the key starting materials and reagents, and what are their common impurities?

A2: The primary starting materials are 1-methoxycyclobutanone and trimethylsilyl cyanide.

Starting Material/ReagentCommon ImpuritiesImpact on Synthesis
1-MethoxycyclobutanoneUnreacted cyclobutanol, cyclobutenone, or byproducts from its own synthesis.These can lead to corresponding cyanohydrin byproducts or other undesired side reactions.
Trimethylsilyl cyanide (TMSCN)Hexamethyldisiloxane (HMDSO), trimethylsilanol, and residual starting materials from its synthesis.[4]HMDSO is generally inert, but trimethylsilanol can compete with the cyanohydrin for silylation or interfere with the reaction. Residual acids or bases can affect the reaction rate and selectivity.

Q3: What are the expected 1H and 13C NMR chemical shifts for the desired product, 1-Methoxycyclobutane-1-carbonitrile?

Functional Group1H NMR (ppm)13C NMR (ppm)
Methoxy (O-CH3)~3.3-3.5 (s, 3H)~55-60
Cyclobutane CH2~1.8-2.5 (m, 6H)~25-35
Quaternary Carbon (C-CN)-~60-70
Nitrile (CN)-~118-122

Q4: What analytical techniques are most suitable for identifying byproducts in this synthesis?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[5]

  • GC-MS: Ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. Silylated byproducts are often amenable to GC-MS analysis.[6]

  • NMR (1H, 13C): Provides detailed structural information about the compounds in the reaction mixture, allowing for the identification and quantification of the desired product and major byproducts.[7]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues you may encounter during the synthesis and purification of 1-Methoxycyclobutane-1-carbonitrile.

Issue 1: Presence of Unreacted 1-Methoxycyclobutanone in the Final Product

Causality: The cyanohydrin formation is a reversible equilibrium reaction.[2] Incomplete reaction can be due to several factors. For sterically hindered ketones, the equilibrium may not favor the cyanohydrin.[8]

Troubleshooting Steps:

  • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure it reaches equilibrium.

  • Increase TMSCN Equivalents: Using a slight excess of TMSCN (1.1-1.5 equivalents) can shift the equilibrium towards the product.

  • Optimize Catalyst: If using a catalyst, ensure it is active and used in the appropriate amount. For TMSCN additions, catalysts like zinc iodide or various Lewis acids can be effective.[8]

  • Temperature Control: While many cyanohydrin formations are exothermic, gentle heating might be necessary for less reactive ketones.[8] However, be cautious as this can also promote side reactions.

Issue 2: Identification of a Byproduct with a Molecular Weight Corresponding to the Hydrolyzed Nitrile (Amide or Carboxylic Acid)

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup or purification.[9][10]

  • Acidic workup: Can lead to the formation of 1-methoxycyclobutane-1-carboxamide or 1-methoxycyclobutane-1-carboxylic acid.

  • Basic workup: Can lead to the formation of the carboxylate salt.

Troubleshooting Steps:

  • Careful Workup: Use mild acidic or basic conditions during the workup. A buffered solution can help maintain a stable pH.

  • Control Temperature: Perform the workup at a low temperature (0-5 °C) to minimize the rate of hydrolysis.

  • Prompt Extraction: After quenching the reaction, promptly extract the product into an organic solvent to minimize its exposure to aqueous acidic or basic conditions.

Issue 3: Detection of a Byproduct Suggesting Cleavage of the Methoxy Group

Causality: Methoxy groups, particularly on strained rings, can be susceptible to cleavage under strong acidic conditions, leading to the formation of a hydroxy derivative.[11]

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong, non-nucleophilic acids for the workup. A mild acid like saturated aqueous ammonium chloride is often sufficient.

  • Anhydrous Conditions: If the reaction is sensitive to acid, consider an anhydrous workup followed by purification.

Issue 4: Presence of Silylated Byproducts in the Final Product

Causality: Incomplete hydrolysis of the O-trimethylsilyl cyanohydrin intermediate or silylation of other nucleophilic species in the reaction mixture.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: During the workup, ensure sufficient time and appropriate conditions for the complete desilylation of the intermediate. A mild acid wash is typically effective.

  • Purification: Flash column chromatography is usually effective in separating the more polar desired product from less polar silylated byproducts.

Visualizing Reaction Pathways and Byproduct Formation

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation 1-Methoxycyclobutanone 1-Methoxycyclobutanone O-TMS-Cyanohydrin O-TMS-Cyanohydrin 1-Methoxycyclobutanone->O-TMS-Cyanohydrin + TMSCN (Catalyst) Unreacted Ketone Unreacted Ketone 1-Methoxycyclobutanone->Unreacted Ketone Incomplete Reaction 1-Methoxycyclobutane-1-carbonitrile 1-Methoxycyclobutane-1-carbonitrile O-TMS-Cyanohydrin->1-Methoxycyclobutane-1-carbonitrile Hydrolysis (Workup) Silylated Byproduct Silylated Byproduct O-TMS-Cyanohydrin->Silylated Byproduct Incomplete Hydrolysis Amide/Carboxylic Acid Amide/Carboxylic Acid 1-Methoxycyclobutane-1-carbonitrile->Amide/Carboxylic Acid Hydrolysis (Harsh Workup) Hydroxy-nitrile Hydroxy-nitrile 1-Methoxycyclobutane-1-carbonitrile->Hydroxy-nitrile Ether Cleavage (Strong Acid)

Caption: Main reaction and potential byproduct pathways.

Experimental Protocols

General Protocol for the Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions.

  • To a stirred solution of 1-methoxycyclobutanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., ZnI2, 0.1 eq).

  • Cool the mixture to 0 °C.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a mild acidic solution (e.g., saturated aqueous NH4Cl).

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate). If silylated compounds are being analyzed, ensure the sample is handled under anhydrous conditions to prevent hydrolysis before injection.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 m/z.

    • Source Temperature: 230 °C.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected Byproduct Detected check_starting_materials Analyze Starting Materials (GC-MS, NMR) start->check_starting_materials impurity_present Impurity Detected check_starting_materials->impurity_present Yes no_impurity Starting Materials Pure check_starting_materials->no_impurity No purify_sm Purify Starting Materials impurity_present->purify_sm purify_sm->start analyze_reaction Analyze Crude Reaction Mixture (GC-MS, NMR) no_impurity->analyze_reaction identify_byproduct Identify Byproduct Structure analyze_reaction->identify_byproduct incomplete_reaction Incomplete Reaction? identify_byproduct->incomplete_reaction yes_incomplete Yes incomplete_reaction->yes_incomplete Yes no_incomplete No incomplete_reaction->no_incomplete No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) yes_incomplete->optimize_conditions side_reaction Side Reaction? no_incomplete->side_reaction end End: Byproduct Minimized optimize_conditions->end yes_side Yes side_reaction->yes_side Yes no_side No side_reaction->no_side No modify_conditions Modify Reaction/Workup Conditions (e.g., milder acid, lower temp) yes_side->modify_conditions degradation Degradation Product? no_side->degradation modify_conditions->end yes_degradation Yes degradation->yes_degradation Yes yes_degradation->modify_conditions

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]

  • Chemistry LibreTexts. Cyanohydrins. Available from: [Link]

  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available from: [Link]

  • ResearchGate. Synthesis of O-acyl cyanohydrins with TMSCN, acetic anhydride and... Available from: [Link]

  • DiVA portal. Efficient Synthesis and Analysis of Chiral Cyanohydrins. Available from: [Link]

  • DiVA portal. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available from: [Link]

  • Organic Syntheses. CONVERSION OF KETONES TO CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN. Available from: [Link]

  • ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening revealed industrially important metabolites in wild seabuckthorn (Hippophae salicifolia D.Don) berries. Available from: [Link]

  • YouTube. Cyanohydrin Formation and Reactions. Available from: [Link]

  • Organic Syntheses. TRIMETHYLSILYL CYANIDE. Available from: [Link]

  • JoVE. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Available from: [Link]

  • Master Organic Chemistry. Formation of Cyanohydrins from ketones and aldehydes. Available from: [Link]

  • SciSpace. The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio- and diastereoselective preparati. Available from: [Link]

  • Scirp.org. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Available from: [Link]

  • ACS Publications. Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds | The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available from: [Link]

  • Google Patents. EP0759439A2 - Synthesis of silylated cyanohydrins.
  • ResearchGate. The assignment of absolute configuration of cyanohydrins by NMR{. Available from: [Link]

  • ACS Publications. Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters. Available from: [Link]

  • PMC - NIH. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Available from: [Link]

  • Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • Wikipedia. Methoxy group. Available from: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • SciSpace. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Available from: [Link]

  • ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Available from: [Link]

  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of Strained Rings

A Senior Application Scientist's Guide to Overcoming the Low Reactivity of Cyclobutane Rings Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming the Low Reactivity of Cyclobutane Rings

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The cyclobutane motif, a four-membered carbocycle, is increasingly recognized for its valuable role in medicinal chemistry. Its unique, puckered three-dimensional structure can enhance pharmacological properties such as metabolic stability and binding affinity by reducing the planarity of molecules compared to traditional aromatic rings.[1][2] However, the inherent stability and relatively low reactivity of the cyclobutane ring, a consequence of its high strain energy (approximately 26 kcal/mol), present significant synthetic challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and successfully incorporate this valuable scaffold into your molecules.

Section 1: Troubleshooting Poor Reaction Yields and Low Conversion

Low yields and incomplete reactions are common hurdles in cyclobutane chemistry. Understanding the root cause is critical for effective troubleshooting.

Q1: My transition metal-catalyzed ring-opening reaction of a bicyclo[1.1.0]butane (BCB) is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in BCB ring-opening reactions often stem from issues with catalyst activity, substrate stability, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Selection and Deactivation: The choice of transition metal catalyst is crucial. While various metals can be employed, catalyst deactivation is a frequent problem.[3][4]

    • Troubleshooting:

      • Screen Catalysts: If using a palladium catalyst, consider screening different ligands that can stabilize the active catalytic species. For instance, electron-rich phosphine ligands can enhance the reactivity of the metal center.

      • Check for Impurities: Impurities in your starting materials or solvents, particularly those containing sulfur or certain nitrogen functional groups, can act as catalyst poisons.[3] Ensure the purity of all reagents.

      • Consider Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. A systematic optimization of the catalyst loading is recommended.

  • Substrate Reactivity and Stability: Bicyclo[1.1.0]butanes are highly strained and can be prone to decomposition or undesired rearrangements.

    • Troubleshooting:

      • Purity of BCB: Ensure your BCB starting material is pure and free from acidic impurities that could catalyze decomposition.

      • Solvent Choice: The solvent can significantly impact the reaction outcome.[5] Aprotic, coordinating solvents can sometimes stabilize reactive intermediates. Screen a range of solvents with varying polarities and coordinating abilities.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Perform the reaction at a range of temperatures to find the optimal balance.

      • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress closely. This will help you determine the optimal reaction time and identify the formation of any byproducts.

Q2: I'm attempting a C-H functionalization on a cyclobutane ring, but the conversion is poor. What factors should I investigate?

A2: Poor conversion in cyclobutane C-H functionalization is a common challenge due to the inertness of the C-H bonds. Several factors can be at play:

  • Directing Group Efficiency: Many successful C-H functionalization strategies rely on a directing group to bring the catalyst into proximity with the target C-H bond.

    • Troubleshooting:

      • Evaluate the Directing Group: If you are using a directing group, ensure it is robust under the reaction conditions and is positioned to facilitate the desired regioselectivity. Some directing groups can be cleaved or undergo side reactions.

      • Consider a Transient Directing Group: For substrates where the installation of a permanent directing group is problematic, a transient directing group approach could be a viable alternative.[6]

  • Catalyst and Ligand Choice: The catalyst and its ligand framework are paramount for achieving high reactivity and selectivity.[7]

    • Troubleshooting:

      • Rhodium Catalysts: Rhodium(II) catalysts are often effective for C-H insertion reactions. The choice of the bridging ligands on the dirhodium catalyst can significantly influence the outcome.[7]

      • Palladium Catalysis: For C-H arylation, palladium catalysts are commonly used. The choice of oxidant and additives is critical for catalyst turnover.[8]

  • Substrate Steric Hindrance: The accessibility of the C-H bond can be a limiting factor.

    • Troubleshooting:

      • Analyze the Substrate Structure: Assess the steric environment around the target C-H bond. Highly hindered substrates may require more reactive catalysts or harsher reaction conditions.

Section 2: Addressing Selectivity Issues

Controlling regioselectivity and stereoselectivity is a significant challenge in the synthesis of polysubstituted cyclobutanes.

Q3: My photocatalytic [2+2] cycloaddition is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity in photocatalytic [2+2] cycloadditions often requires careful control over the reaction environment and the excited state intermediates.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the excited state and the transition state of the cyclization, thereby affecting the diastereoselectivity.[9]

    • Troubleshooting:

      • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities. Nonpolar solvents may favor certain diastereomers by promoting specific intermolecular interactions.

  • Photocatalyst Choice: The energy of the excited photocatalyst can impact the reaction pathway.

    • Troubleshooting:

      • Sensitizer Energy: If using a triplet sensitizer, its triplet energy should be sufficient to excite the substrate to its triplet state. A sensitizer with too high an energy might lead to undesired side reactions, while one with too low an energy will result in inefficient energy transfer.[10]

  • Substrate Control: The inherent stereochemistry of the substrate can be leveraged to control the outcome.

    • Troubleshooting:

      • Chiral Auxiliaries: The use of chiral auxiliaries on one of the reacting partners can effectively control the facial selectivity of the cycloaddition.

Q4: In my ring-opening reaction of a substituted bicyclo[1.1.0]butane, I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A4: The regioselectivity of BCB ring-opening is highly dependent on the nature of the attacking reagent and the substitution pattern on the BCB core.

  • Radical vs. Polar Mechanisms: Radical and polar ring-opening pathways can lead to different regioisomers. Radical reactions are often less selective.[11][12]

    • Troubleshooting:

      • Favor a Polar Mechanism: The use of a π-acid catalyst, such as a silver(I) salt, can promote a polar, more selective ring-opening pathway.[11] This approach has been shown to be highly effective for the chemo- and diastereoselective ring-opening of BCBs with hydroxyarenes.[11]

  • Catalyst-Controlled Regiodivergence: In some cases, the choice of catalyst can be used to favor one regioisomer over another.

    • Troubleshooting:

      • Copper Catalysis: For the hydrophosphination of acyl BCBs, a Cu(I) catalytic system can favor α-selective addition, while a Cu(II) system can promote an unusual β'-selective pathway, leading to different regioisomers from the same starting material.[13]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Silver-Catalyzed Diastereoselective Ring-Opening of BCBs with Phenols

This protocol is adapted from a method developed for the highly chemo- and diastereoselective polar strain-release ring-opening of BCBs.[11]

Step Procedure Notes
1 To an oven-dried reaction tube, add the bicyclo[1.1.0]butane (BCB) (1.0 equiv.), the phenol (1.2 equiv.), and AgBF4 (5 mol%).Ensure all glassware is dry to prevent quenching of the catalyst.
2 Add anhydrous solvent (e.g., DCE, 0.1 M) via syringe.The choice of solvent can be critical; screen different solvents if results are not optimal.
3 Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).Monitor the reaction by TLC or GC-MS.
4 Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
5 Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
6 Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Common Issues in Cyclobutane Synthesis

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Inefficient catalyst turnover; Substrate decomposition; Non-optimal reaction temperature.Screen different ligands/catalysts; Purify starting materials; Optimize reaction temperature and time.
Poor Diastereoselectivity Non-selective reaction pathway; Solvent effects.Change catalyst to favor a more selective mechanism (e.g., polar vs. radical); Screen a range of solvents.
Mixture of Regioisomers Competing reaction pathways.Employ a catalyst system known to favor a specific regioisomer; Modify the electronic properties of the substrate.
Side Reactions High reaction temperature; Reactive intermediates undergoing undesired pathways.Lower the reaction temperature; Use a more selective catalyst; Add additives to trap reactive intermediates.
Catalyst Deactivation Impurities in reagents; Thermal instability of the catalyst.Purify all reagents and solvents; Use a more robust catalyst or ligand; Lower the reaction temperature.[3]

Section 4: Visualizing Reaction Pathways

Diagram 1: General Workflow for Troubleshooting Low Yield in a Catalyzed Cyclobutane Reaction

troubleshooting_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst If pure success Improved Yield check_purity->success If impurity found & removed screen_conditions Screen Reaction Conditions optimize_catalyst->screen_conditions If still low yield optimize_catalyst->success If optimized analyze_byproducts Analyze Byproducts screen_conditions->analyze_byproducts If still low yield screen_conditions->success If optimized analyze_byproducts->optimize_catalyst Identify cause bcb_opening cluster_radical Radical Pathway cluster_polar Polar Pathway BCB Bicyclo[1.1.0]butane (BCB) radical_intermediate Cyclobutyl Radical Intermediate BCB->radical_intermediate Radical Initiator polar_intermediate Cyclobutyl Cation Intermediate BCB->polar_intermediate π-Acid Catalyst (e.g., Ag+) radical_products Mixture of Regioisomers radical_intermediate->radical_products polar_product Single Regioisomer polar_intermediate->polar_product

Caption: Radical vs. Polar mechanisms in BCB ring-opening.

References

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.).
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

  • Zhang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 14(27), 19348-19365.
  • Singh, R., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.
  • Gutekunst, W. R., & Baran, P. S. (2011). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Journal of the American Chemical Society, 133(47), 19076-19079.
  • Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated. (n.d.).
  • Li, J., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(34), 9234-9240. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Pemberton, R. P., et al. (2019). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • Quantitative Formation of Octa-substituted Cyclobutanes by the [2+2] Photocycloaddition of Stiff-stilbenes - PubMed. (n.d.).
  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Continuous-Flow Synthesis of Cyclobutenes Using LED Technology | Almac. (n.d.). Retrieved January 26, 2026, from [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Solvent‐Dependent Divergent Cyclization of Bicyclo[1.1.0]butanes - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds | Organic Letters - ACS Publications - American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Transition metal catalyzed [6 + 2] cycloadditions - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Functionalization of N-cyclobutylanilines under Photoredox Catalysis - CORE. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[10][10]rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions by Tyler Mark Ahlstrom B - D-Scholarship@Pitt. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations - Auburn University. (n.d.). Retrieved January 26, 2026, from [Link]

  • Dual Au(I) Catalysis in Regioselective Cycloaddition of Bicyclo[1.1.0]butanes with Allenes. (n.d.). Retrieved January 26, 2026, from [Link]

  • Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity - American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06675D. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of a New Cyclobutane-Substituted Schiff Base Ligand and its Co(II), Cu(II) and Ni(II) Complexes. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Optimization

Cyclobutane Synthesis: A Technical Troubleshooting Guide for Researchers

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the cyclobutane moiety. The inherent ring strain of the cyclobutane ring presents unique synthetic challenges, often leading to low yields, unexpected side products, and purification difficulties.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your cyclobutane synthesis protocols.

General Troubleshooting

This section addresses common issues that can arise regardless of the specific synthetic method employed.

Q1: My cyclobutane synthesis reaction is resulting in a complex mixture of products, making purification difficult. What are the likely causes and how can I simplify the product profile?

A1: A complex product mixture in cyclobutane synthesis often points to several competing reaction pathways. The high energy of the cyclobutane ring means that side reactions can be thermodynamically favorable.[1]

  • Causality: The primary culprits are often dimerization or polymerization of the starting materials, especially in intermolecular reactions.[3][4] For instance, in thermal ene-ketene cycloadditions, dimerization can become a major side reaction.[4] In photochemical reactions, undesired side reactions can occur if the irradiation wavelength is not properly chosen, leading to multiple additions.[5]

  • Troubleshooting Steps:

    • Concentration Adjustment: For intermolecular reactions, high concentrations can favor undesired polymerization. Try running the reaction at a lower concentration to favor the desired intramolecular cyclization or bimolecular reaction. Conversely, for intramolecular reactions, high dilution is often necessary to prevent intermolecular side reactions.

    • Reaction Time and Temperature Optimization: Monitor the reaction progress closely using techniques like TLC or GC-MS. Overly long reaction times or excessively high temperatures can lead to product decomposition or the formation of thermodynamic side products.

    • Inhibitors: In cases where radical-mediated polymerization is suspected, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can suppress these unwanted pathways.[6]

    • Purification Strategy: If a complex mixture is unavoidable, consider derivatization of the desired product to alter its physical properties (e.g., polarity, volatility) for easier separation. Alternatively, specialized chromatographic techniques such as preparative HPLC or SFC may be necessary.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful tool for constructing cyclobutane rings.[7] However, they are not without their challenges.

Q2: I am observing a very low yield in my photochemical [2+2] cycloaddition. What factors could be contributing to this, and how can I improve the efficiency?

A2: Low yields in photochemical [2+2] cycloadditions are a common frustration. The issue can stem from several factors related to the photochemical process itself or competing side reactions.

  • Causality and Troubleshooting:

Potential Cause Explanation Troubleshooting Action
Insufficient Light Absorption For the reaction to occur, one of the reacting olefins must absorb light to reach an excited state.[7] If the starting material does not absorb at the wavelength of your light source, the reaction will not proceed efficiently.- Use a light source with a wavelength that overlaps with the absorbance spectrum of your substrate.- If direct excitation is inefficient, consider using a photosensitizer (e.g., acetone, benzophenone) that can absorb the light and transfer the energy to your reactant.[8]
Intersystem Crossing and Excited State Quenching The reaction typically proceeds through a triplet excited state. Inefficient intersystem crossing from the initial singlet excited state to the triplet state, or quenching of the triplet state by impurities (e.g., oxygen), will lower the quantum yield.- Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) to remove oxygen.- Ensure high purity of starting materials and solvents.
Reversibility of the Reaction The photochemical [2+2] cycloaddition can be reversible if the cyclobutane product can absorb light and undergo a cycloreversion reaction.[8]- Use a light source with a wavelength that is absorbed by the starting material but not the product.- Monitor the reaction progress and stop it once the maximum yield is reached to prevent product decomposition.
Competing Side Reactions Photochemical excitation can lead to other reactions, such as cis-trans isomerization of the double bond, which can compete with the desired cycloaddition.- For acyclic enones, which are prone to cis-trans isomerization, consider using cyclic analogs if possible, as they have higher quantum efficiencies for cycloaddition.[9]

Troubleshooting Workflow for Low Yield in Photochemical [2+2] Cycloaddition

G start Low Yield Observed check_absorption Does starting material absorb at irradiation wavelength? start->check_absorption use_sensitizer Use a photosensitizer (e.g., acetone, benzophenone) check_absorption->use_sensitizer No check_purity Are starting materials and solvents pure and degassed? check_absorption->check_purity Yes use_sensitizer->check_purity purify_reagents Purify starting materials and degas the solvent check_purity->purify_reagents No check_reversibility Is the product absorbing light and undergoing cycloreversion? check_purity->check_reversibility Yes purify_reagents->check_reversibility optimize_wavelength Use a light source with a wavelength not absorbed by the product check_reversibility->optimize_wavelength Yes check_side_reactions Are competing side reactions (e.g., cis-trans isomerization) occurring? check_reversibility->check_side_reactions No monitor_reaction Monitor reaction progress closely and optimize reaction time optimize_wavelength->monitor_reaction monitor_reaction->check_side_reactions modify_substrate Consider substrate modification (e.g., using cyclic analogs) check_side_reactions->modify_substrate Yes end Improved Yield check_side_reactions->end No modify_substrate->end

Caption: A decision tree for troubleshooting low yields in photochemical [2+2] cycloadditions.

Thermal and Metal-Catalyzed [2+2] Cycloadditions

Q3: My thermal [2+2] cycloaddition of a ketene is giving poor regioselectivity. How can I control which regioisomer is formed?

A3: Regioselectivity in thermal ketene [2+2] cycloadditions is generally predictable based on the electronic properties of the reacting partners.[7]

  • Causality: The reaction is a concerted, pericyclic process where the highly electrophilic carbonyl carbon of the ketene preferentially reacts with the most nucleophilic carbon of the alkene (ketenophile).[7]

  • Troubleshooting Steps:

    • Analyze Electronic Effects: Identify the most electron-rich atom in the ketenophile. This is where the carbonyl carbon of the ketene will bond. Ensure your substrate design favors the desired regiochemistry.

    • Solvent Effects: While the primary control is electronic, solvent polarity can sometimes influence the transition state and, consequently, the regioselectivity.[10][11][12] Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) to see if the regioisomeric ratio can be improved.

    • Steric Hindrance: Ketenes are sterically unhindered, which allows for the necessary antarafacial approach of the ketenophile.[7] However, bulky substituents on the ketenophile can influence the regioselectivity by sterically disfavoring one approach over another.

Q4: I am struggling with poor diastereoselectivity in my metal-catalyzed [2+2] cycloaddition. What strategies can I employ to improve the stereochemical outcome?

A4: Achieving high diastereoselectivity in metal-catalyzed [2+2] cycloadditions often requires careful selection of the catalyst and reaction conditions.

  • Causality: The diastereoselectivity is determined by the geometry of the transition state, which is influenced by the metal catalyst, ligands, and substrate.

  • Troubleshooting Steps:

    • Ligand Modification: The ligands on the metal catalyst play a crucial role in controlling the stereochemical outcome. Experiment with a variety of ligands, from simple phosphines to more complex chiral ligands, to find the optimal one for your system. For example, in iridium-catalyzed reactions, the use of chiral ligands like DTBM-SegPhos can lead to high enantioselectivity.[13]

    • Catalyst Screening: Different metal catalysts can have a profound impact on diastereoselectivity. If you are using a palladium catalyst, for example, consider screening other transition metals known to catalyze [2+2] cycloadditions, such as nickel or ruthenium.[14]

    • Temperature Optimization: The reaction temperature can affect the equilibrium between different transition states. Lowering the temperature may favor the formation of the thermodynamically more stable diastereomer.

    • Substrate Control: The inherent stereochemistry of the substrate can be used to direct the stereochemical outcome of the reaction. The use of chiral auxiliaries attached to one of the reactants can effectively control the facial selectivity of the cycloaddition.[5]

Purification and Characterization

Q5: I have successfully synthesized my cyclobutane product, but I am having difficulty separating the diastereomers. What purification techniques are most effective?

A5: The separation of cyclobutane diastereomers can be challenging due to their similar physical properties.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Stationary Phase: Experiment with different stationary phases. While silica gel is the most common, other options like alumina or reverse-phase silica may provide better separation.

      • Solvent System: Meticulously screen different solvent systems. A small change in the polarity of the eluent can sometimes make a significant difference. Gradient elution is often more effective than isocratic elution.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a single, pure diastereomer.

    • Preparative HPLC or SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide the necessary resolution.

    • Derivatization: If all else fails, consider derivatizing the mixture of diastereomers. The introduction of a new functional group can alter the physical properties of the diastereomers, making them easier to separate. The derivatizing group can then be removed in a subsequent step.

Q6: How can I definitively characterize the stereochemistry of my cyclobutane product using NMR spectroscopy?

A6: NMR spectroscopy is a powerful tool for determining the stereochemistry of cyclobutane rings.[15][16]

  • Key NMR Techniques:

    • ¹H NMR Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on the cyclobutane ring can provide information about their dihedral angle and thus their relative stereochemistry (cis or trans).

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space. The presence of an NOE between two protons on the cyclobutane ring is strong evidence that they are on the same face of the ring (cis).

    • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the cyclobutane ring can also be indicative of the stereochemistry, as different isomers will experience different steric and electronic environments.

    • Combined Analysis: A combination of these techniques, along with comparison to literature data for similar compounds, is often necessary for unambiguous stereochemical assignment.[17]

Safety Considerations

Q7: Are there any specific safety precautions I should take when working with cyclobutane synthesis?

A7: Yes, the synthesis and handling of cyclobutanes require specific safety considerations due to their high ring strain and potential for energetic decomposition.

  • High-Energy Compounds: Cyclobutanes are high-energy molecules.[1] Highly substituted or strained polycyclic systems containing cyclobutane rings should be handled with care, especially during purification by distillation or when scaling up reactions. It is prudent to work with small quantities initially and to use appropriate safety shielding.[18]

  • Photochemical Reactions: UV radiation used in photochemical reactions is harmful to the eyes and skin. Ensure that the photochemical reactor is properly shielded to prevent exposure to UV light.

  • Hazardous Reagents: Many reagents used in cyclobutane synthesis are hazardous. For example, ketenes are highly reactive and toxic. Always handle such reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Pressure Build-up: Some cycloaddition reactions can generate gaseous byproducts or be exothermic, leading to a build-up of pressure in a sealed reaction vessel. Ensure that the reaction vessel is appropriately sized and vented if necessary.

References

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 1-Methoxycyclobutane-1-carbonitrile Reactions

Welcome to the technical support center for reactions involving 1-methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-methoxycyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation with this versatile building block. The unique "donor-acceptor" nature of this cyclobutane, with an electron-donating methoxy group and an electron-withdrawing nitrile group on the same carbon, leads to a rich and sometimes challenging reactivity profile that is highly sensitive to the solvent environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 1-methoxycyclobutane-1-carbonitrile, and how does the solvent influence them?

A1: 1-Methoxycyclobutane-1-carbonitrile primarily undergoes two types of reactions: nucleophilic substitution at the quaternary carbon and ring-opening reactions. The solvent plays a critical role in dictating which pathway is favored.

  • Nucleophilic Substitution (S N 1-like Pathway): In polar protic solvents (e.g., water, methanol, ethanol), the reaction tends to favor an S N 1-like mechanism. These solvents are effective at stabilizing the tertiary cyclobutyl carbocation intermediate that forms upon the departure of the methoxy leaving group.[1] The high polarity of these solvents facilitates the ionization of the C-O bond.[2]

  • Ring-Opening Reactions: The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening.[3] This can be initiated by Lewis acids or strong nucleophiles. The solvent can influence the stability of the intermediates formed during this process. In some cases, polar aprotic solvents may favor ring-opening pathways by enhancing the reactivity of the nucleophile.

Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?

A2: A slow reaction rate is a common issue and is often tied to solvent choice.

  • For S N 1-type reactions: If your goal is nucleophilic substitution, switching to a more polar protic solvent can accelerate the reaction. Polar protic solvents excel at stabilizing the carbocation intermediate, which is the rate-determining step in an S N 1 reaction.[1] Consider switching from isopropanol to ethanol or even a mixture including water, if your reagents are soluble.

  • For S N 2-type reactions (less common for this substrate): If you are attempting a reaction with a strong, anionic nucleophile and want to favor a substitution pathway that avoids a full carbocation, a polar aprotic solvent like acetone or acetonitrile is generally preferred.[4] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[5] However, for a tertiary center like in 1-methoxycyclobutane-1-carbonitrile, S N 2 reactions are generally disfavored due to steric hindrance.

  • General Tip: Increasing the temperature will almost always increase the reaction rate, regardless of the solvent. However, be aware that this can also lead to an increase in side products.

Q3: I am observing a mixture of substitution and ring-opened products. How can I improve the selectivity?

A3: This is a classic challenge with strained ring systems. The key is to carefully tune your reaction conditions, with the solvent being a primary lever.

  • To favor substitution: Utilize highly polar protic solvents. The ability of these solvents to solvate and stabilize the cyclobutyl carbocation can make the S N 1 pathway dominant.

  • To favor ring-opening: This can be more complex and often depends on the specific nucleophile and any catalysts used. In reactions of donor-acceptor cyclobutanes, Lewis acid catalysis is often employed to promote ring-opening.[3] The choice of a less polar solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), may favor ring-opening by minimizing the stabilization of a carbocation intermediate and allowing the Lewis acid to effectively coordinate with the substrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion 1. Inappropriate solvent choice leading to poor solubility of reactants. 2. Solvent is deactivating the nucleophile (in the case of polar protic solvents and anionic nucleophiles).[4] 3. Insufficient reaction temperature.1. Ensure all reactants are soluble in the chosen solvent. If not, consider a co-solvent system. 2. For strong, anionic nucleophiles, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2] 3. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Formation of multiple unidentified byproducts 1. The reaction temperature may be too high, leading to decomposition. 2. The solvent may be participating in the reaction (e.g., solvolysis in protic solvents). 3. The cyclobutyl carbocation intermediate may be undergoing undesired rearrangements or elimination reactions.1. Reduce the reaction temperature. 2. If solvolysis is an issue, switch to a non-nucleophilic solvent. For example, if using methanol as a solvent leads to the methoxy-substituted product, consider a polar aprotic solvent. 3. To suppress rearrangements, a less polar solvent might be beneficial, or the addition of a common ion to suppress dissociation.
Inconsistent reaction outcomes between batches 1. Variable water content in solvents. 2. Degradation of the solvent over time.1. Always use dry solvents, especially for reactions sensitive to water. For polar aprotic solvents like DMF and DMSO, ensure they are freshly opened or properly dried. 2. Use freshly distilled or purchased solvents of high purity. Check for peroxides in ether-based solvents.

Data Presentation: Solvent Effects on Nucleophilic Substitution Pathways

The following table provides a generalized summary of expected outcomes for nucleophilic substitution on 1-methoxycyclobutane-1-carbonitrile based on solvent class.

Solvent Class Examples Dielectric Constant (ε) Expected Primary Mechanism Effect on Reaction Rate Potential Issues
Polar Protic Water, Methanol, EthanolHigh (>30)S N 1-likeAccelerates S N 1 by stabilizing the carbocation intermediate.[1]Solvolysis (solvent acts as the nucleophile), potential for E1 elimination.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerate to High (20-50)Mixed/ComplexCan increase the reactivity of anionic nucleophiles.[4]May favor ring-opening or other pathways. Less effective at stabilizing carbocations.
Nonpolar Hexane, Toluene, DichloromethaneLow (<10)Unlikely to promote ionic reactionsVery slow for ionic pathways.Poor solubility of ionic nucleophiles. May favor radical or concerted pathways if applicable.

Experimental Protocols

Protocol 1: S N 1-type Substitution with a Weak Nucleophile in a Polar Protic Solvent

Objective: To substitute the methoxy group with a hydroxyl group via a solvolysis reaction.

  • Solvent Selection: Use a 1:1 mixture of water and acetone. Water serves as the polar protic solvent and nucleophile, while acetone aids in the solubility of the starting material.

  • Procedure: a. Dissolve 1-methoxycyclobutane-1-carbonitrile (1.0 eq) in the acetone/water mixture (0.1 M concentration). b. Add a mild acid catalyst, such as a catalytic amount of HCl (0.1 eq), to facilitate the departure of the methoxy group. c. Stir the reaction at a controlled temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS. d. Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure. f. Purify the product by column chromatography.

Rationale: The highly polar, protic nature of the water/acetone mixture stabilizes the tertiary cyclobutyl carbocation intermediate, favoring the S N 1 pathway. The acid catalyst protonates the methoxy group, making it a better leaving group.

Protocol 2: Attempted Substitution with a Strong Nucleophile in a Polar Aprotic Solvent

Objective: To substitute the methoxy group with an azide group.

  • Solvent Selection: Use dry dimethylformamide (DMF).

  • Procedure: a. Dissolve 1-methoxycyclobutane-1-carbonitrile (1.0 eq) in dry DMF (0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon). b. Add sodium azide (NaN₃, 1.5 eq). c. Heat the reaction mixture (e.g., to 80 °C) and monitor its progress. d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with a suitable organic solvent (e.g., diethyl ether). f. Wash the organic layer with brine, dry it, and concentrate it. g. Purify the product as necessary.

Rationale: DMF is a polar aprotic solvent that will dissolve the sodium azide and solvate the sodium cation, leaving the azide anion as a highly reactive nucleophile.[6] This maximizes its potential to participate in a substitution reaction. However, be aware that elimination and ring-opening pathways are competitive.

Visualizations

Diagram 1: Solvent Effects on Nucleophilic Substitution Pathways

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) A 1-Methoxycyclobutane-1-carbonitrile B Cyclobutyl Carbocation (Stabilized by Solvent Shell) A->B Ionization (Rate-Determining) C SN1 Product B->C Nucleophilic Attack D 1-Methoxycyclobutane-1-carbonitrile + Nu- E SN2 Transition State (Sterically Hindered) D->E Concerted Attack (Slow) G Ring-Opened Product (Potential Major) D->G Alternative Pathway F SN2 Product (Minor) E->F

Caption: Comparison of S N 1 and S N 2 pathways in different solvent types.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a co-solvent system or a different solvent. check_solubility->change_solvent No check_nucleophile Is the nucleophile strong and anionic? check_solubility->check_nucleophile Yes increase_temp Increase reaction temperature incrementally. change_solvent->increase_temp use_aprotic Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_nucleophile->use_aprotic Yes use_protic Consider a polar protic solvent to promote ionization (SN1). check_nucleophile->use_protic No use_aprotic->increase_temp use_protic->increase_temp analyze_byproducts Analyze byproducts to identify alternative reaction pathways. increase_temp->analyze_byproducts

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Sweidan, K., et al. (2017). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloaddition and Annulation Reactions with Donor-Acceptor Cyclobutanes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, March 29). Stability of cyclobutyl methyl carbocation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Cossy, J. (2026). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Comptes Rendus. Chimie. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • PubMed Central. (n.d.). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. Retrieved from [Link]

  • Wyzant Ask An Expert. (2019, April 22). Stability of cyclobutyl methyl carbocation? Retrieved from [Link]

  • LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Some studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes. Retrieved from [Link]

Sources

Optimization

Temperature optimization for 1-Methoxycyclobutane-1-carbonitrile reactions

Welcome to the technical support guide for optimizing reactions involving 1-Methoxycyclobutane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving 1-Methoxycyclobutane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in their experiments. As a versatile building block in medicinal chemistry, understanding the thermal behavior of this strained ring system is paramount for achieving high yields, purity, and reproducibility.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.

Fundamental Principles: Why Temperature is the Master Variable

In any chemical transformation, temperature is a critical lever that controls both the rate and the outcome of the reaction. Its influence is governed by fundamental principles of kinetics and thermodynamics.

  • Reaction Kinetics: The Arrhenius equation illustrates that the rate constant (k) of a reaction increases exponentially with temperature. For reactions involving 1-Methoxycyclobutane-1-carbonitrile, this means that increasing the temperature will generally speed up the reaction. However, this applies to all potential reactions, including undesired side reactions. The key is to find a temperature that accelerates the desired transformation without significantly promoting competing pathways.[2][3]

  • Reaction Thermodynamics & Selectivity: Temperature can shift the equilibrium of reversible reactions and influence the product distribution in kinetically versus thermodynamically controlled processes. For 1-Methoxycyclobutane-1-carbonitrile, the inherent ring strain of the cyclobutane core makes it susceptible to thermal ring-opening or rearrangement reactions.[4][5] An optimized temperature ensures that the desired product is the most favored outcome, preventing the system from accessing high-energy pathways that lead to byproducts.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during reactions with 1-Methoxycyclobutane-1-carbonitrile, focusing on temperature as a primary diagnostic and corrective tool.

Q1: My reaction yield is low or non-existent. How do I determine if temperature is the cause?

A: Temperature is a primary suspect for low conversion. The issue typically stems from it being either too low or too high.

  • Causality (Temperature Too Low): The system may lack the necessary activation energy to proceed at a practical rate. This is common in reactions where a stable intermediate must be formed, such as the deprotonation at the alpha-carbon to create a nucleophile.[6]

  • Causality (Temperature Too High): Excessive heat can lead to the degradation of your starting material, reagents, or the desired product. The strained cyclobutane ring, while generally stable, can become labile at elevated temperatures, potentially leading to ring-opening or elimination side reactions.[4][7]

Troubleshooting Steps:

  • Establish a Baseline: If you have no starting point, a reaction is often best initiated at room temperature (20-25 °C) or slightly below (0 °C) to gauge the baseline reactivity.

  • Systematic Temperature Screening: Set up a series of small-scale parallel reactions, varying the temperature in 10-15 °C increments (e.g., 25 °C, 40 °C, 55 °C, 70 °C).

  • Monitor Progress: Analyze aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique like TLC, GC-MS, or NMR spectroscopy.[8][9] This allows you to track the consumption of starting material and the formation of the product and any byproducts.

  • Analyze the Data: Plot yield against temperature to identify the optimal range where product formation is maximized and byproduct formation is minimized.

Low_Yield_Workflow start Low or No Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity crude_analysis Analyze Crude Reaction Mixture (NMR, GC-MS) check_purity->crude_analysis Purity Confirmed no_product No Product, Only Starting Material (SM) crude_analysis->no_product impurities_found Impurities Detected crude_analysis->impurities_found temp_low Hypothesis: Temperature Too Low no_product->temp_low temp_high Hypothesis: Temperature Too High impurities_found->temp_high optimize_temp Action: Perform Temperature Screening (e.g., 25-80°C) temp_low->optimize_temp goto_impurity_diag Action: Go to Impurity Troubleshooting Guide temp_high->goto_impurity_diag

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing significant impurities. How can temperature adjustments help?

A: Impurity generation is often a sign that the reaction temperature is too high, activating undesired reaction pathways.

  • Causality: 1-Methoxycyclobutane-1-carbonitrile has several potential failure modes at elevated temperatures:

    • Ring Cleavage: The strained four-membered ring can undergo thermal electrocyclic ring-opening, though this is more common for unsaturated cyclobutenes.[7][10] The presence of substituents can lower the energy barrier for such processes.

    • Elimination: Loss of methanol to form a cyclobutene species is a plausible side reaction.

    • Decomposition: At very high temperatures, the molecule can fragment into smaller, unidentifiable products. This is often observed as charring or darkening of the reaction mixture.

    • Side Reactions of Reagents: High temperatures might cause decomposition or side reactions of other reagents in the mixture, which can then react with your substrate or product.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, identify the structure of the major impurity. Mass spectrometry can help determine its molecular weight, providing clues to its origin (e.g., is it an isomer? A fragment? A dimer?).

  • Lower the Temperature: The most direct approach is to run the reaction at a lower temperature. This will slow the reaction down, but it may disproportionately slow the undesired side reaction, leading to a cleaner product profile.

  • Consider Kinetic vs. Thermodynamic Control: Some reactions can yield a kinetic product (formed faster, often at lower temperatures) or a thermodynamic product (more stable, favored at higher temperatures that allow for equilibrium). If your impurity is a more stable isomer, lowering the temperature may favor the desired kinetic product.

Impurity_Troubleshooting start Impurity Detected in Crude Analysis mw_check Impurity MW vs. Starting Material (SM) MW? start->mw_check mw_lower MW < SM mw_check->mw_lower Lower mw_equal MW ≈ SM mw_check->mw_equal Equal mw_higher MW > SM mw_check->mw_higher Higher hypothesis_decomp Hypothesis: Decomposition or Fragmentation mw_lower->hypothesis_decomp hypothesis_isomer Hypothesis: Isomerization or Ring-Opening mw_equal->hypothesis_isomer hypothesis_side_rxn Hypothesis: Dimerization or Side Reaction mw_higher->hypothesis_side_rxn action_lower_temp Action: Lower Reaction Temperature hypothesis_decomp->action_lower_temp hypothesis_isomer->action_lower_temp hypothesis_side_rxn->action_lower_temp

Caption: Decision tree for troubleshooting reaction impurities.

Frequently Asked Questions (FAQs)

  • What is a good starting temperature for a novel reaction with 1-Methoxycyclobutane-1-carbonitrile? Start at room temperature (20-25 °C). It is mild enough to prevent most thermal decomposition pathways while revealing the inherent reactivity of the system. If no reaction occurs after several hours, you can gently warm the reaction in increments (e.g., to 40 °C, then 60 °C), monitoring by TLC or GC at each stage.

  • How does reaction scale affect temperature management? Scaling up a reaction changes its surface-area-to-volume ratio, making heat dissipation less efficient. An exothermic reaction that is well-controlled at 1 mmol scale might experience a dangerous thermal runaway at 1 mol scale. When scaling up, it is crucial to ensure adequate cooling capacity and to consider a slower addition of reagents to manage heat evolution. Always perform a safety assessment before a significant scale-up.

  • What are the visual or analytical signs of thermal decomposition? Visually, decomposition is often indicated by a progressive darkening of the reaction mixture, from pale yellow to brown or black. Analytically, using techniques like GC-MS, you will see a decrease in the concentration of your starting material and product, accompanied by the appearance of multiple, often low-molecular-weight, unidentifiable peaks. A thermal gravimetric analysis (TGA) can precisely determine the onset temperature of decomposition for the pure compound.[11][12]

  • Which analytical methods are best for monitoring these reactions to optimize temperature? A combination of methods is ideal.[13]

    • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks at the bench to see if the starting material is being consumed.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of starting material, product, and any volatile byproducts. Essential for calculating conversion and purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can give a clean picture of the product-to-starting material ratio and help in identifying the structure of byproducts.[8]

Data Summary and Key Parameters

The optimal temperature is highly dependent on the specific reaction (e.g., alkylation, hydrolysis, reduction). However, some general guidelines can be provided.

Reaction TypeTypical Temperature Range (°C)Potential Issues at High Temp.Key Considerations
α-Deprotonation & Alkylation -20 to 40 °CElimination, RacemizationBase strength and solvent are as critical as temperature.
Acidic/Basic Hydrolysis 25 to 80 °CRing-opening, DecompositionMonitor pH closely; strong acids/bases can catalyze degradation.
Reduction of Nitrile 0 to 60 °COver-reduction, Reagent decompositionThe choice of reducing agent dictates the thermal tolerance.
Thermal Rearrangements > 100 °CFragmentation, PolymerizationGenerally avoided unless a specific rearrangement is desired.

Experimental Protocols

Protocol 1: Establishing a Baseline Reaction Profile

This protocol is designed to safely determine the initial reactivity and thermal stability for a new reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet, add 1-Methoxycyclobutane-1-carbonitrile (1.0 eq) and the appropriate solvent.

  • Reagent Addition: Add the other reagents (e.g., base, electrophile) at room temperature (25 °C).

  • Initial Monitoring: Take an initial sample (t=0) and then monitor the reaction every hour for 4 hours via TLC or GC-MS.

  • Assessment:

    • If significant product is formed, 25 °C is a viable temperature.

    • If little to no reaction occurs, proceed to Protocol 2.

    • If byproducts form, the reaction may be too vigorous at 25 °C; consider re-running at 0 °C.

Reaction_Setup cluster_flask Reaction Vessel flask stir_bar Stir Bar stir_plate Stirrer / Hotplate oil_bath Oil Bath condenser Condenser condenser->flask To Flask Neck thermometer Thermometer thermometer->flask In Reaction Mixture nitrogen Nitrogen Inlet nitrogen->flask To Condenser Top

Caption: Schematic of a typical setup for precise temperature control.

Protocol 2: Systematic Temperature Optimization

Use this protocol when the baseline reaction is too slow or to refine conditions for optimal purity.

  • Parallel Setup: Prepare three identical reactions as described in Protocol 1.

  • Temperature Gradient: Place each flask in a controlled-temperature bath (e.g., oil bath, heating mantle with controller) set to three different temperatures, for example: 40 °C, 60 °C, and 80 °C.

  • Time-Course Analysis: Withdraw a small, equal-volume aliquot from each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench each aliquot immediately (e.g., in cold, buffered water) to stop the reaction.

  • Quantitative Analysis: Analyze all aliquots by a quantitative method like GC or HPLC with an internal standard.

  • Data Interpretation: For each temperature, plot the concentration of the product and starting material versus time. Compare the plots to find the temperature that provides the best combination of reaction rate and final product purity.

References

  • Electrocyclic Reactions - Master Organic Chemistry. (2020). Master Organic Chemistry. [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (n.d.). ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Victoria. [Link]

  • Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. (2023). Royal Society of Chemistry. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]

  • Chemical reaction kinetics. (2011). Scholarpedia. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). ACS Publications. [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). ACS Publications. [Link]

  • 4.3. Chemical Kinetics. (2016). YouTube. [Link]

  • Cyclobutene Ring Opening Reactions. (2014). ResearchGate. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

Sources

Optimization

Preventing decomposition of 1-Methoxycyclobutane-1-carbonitrile during reactions

Technical Support Center: 1-Methoxycyclobutane-1-carbonitrile Introduction 1-Methoxycyclobutane-1-carbonitrile is a valuable synthetic intermediate, prized for its unique sterically hindered, four-membered ring structure...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methoxycyclobutane-1-carbonitrile

Introduction

1-Methoxycyclobutane-1-carbonitrile is a valuable synthetic intermediate, prized for its unique sterically hindered, four-membered ring structure. This structure, however, is also the source of its primary challenges. The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions.[1][2] Furthermore, the geminal arrangement of an electron-withdrawing nitrile group and an electron-donating, and potentially leaving, methoxy group creates a reactive center prone to decomposition under various conditions. This guide provides troubleshooting advice and preventative protocols to help researchers maintain the integrity of this molecule throughout their synthetic campaigns.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 1-Methoxycyclobutane-1-carbonitrile.

Q1: My reaction is yielding a complex mixture of byproducts and very little of the desired product. What are the likely decomposition pathways?

A: This is the most common issue and typically points to three main decomposition routes activated by incompatible reaction conditions. The specific byproducts you observe can help identify the culprit.

  • Acid-Catalyzed Hydrolysis: Trace acid (from reagents, glassware, or acidic workups) can protonate the nitrile. Water then attacks, leading to a cascade that ultimately cleaves the methoxy group and hydrolyzes the nitrile, often resulting in cyclobutanone and related derivatives.[3][4][5]

  • Base-Mediated Elimination: Strong, sterically unhindered bases can abstract a proton from the cyclobutane ring (at C2), leading to an E2-type elimination of the methoxy group.[6][7] This forms 1-cyclobutene-1-carbonitrile . This is especially problematic at elevated temperatures.

  • Ring Opening: The significant ring strain makes the cyclobutane susceptible to cleavage, particularly under harsh thermal conditions or in the presence of certain transition metals.[2][8] This can lead to a variety of linear C5 byproducts.

Q2: I'm attempting to hydrolyze the nitrile to a carboxylic acid using strong acid (e.g., 6M HCl, reflux), but my yields are poor.

A: This is a classic case of competing decomposition. While strong acid and heat are standard for nitrile hydrolysis, they create ideal conditions for the acid-catalyzed decomposition pathway mentioned above.[4][5][9] The molecule degrades before hydrolysis is complete.

  • Causality: The quaternary carbon bearing the nitrile is sterically hindered, slowing the rate of hydrolysis.[10][11] This extended reaction time at high temperature and strong acidity allows the competing elimination of the methoxy group and potential ring-opening reactions to dominate.

  • Solution: Employ milder, neutral-pH hydrolysis conditions. Platinum-based catalysts, for instance, have been shown to facilitate the hydration of hindered nitriles to the corresponding amide under neutral conditions, which can then be hydrolyzed further under milder protocols.[11]

Q3: I'm trying to perform a substitution reaction on the methoxy group, but I'm only isolating the elimination product, 1-cyclobutene-1-carbonitrile.

A: This indicates your reaction conditions favor elimination over substitution (E2 vs. SN1/SN2).

  • Causality: The use of a strong, small base (e.g., NaOEt, NaOH) will preferentially act as a base rather than a nucleophile, abstracting a beta-hydrogen and triggering elimination.[6][12] The transition state for elimination can be more accessible than for substitution at this hindered center.

  • Solution: To favor substitution, you need to either promote an SN1-type mechanism or use a soft, non-basic nucleophile.

    • For SN1: Use a protic solvent and a weak nucleophile. The key is to encourage the methoxy group to leave first, forming a stabilized tertiary carbocation, which is then trapped by the nucleophile. This route must be carefully controlled to avoid elimination from the carbocation intermediate.

    • For SN2: This is challenging due to steric hindrance. It would require a highly potent, yet soft and non-basic, nucleophile.

Q4: My starting material seems to degrade even during storage or workup. How can I improve its stability?

A: 1-Methoxycyclobutane-1-carbonitrile is sensitive to both acid and strong base.

  • Storage: Store in a cool, dark place under an inert atmosphere (N2 or Ar). Ensure the container is free of acidic or basic residues.

  • Workup: Use neutral or mildly basic aqueous solutions for washing (e.g., saturated NaHCO₃ solution, brine). Avoid strong acids like HCl for pH adjustment unless the product is stable under these conditions. When drying organic layers, use a neutral drying agent like Na₂SO₄ or MgSO₄. Avoid acidic drying agents.

Key Decomposition Pathways

Understanding the mechanisms of decomposition is critical for designing robust reaction conditions.

DecompositionPathways SM 1-Methoxycyclobutane- 1-carbonitrile Intermediate_Acid Protonated Nitrile Intermediate SM:e->Intermediate_Acid:w Protonation Product_Elimination 1-Cyclobutene- 1-carbonitrile SM:e->Product_Elimination:w E2 Elimination H_plus H+, H₂O (Trace Acid) Product_Ketone Cyclobutanone (via Hydrolysis & Cleavage) Intermediate_Acid->Product_Ketone Attack by H₂O, Loss of MeOH Base Strong Base (B⁻) (e.g., NaOEt)

Caption: Primary decomposition pathways for 1-Methoxycyclobutane-1-carbonitrile.

Recommended Protocols & Best Practices

Table 1: Recommended Reagent and Condition Selection
GoalUndesirable ConditionRecommended AlternativeRationale
Nitrile Hydrolysis Strong Acid (HCl, H₂SO₄), High Heat1. Pt-catalyzed hydration to amide.[11]2. Followed by mild acid/base hydrolysis.Avoids acid-catalyzed elimination of the methoxy group and ring-opening by keeping conditions neutral and milder.
General Base Use Strong, non-hindered bases (NaOH, NaOMe)Bulky, non-nucleophilic bases (DBU, Proton Sponge) or weak inorganic bases (K₂CO₃, Cs₂CO₃)Minimizes E2 elimination by using bases that are sterically incapable of abstracting the β-hydrogen efficiently.[7]
Solvent Choice Protic solvents (MeOH, EtOH) with strong basesAprotic polar solvents (THF, Dioxane, Acetonitrile)Prevents the solvent from acting as a proton source which can facilitate decomposition pathways.
Protocol: Selective Hydrolysis to 1-Methoxycyclobutane-1-carboxamide

This protocol is adapted from methodologies for hydrating sterically hindered nitriles.[11]

  • Inert Atmosphere: To a flame-dried flask under Argon, add 1-Methoxycyclobutane-1-carbonitrile (1.0 eq).

  • Catalyst Addition: Add the platinum(II) catalyst (e.g., PtCl₂(PPh₃)₂) (0.5-1.0 mol %) and a secondary phosphine oxide ligand (e.g., dimethylphosphine oxide) (1-2 mol %).

  • Solvent & Reagent: Add degassed solvent (e.g., Dioxane) followed by degassed water (1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography on silica gel.

Troubleshooting Workflow

The following decision tree can help diagnose and solve issues during a reaction.

TroubleshootingWorkflow Start Low yield or complex mixture observed. Check_Byproducts Analyze crude reaction mixture (GC-MS, LC-MS, NMR). What are the major byproducts? Start->Check_Byproducts Elimination_Product Elimination Product (1-Cyclobutene-1-carbonitrile) is observed. Check_Byproducts->Elimination_Product Elimination Hydrolysis_Product Hydrolysis/Cleavage Product (Cyclobutanone) is observed. Check_Byproducts->Hydrolysis_Product Hydrolysis SM_Unreacted Mainly unreacted starting material. Check_Byproducts->SM_Unreacted No Reaction Sol_Base Problem: Base is too strong/small. Solution: Switch to a bulky, non-nucleophilic base (e.g., DBU, K₂CO₃). Lower temperature. Elimination_Product->Sol_Base Sol_Acid Problem: Reaction is too acidic. Solution: Use scrupulously dry reagents/solvents. Buffer the reaction or use non-acidic conditions. Hydrolysis_Product->Sol_Acid Sol_Reactivity Problem: Reaction is too slow. Solution: Increase temperature cautiously. Consider a more active catalyst or reagent. SM_Unreacted->Sol_Reactivity

Caption: A decision tree for troubleshooting reactions involving the title compound.

References

  • Hydrolysis of Nitriles . (2021). YouTube. Retrieved from [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane . (2014). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates . (2025). ResearchGate. Retrieved from [Link]

  • The Hydrolysis of Nitriles . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Two Elimination Reaction Patterns . (2012). Master Organic Chemistry. Retrieved from [Link]

  • PLATINUM-CATALYZED HYDRATION OF NITRILES TO AMIDES . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Cyclobutanes in Organic Synthesis . (n.d.). Baran Lab. Retrieved from [Link]

  • Elimination by the E2 mechanism . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups . The Journal of Organic Chemistry, 69(7), 2327–2331. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) . (2024). YouTube. Retrieved from [Link]

  • Can cyclobutanol undergo elimination reactions? . (2025). BTC Blog. Retrieved from [Link]

  • Cyclobutane synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • hydrolysis of nitriles . (n.d.). Chemguide. Retrieved from [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids . (2024). YouTube. Retrieved from [Link]

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis . (2026). American Chemical Society. Retrieved from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis . (n.d.). ACS Publications. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles . (n.d.). BYJU'S. Retrieved from [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 85: E2 mechanism on cyclic molecules with large substituents . (2020). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving 1-Methoxycyclobutane-1-carbonitrile

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Methoxycyclobutane-1-carbonitrile. This guide is designed to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Methoxycyclobutane-1-carbonitrile. This guide is designed to provide in-depth, field-proven insights into the workup procedures for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to not only provide step-by-step protocols but also to explain the underlying chemical principles, enabling you to troubleshoot and optimize your own experimental workflows.

Introduction to 1-Methoxycyclobutane-1-carbonitrile: Key Considerations for Workup

1-Methoxycyclobutane-1-carbonitrile is a unique molecule possessing three key functional features that dictate its behavior during reaction workup: a strained cyclobutane ring, a methoxy ether, and a nitrile group. Understanding the reactivity and stability of each of these components is paramount to a successful isolation and purification of your desired product.

  • Cyclobutane Ring: While possessing inherent ring strain, the cyclobutane moiety is generally stable under standard aqueous workup conditions (mild acid, mild base, neutral).[1] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening side reactions.[2]

  • Methoxy Ether: Ethers are relatively inert but can be susceptible to cleavage under strongly acidic conditions, typically requiring potent acids like HBr or HI.[3] Standard workup conditions using dilute aqueous acids (e.g., 1M HCl) are unlikely to affect the methoxy group.

  • Nitrile Group: The nitrile functionality is the most critical consideration during the workup. It is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding amide or carboxylic acid.[4][5] This hydrolysis is often a primary source of impurities and yield loss.

This guide will address the common challenges associated with these functionalities and provide robust strategies for a clean and efficient workup.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first step I should take to begin the workup?

A: The first step is to quench the reaction.[6] This deactivates any unreacted reagents that could interfere with the workup or lead to side product formation. The choice of quenching agent depends on the reaction conditions. For example, if you have used a strong base like LDA, a gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. For reactions involving organometallics, a slow addition of water or a saturated NH₄Cl solution at a low temperature (e.g., 0 °C) is crucial to control any exothermic processes.[6]

Q2: I've noticed an oily residue that is difficult to separate from my product. What could it be?

A: An oily residue could be a number of things, including high molecular weight byproducts or, in some cases, silicone grease from your glassware. However, a common culprit in reactions involving nitriles is the partial hydrolysis of the nitrile to the corresponding amide (1-methoxycyclobutane-1-carboxamide). Amides are often less crystalline and can present as oils.

Q3: How can I remove the carboxylic acid byproduct from my product?

A: The most effective way to remove the carboxylic acid byproduct (1-methoxycyclobutane-1-carboxylic acid) is through an acid-base extraction. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous layer and will be removed. The neutral product, 1-Methoxycyclobutane-1-carbonitrile, will remain in the organic layer.

Q4: Is there a risk of my product, 1-Methoxycyclobutane-1-carbonitrile, being hydrolyzed during the workup?

A: Yes, there is a risk, particularly if the workup involves prolonged contact with acidic or basic aqueous solutions, or if it is performed at elevated temperatures.[5] To minimize this risk, it is advisable to perform the workup at room temperature or below and to avoid unnecessarily long exposure to acidic or basic washes. If a basic wash is required, using a milder base like sodium bicarbonate is preferable to stronger bases like sodium hydroxide.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Persistent Emulsion During Extraction The polarity of 1-Methoxycyclobutane-1-carbonitrile and its byproducts can lead to the formation of stable emulsions, especially when using chlorinated solvents with basic solutions.[7][8]1. Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[9] 2. Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion.[7] 3. Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite.[8] 4. Change Solvent: If emulsions are a persistent problem, consider using a different extraction solvent.
Low Product Yield After Workup 1. Hydrolysis of Nitrile: A significant portion of your product may have been hydrolyzed to the carboxylic acid and removed during a basic wash. 2. Product in Aqueous Layer: Due to its polarity, some of your product may have partitioned into the aqueous layer, especially if a large volume of aqueous solution was used.1. Analyze Aqueous Layer: Acidify the basic aqueous washings to a pH of ~2-3 with dilute HCl and extract with a suitable organic solvent (e.g., ethyl acetate) to recover any carboxylic acid. You can then attempt to convert this back to the nitrile if desired. 2. Back-Extraction: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Unexpected Peaks in NMR Spectrum 1. Amide Byproduct: A broad singlet in the δ 5-8 ppm region could indicate the presence of the amide byproduct. 2. Carboxylic Acid Byproduct: A very broad singlet further downfield (δ 10-13 ppm) is characteristic of a carboxylic acid proton. 3. Solvent Impurities: Residual reaction or workup solvents.1. Purification: Purify the crude product using column chromatography. 2. D₂O Shake: To confirm the presence of acidic protons (amide N-H or carboxylic acid O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will disappear or decrease in intensity.
Product Decomposes on Silica Gel Column The silica gel can be slightly acidic and may cause hydrolysis of the nitrile, especially if the chromatography is slow.1. Neutralize Silica Gel: Prepare a slurry of silica gel in the eluent containing a small amount of a neutralizer like triethylamine (~1%). 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina.

Experimental Protocols

General Workup Workflow

The following diagram illustrates a general workflow for the workup of a reaction involving 1-Methoxycyclobutane-1-carbonitrile.

Workup_Workflow Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Layer Organic Layer Extraction->Organic_Layer Aqueous_Layer Aqueous Layer(s) Extraction->Aqueous_Layer Wash Wash Organic Layer Organic_Layer->Wash Dry Dry Organic Layer Wash->Dry Solvent_Removal Solvent Removal Dry->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workup workflow.

Protocol 1: Workup for a Reaction under Neutral or Mildly Acidic Conditions

This protocol is suitable for reactions that do not involve strong bases.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water or a saturated aqueous NH₄Cl solution with stirring.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the solubility of your desired product.

  • Phase Separation: Gently shake the separatory funnel, venting frequently. Allow the layers to separate.

  • Collect Organic Layer: Drain the organic layer. Extract the aqueous layer with two more portions of the organic solvent.

  • Combine Organic Layers: Combine all organic layers.

  • Wash: Wash the combined organic layers with the following solutions in sequence:

    • Saturated aqueous NaHCO₃ solution (to remove any acidic byproducts).

    • Deionized water.

    • Saturated aqueous NaCl (brine) solution (to help break any emulsions and remove bulk water).

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Workup for a Reaction under Basic Conditions

This protocol is designed for reactions that utilize strong bases (e.g., LDA, NaH).

  • Quench: Cool the reaction mixture to 0 °C. Slowly and carefully add a saturated aqueous NH₄Cl solution to quench the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic extraction solvent.

  • Phase Separation and Collection: Separate the layers and collect the organic phase. Extract the aqueous layer with two more portions of the organic solvent.

  • Combine and Wash: Combine the organic layers and wash with deionized water, followed by brine. Note: An initial acidic wash (e.g., with 1M HCl) may be used to remove basic impurities, but be mindful of the potential for nitrile hydrolysis.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product as described in Protocol 1.

Acid-Base Extraction Principle

The following diagram illustrates the principle behind using a basic wash to remove the carboxylic acid byproduct.

Acid_Base_Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer (with NaHCO₃) Product R-CN (Neutral) Acid_Start R-COOH (Acidic) Salt R-COO⁻Na⁺ (Salt, Water-Soluble) Acid_Start->Salt Deprotonation

Caption: Acid-base extraction schematic.

Data Summary Table

Compound Structure Molecular Weight ( g/mol ) Polarity Expected Solubility
1-Methoxycyclobutane-1-carbonitrile 111.14PolarSoluble in polar organic solvents (e.g., ethyl acetate, dichloromethane). Sparingly soluble in water.
1-Methoxycyclobutane-1-carboxylic acid 130.14More PolarSoluble in polar organic solvents. Becomes highly water-soluble as its carboxylate salt upon treatment with base.
1-Methoxycyclobutane-1-carboxamide 129.16Very PolarSoluble in polar protic solvents. May have some water solubility.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Organic Syntheses Procedure, Coll. Vol. 10, p.493 (2004); Vol. 78, p.229 (2002).
  • Organic Syntheses Procedure, Coll. Vol. 4, p.625 (1963); Vol. 32, p.82 (1952).
  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. [Link][2]

  • Chemistry LibreTexts. (2025). Chemistry of Nitriles. [Link][4]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link][6]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link][5]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link][7]

  • Chembites. (2021). Working out what worked (or didn't) in a work-up. [Link][10]

  • Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. [11]

  • The Journal of Organic Chemistry. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link][12]

  • SciSpace. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link][13]

  • ResearchGate. Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?. [Link][14]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link][9]

  • Chemistry Steps. Reactions of Nitriles. [Link][15]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][16]

  • CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. [Link][17]

  • Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. [Link][18]

  • CSIR Research Space. Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. [Link][19]

  • CLAS. Table of Acids with Ka and pKa Values. [Link][20]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link][8]

  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. [Link][21]

  • Royal Society of Chemistry. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. [Link][22]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link][23]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link][24]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link][25]

  • Semantic Scholar. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][26]

  • Organic Syntheses Procedure. Epichlorohydrin. [Link][27]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega 2021, 6, 24, 15647–15655. [Link][1]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link][28]

  • Organic Syntheses Procedure. 1-acetylcyclohexanol. [Link][29]

  • Biolin Scientific. How emulsions form and break?. [Link][30]

  • Baran Lab. Cyclobutanes in Organic Synthesis. [Link][31]

  • Google Patents. Process for the preparation of 1-methyl-1-alkoxycyclopentanes. [32]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. L. Martínková and A. B. Veselá. [Link]

  • PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. [Link][33]

  • Wikipedia. Cyclobutane. [Link][34]

  • Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link][35]

  • PubChem. 1-Methoxycycloheptane-1-carboxylic acid. [Link][36]

  • ResearchGate. a) Examples of prior art of cyclobutane C−H functionalization used in.... [Link][37]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link][38]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Characterization of 1-Methoxycyclobutane-1-carbonitrile

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 1-Methoxycyclobutane-1-carbonitrile, a key building block in medicinal chemistry. We will delve into the practical application and comparative efficacy of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment. This guide eschews a rigid template, instead focusing on a logical workflow that mirrors the decision-making process in a contemporary analytical laboratory.

Introduction: The Significance of Purity in Synthesis

1-Methoxycyclobutane-1-carbonitrile is a versatile scaffold in organic synthesis, valued for its strained cyclobutane ring and the synthetic handles provided by the methoxy and nitrile groups. Impurities, arising from starting materials, byproducts, or degradation, can have profound impacts on reaction yields, downstream product quality, and ultimately, the safety and efficacy of a final drug product.[1] Therefore, a robust analytical strategy to confirm identity and quantify purity is not merely a quality control measure but a critical component of successful research and development.

This guide will compare the three primary analytical techniques for small molecule characterization, providing detailed protocols and interpreting simulated, yet realistic, experimental data. We will explore the strengths and limitations of each method, offering insights into how to select the most appropriate technique for a given analytical challenge.

Analytical Methodology: A Triad of Techniques

A multi-faceted approach is essential for the comprehensive characterization of any small molecule.[2][3] The logical workflow for the characterization of 1-Methoxycyclobutane-1-carbonitrile is depicted below.

cluster_0 Synthesis & Purification cluster_1 Structural Characterization & Purity Assessment Synthesis Synthesis of 1-Methoxycyclobutane-1-carbonitrile Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (Identity & Structural Integrity) Purification->NMR GC_MS GC-MS (Volatile Impurities & Purity) Purification->GC_MS HPLC HPLC-UV (Non-volatile Impurities & Purity) Purification->HPLC

Caption: Analytical Workflow for 1-Methoxycyclobutane-1-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] It is particularly well-suited for identifying residual solvents and volatile byproducts from the synthesis of 1-Methoxycyclobutane-1-carbonitrile.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-Methoxycyclobutane-1-carbonitrile in a suitable volatile solvent such as ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-300 amu.

The choice of a non-polar column like the HP-5ms is based on the expected volatility and polarity of the analyte and potential impurities. The temperature ramp allows for the separation of compounds with a range of boiling points. The mass spectrometer provides fragmentation patterns that can be compared against a library (e.g., NIST) for confident identification of impurities.

Simulated GC-MS Data Summary

Retention Time (min)Compound NameArea (%)Identification Method
3.5Cyclobutanone (Starting Material)0.15MS Library Match
4.2Methanol (Reagent)0.05MS Library Match
6.8 1-Methoxycyclobutane-1-carbonitrile 99.7 Reference Standard
7.51-Hydroxycyclobutane-1-carbonitrile (Impurity A)0.10MS Library Match

This data suggests a high purity product with trace amounts of the starting material and a potential hydrolysis byproduct.

cluster_gcms GC-MS Workflow Sample_Prep Sample Preparation (1 mg/mL in Ethyl Acetate) Injection GC Injection (Split Mode) Sample_Prep->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometry (EI, 70 eV) Separation->Detection Analysis Data Analysis (Library Matching & Integration) Detection->Analysis

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is the workhorse of the pharmaceutical industry for purity determination and is particularly useful for non-volatile or thermally labile compounds.[6][7] A validated HPLC method provides accurate and precise quantification of the main component and any impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-Methoxycyclobutane-1-carbonitrile in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

A C18 column is a standard choice for reversed-phase chromatography of moderately polar organic molecules. The mobile phase composition is optimized to achieve good peak shape and retention time for the main component while allowing for the separation of potential impurities. The detection wavelength of 210 nm is chosen as the nitrile group has a weak UV chromophore at this wavelength.

Simulated HPLC Data Summary

Retention Time (min)Compound NameArea (%)
2.11-Hydroxycyclobutane-1-carbonitrile (Impurity A)0.12
4.5 1-Methoxycyclobutane-1-carbonitrile 99.85
5.8Unknown Impurity B0.03

The HPLC data corroborates the high purity determined by GC-MS and provides a more accurate quantification of the non-volatile impurity A. The presence of an unknown impurity highlights the need for further investigation, potentially using LC-MS.

cluster_hplc HPLC-UV Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

Sources

Comparative

A Senior Application Scientist's Guide to the Strategic Synthesis of Substituted Cyclobutanes

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery and materials science.[1][2][3] Its rigid, three-dimensional str...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery and materials science.[1][2][3] Its rigid, three-dimensional structure provides a unique conformational constraint on appended substituents, enabling precise spatial arrangements that can enhance binding affinity to biological targets and fine-tune material properties. This guide provides a comparative analysis of the principal synthetic routes to substituted cyclobutanes, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective strengths and limitations.

The Cornerstone of Cyclobutane Synthesis: [2+2] Cycloadditions

The most prevalent and versatile strategy for constructing the cyclobutane core is the [2+2] cycloaddition reaction, where two unsaturated components, typically alkenes, are joined to form a four-membered ring.[1][4] This approach can be broadly categorized into photochemical and thermal methods, each with distinct mechanistic underpinnings and synthetic utility.

Photochemical [2+2] Cycloadditions: Harnessing Light to Forge Rings

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide array of cyclobutane derivatives.[4][5] According to the Woodward-Hoffmann rules, a suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[5][6] This is because photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), altering the orbital symmetry and allowing for a concerted reaction pathway.[6]

In practice, these reactions are often initiated by the direct UV irradiation of an alkene or, more commonly, through the use of a photosensitizer like benzophenone or acetone.[1] The sensitizer is excited to a triplet state and then transfers this energy to the alkene, generating a triplet diradical intermediate that subsequently cyclizes.[1][7]

Key Advantages:

  • Broad Substrate Scope: A wide variety of alkenes can be employed.

  • Access to Complex Scaffolds: Intramolecular variants are particularly effective for constructing bicyclic and polycyclic systems.[4]

Limitations:

  • Regioselectivity Challenges: In intermolecular reactions between unsymmetrical alkenes, mixtures of head-to-head and head-to-tail isomers can be formed.[7]

  • Stereoselectivity Issues: The stepwise nature of the triplet-sensitized reaction can lead to the formation of stereoisomers.

  • Specialized Equipment: Requires photochemical reactors and careful control of irradiation conditions.

Recent Advances: The advent of visible-light photocatalysis has revolutionized this area, offering milder and more selective reaction conditions.[8] For instance, ruthenium(II) and copper(I) photocatalysts can mediate [2+2] cycloadditions with high efficiency and stereocontrol.[8][9]

Workflow for a Typical Photochemical [2+2] Cycloaddition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alkene(s) and photosensitizer in a suitable solvent (e.g., acetone, acetonitrile) B Degas the solution to remove oxygen A->B C Irradiate with a UV lamp (e.g., mercury lamp) at a controlled temperature B->C D Monitor reaction progress by TLC or GC/MS C->D E Remove solvent under reduced pressure D->E F Purify the crude product by column chromatography E->F

Sources

Validation

A Senior Application Scientist's Guide to Cyclobutanone Surrogates: A Comparative Analysis of Alternatives to 1-Methoxycyclobutane-1-carbonitrile

Introduction: The Enduring Utility of the Cyclobutane Motif and the Need for Versatile Synthons The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Cyclobutane Motif and the Need for Versatile Synthons

The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and drug discovery.[1] Its inherent ring strain and unique puckered conformation bestow upon it the ability to rigidly orient substituents in three-dimensional space, offering distinct advantages in modulating potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[1] Consequently, the development of robust and efficient synthetic methodologies for the introduction of this motif is of paramount importance to researchers in the pharmaceutical and agrochemical industries.

1-Methoxycyclobutane-1-carbonitrile has emerged as a valuable and versatile reagent, serving as a stable, masked equivalent of the volatile and often challenging-to-handle cyclobutanone. This cyanohydrin ether provides a convenient platform for the introduction of the cyclobutanone nucleus through a straightforward hydrolysis step. However, the landscape of synthetic chemistry is ever-evolving, and a critical evaluation of alternative reagents is essential for optimizing synthetic routes in terms of efficiency, safety, and cost-effectiveness. This guide provides a comprehensive comparison of viable alternatives to 1-Methoxycyclobutane-1-carbonitrile, offering in-depth technical insights and experimental data to inform your selection of the most appropriate cyclobutanone surrogate for your specific research needs.

The Role of 1-Methoxycyclobutane-1-carbonitrile: A Stable Cyclobutanone Precursor

1-Methoxycyclobutane-1-carbonitrile is a protected cyanohydrin. The presence of the methoxy group enhances the stability of the molecule compared to the free cyanohydrin (1-hydroxycyclobutane-1-carbonitrile), making it easier to handle and store. Its primary utility lies in its ability to act as a latent carbonyl group. Under acidic conditions, the methoxy group is hydrolyzed, and the resulting cyanohydrin readily eliminates hydrogen cyanide to unmask the cyclobutanone carbonyl.

Comparative Analysis of Cyclobutanone Equivalents

The selection of an appropriate cyclobutanone precursor is dictated by several factors, including the specific reaction conditions, the tolerance of other functional groups in the substrate, and considerations of safety and cost. Here, we present a detailed comparison of the most relevant alternatives to 1-Methoxycyclobutane-1-carbonitrile.

Alternative Protected Cyclobutane Cyanohydrins

These reagents are the most direct analogues of 1-Methoxycyclobutane-1-carbonitrile, functioning as masked cyclobutanones that are revealed upon deprotection.

  • 1-Ethoxycyclobutane-1-carbonitrile: This is a closely related analogue where the methoxy group is replaced by an ethoxy group. The synthesis and reactivity are very similar to the methoxy counterpart. The choice between the two often comes down to the availability of starting materials or subtle differences in solubility and reaction kinetics. The hydrolysis mechanism under acidic conditions is analogous to that of the methoxy derivative.

  • 1-(Trimethylsilyloxy)cyclobutane-1-carbonitrile: The use of a trimethylsilyl (TMS) ether as a protecting group for the cyanohydrin offers a distinct advantage in terms of deprotection conditions. TMS ethers are labile under milder acidic conditions or even with fluoride ion sources, providing greater orthogonality in complex syntheses where acid-sensitive functional groups are present. The synthesis typically involves the reaction of cyclobutanone cyanohydrin with a silylating agent like trimethylsilyl chloride.[2]

Unprotected Cyclobutanone Cyanohydrin
  • 1-Hydroxycyclobutane-1-carbonitrile: This is the parent cyanohydrin from which the protected versions are derived. While it is the most atom-economical precursor, its stability can be a concern. Cyanohydrins are in equilibrium with the corresponding ketone and hydrogen cyanide, and this equilibrium can be sensitive to pH.[3] Its use may be advantageous in situations where the in-situ formation and immediate reaction of cyclobutanone are desired.

Dicarboxylate Precursors
  • Diethyl 1,1-cyclobutanedicarboxylate: This diester serves as a precursor to cyclobutanone through a two-step process of hydrolysis to the diacid followed by thermal decarboxylation.[4] This approach is fundamentally different from the unmasking of a protected cyanohydrin and is often employed when building the cyclobutane ring from acyclic precursors. The synthesis of diethyl 1,1-cyclobutanedicarboxylate is well-established, typically involving the reaction of diethyl malonate with 1,3-dibromopropane.[5]

Data Summary: A Head-to-Head Comparison
ReagentStructurePreparation HighlightsDeprotection/Conversion ConditionsKey AdvantagesKey Disadvantages
1-Methoxycyclobutane-1-carbonitrile Structure of 1-Methoxycyclobutane-1-carbonitrileFrom cyclobutanone, methanol, and a cyanide source.Acidic hydrolysis (e.g., aq. HCl).Good stability, clean conversion to cyclobutanone.Requires strongly acidic conditions for deprotection.
1-Ethoxycyclobutane-1-carbonitrile Structure of 1-Ethoxycyclobutane-1-carbonitrileSimilar to the methoxy analogue, using ethanol.Acidic hydrolysis.Similar to the methoxy analogue.Limited commercial availability compared to the methoxy version.
1-(Trimethylsilyloxy)cyclobutane-1-carbonitrile Structure of 1-(Trimethylsilyloxy)cyclobutane-1-carbonitrileSilylation of cyclobutanone cyanohydrin with TMSCl.[2]Mild acidic conditions or fluoride sources (e.g., TBAF).Orthogonal deprotection, mild conditions.Moisture sensitive, higher cost of silylating agents.
1-Hydroxycyclobutane-1-carbonitrile Structure of 1-Hydroxycyclobutane-1-carbonitrileAddition of cyanide to cyclobutanone.Not a deprotection; equilibrium-driven release of cyclobutanone.Atom economical.Lower stability, potential for HCN release.
Diethyl 1,1-cyclobutanedicarboxylate Structure of Diethyl 1,1-cyclobutanedicarboxylateAlkylation of diethyl malonate with 1,3-dibromopropane.[5]1. Saponification (e.g., NaOH). 2. Thermal decarboxylation (heat).[4]Readily available starting materials, useful for ring construction.Multi-step conversion to cyclobutanone, harsh decarboxylation conditions.

Alternative Synthetic Strategies for Accessing the Cyclobutane Core

Beyond direct reagent replacement, a researcher can opt for alternative synthetic routes that construct the cyclobutane ring as part of the overall strategy. These methods bypass the need for a pre-formed cyclobutanone equivalent.

Ring Expansion of Cyclopropane Derivatives

A well-established method for the synthesis of cyclobutanone involves the acid-catalyzed rearrangement of cyclopropylcarbinol.[3] This reaction proceeds through a stable cyclobutyl cation intermediate. While effective, this method can sometimes lead to the formation of byproducts. A related approach is the epoxidation of methylenecyclopropane followed by a Lewis acid-catalyzed rearrangement of the resulting oxaspiropentane.[3]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene with an alkene is a classic method for the synthesis of cyclobutanones. This powerful reaction allows for the rapid construction of the four-membered ring with a high degree of stereocontrol. However, the handling of ketenes, which are often unstable and reactive, can be a significant drawback.

The Paternò–Büchi Reaction: An Entry to Spirocyclic Oxetanes

While not a direct route to cyclobutanes, the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is a powerful method for the synthesis of oxetanes.[6][7] Oxetanes are four-membered heterocyclic analogues of cyclobutanes and are increasingly recognized for their favorable properties in drug discovery, often serving as bioisosteres for gem-dimethyl or carbonyl groups.[8][9] The synthesis of spirocyclic oxetanes from cyclobutanone via the Paternò–Büchi reaction provides a pathway to novel chemical space with desirable physicochemical properties.[6]

Experimental Protocols

To provide a practical context for the discussed alternatives, the following are representative experimental procedures.

Protocol 1: Hydrolysis of 1-Methoxycyclobutane-1-carbonitrile to Cyclobutanone
  • Causality: The acidic conditions protonate the methoxy group, turning it into a good leaving group (methanol). The resulting oxonium ion is then attacked by water, leading to the formation of the cyanohydrin, which is unstable and eliminates HCN to yield cyclobutanone.

  • Procedure:

    • To a solution of 1-Methoxycyclobutane-1-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), is added a 2M aqueous solution of hydrochloric acid (2.0 eq).

    • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude cyclobutanone.

    • Purification by distillation yields pure cyclobutanone.

Protocol 2: Synthesis and Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
  • Causality: The saponification of the diester yields the corresponding dicarboxylate salt. Upon acidification, the dicarboxylic acid is formed. Heating this β-keto acid analogue promotes decarboxylation through a six-membered cyclic transition state to give an enol, which tautomerizes to the cyclobutanecarboxylic acid. A second decarboxylation is not spontaneous and requires harsher conditions. To obtain cyclobutanone, one would typically proceed via cyclobutanecarboxylic acid.

  • Procedure (Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid):

    • A mixture of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq) is heated at reflux for 2 hours.

    • The solution is cooled to room temperature and acidified to pH 1 with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried.

    • The dry 1,1-cyclobutanedicarboxylic acid is placed in a distillation apparatus and heated to 150-160 °C.

    • Decarboxylation occurs, and the resulting cyclobutanecarboxylic acid is collected by distillation.

Visualizing the Synthetic Pathways

Diagram 1: Hydrolysis of Protected Cyclobutane Cyanohydrins

hydrolysis_mechanism cluster_methoxy 1-Methoxycyclobutane-1-carbonitrile cluster_ethoxy 1-Ethoxycyclobutane-1-carbonitrile cluster_tms 1-(Trimethylsilyloxy)cyclobutane-1-carbonitrile methoxy R = CH3 ethoxy R = CH2CH3 tms R = Si(CH3)3 reagent Protected Cyanohydrin (OR on C1) protonation Protonation of Oxygen reagent->protonation + H+ intermediate Oxonium Ion Intermediate protonation->intermediate - ROH hydrolysis Nucleophilic attack by H2O intermediate->hydrolysis cyanohydrin 1-Hydroxycyclobutane-1-carbonitrile hydrolysis->cyanohydrin - H+ ketone Cyclobutanone cyanohydrin->ketone - HCN

Caption: Generalized hydrolysis pathway for protected cyclobutane cyanohydrins.

Diagram 2: Synthetic Workflow Comparison

workflow_comparison cluster_cyanohydrin Cyanohydrin Route cluster_dicarboxylate Dicarboxylate Route start_cyan Cyclobutanone protect Protection start_cyan->protect protected_cyan Protected Cyanohydrin protect->protected_cyan deprotect Hydrolysis protected_cyan->deprotect end_cyan Target Molecule deprotect->end_cyan start_dicarb Diethyl Malonate + 1,3-Dibromopropane cyclization Cyclization start_dicarb->cyclization dicarboxylate Diethyl 1,1-cyclobutanedicarboxylate cyclization->dicarboxylate hydro_decarb Hydrolysis & Decarboxylation dicarboxylate->hydro_decarb end_dicarb Target Molecule hydro_decarb->end_dicarb

Caption: Comparison of synthetic workflows for cyclobutane-containing molecules.

Conclusion and Future Outlook

While 1-Methoxycyclobutane-1-carbonitrile remains a reliable and effective reagent for the introduction of the cyclobutanone motif, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Protected cyanohydrins, particularly the TMS-ether derivative, offer milder deprotection conditions suitable for complex, late-stage syntheses. The dicarboxylate route, although longer, provides a robust method for constructing the cyclobutane ring from simple acyclic precursors. Furthermore, alternative synthetic strategies, such as ring expansions and cycloadditions, should be considered as they may offer more convergent and efficient pathways to the desired cyclobutane-containing targets.

The choice of reagent or synthetic strategy will ultimately depend on a careful analysis of the specific synthetic challenge at hand. By considering factors such as substrate compatibility, reaction conditions, scalability, and cost, researchers can make an informed decision that best aligns with their project goals. The continued exploration of novel methods for the synthesis and functionalization of cyclobutanes will undoubtedly lead to the development of even more powerful tools for the creation of new and innovative molecules in the fields of medicine and materials science.

References

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  • Zhang, L., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3536. [Link]

  • Zhou, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses, Coll. Vol. 4, p. 288 (1963); Vol. 34, p. 32 (1954). [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Patent CN111138252A. Synthetic method of cyclobutanone.
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  • Lafrance, D., et al. (2011). Mild and efficient decarboxylation of malonic acid derivatives using N, N′-carbonyldiimidazole. Organic letters, 13(9), 2322-2325. [Link]

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  • Gregory, G. I. (Ed.). (2007). The chemistry of cyanohydrins. John Wiley & Sons.
  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 169-172. [Link]

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  • Terashima, S., et al. (2012). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis (guanidino) iminophosphorane organosuperbase. Chemical Science, 3(1), 203-207. [Link]

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Comparative

A Comparative Guide to the Reactivity of Cyclobutanes and Cyclopropanes: An Exploration of Ring Strain and Reactivity

In the landscape of saturated hydrocarbons, cycloalkanes exhibit a fascinating spectrum of reactivity that belies their seemingly simple structures. Among these, cyclopropane and cyclobutane stand out for their heightene...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of saturated hydrocarbons, cycloalkanes exhibit a fascinating spectrum of reactivity that belies their seemingly simple structures. Among these, cyclopropane and cyclobutane stand out for their heightened reactivity compared to their larger ring counterparts and acyclic alkanes. This guide provides an in-depth, objective comparison of the reactivity of these two small-ring systems, grounded in the principles of ring strain. We will explore the theoretical underpinnings of their instability, present supporting experimental data, and provide detailed protocols for demonstrating their differential reactivity in a laboratory setting. This resource is intended for researchers, scientists, and professionals in drug development who can leverage the unique chemical behavior of these strained rings in synthesis.

The Heart of the Matter: Ring Strain

The increased reactivity of cyclopropane and cyclobutane is a direct consequence of ring strain , a combination of angle strain and torsional strain .[1]

  • Angle Strain: Arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms.[2]

  • Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms, creating repulsive interactions.

Cyclopropane, with its three-membered ring, is forced into a planar triangular geometry, resulting in C-C-C bond angles of 60°.[2] This severe deviation from the ideal 109.5° leads to significant angle strain. Furthermore, the C-H bonds on adjacent carbons are fully eclipsed, maximizing torsional strain.

Cyclobutane is a four-membered ring that is not entirely planar; it adopts a slightly puckered or "butterfly" conformation to partially alleviate torsional strain.[3] This puckering, however, comes at the cost of a slight increase in angle strain, with the C-C-C bond angles being approximately 88°. While the angle strain in cyclobutane is less severe than in cyclopropane, it is still substantial.

The following diagram illustrates the concept of angle strain in these two cycloalkanes.

Angle Strain in Cyclopropane and Cyclobutane cluster_cyclopropane Cyclopropane cluster_cyclobutane Cyclobutane (Puckered) cluster_ideal Ideal Tetrahedral Carbon a1 b1 a1->b1 c1 b1->c1 c1->a1 label_cp a2 b2 a2->b2 c2 b2->c2 d2 c2->d2 d2->a2 label_cb x y1 x->y1 y2 x->y2 y3 x->y3 y4 x->y4 label_ideal Catalytic Hydrogenation Workflow reactant Cycloalkane (Cyclopropane or Cyclobutane) reaction Reaction Vessel (Pressurized, Heated) reactant->reaction catalyst Metal Catalyst (e.g., PtO₂, Ni) catalyst->reaction hydrogen Hydrogen Gas (H₂) hydrogen->reaction product Open-chain Alkane (Propane or Butane) reaction->product analysis Product Analysis (e.g., Gas Chromatography) product->analysis

Caption: Generalized workflow for the catalytic hydrogenation of cycloalkanes.

Reaction with Bromine (Br₂)

The reaction with bromine provides another stark contrast in reactivity. Cyclopropane reacts with bromine in the dark and in an inert solvent like carbon tetrachloride (CCl₄) to undergo a ring-opening addition reaction, yielding 1,3-dibromopropane. [4]This behavior is characteristic of alkenes, which readily add bromine across the double bond. The high p-character of the C-C bonds in cyclopropane allows it to act as an electrophile in a manner similar to a π-bond.

Cyclobutane, on the other hand, does not react with bromine under these conditions. It requires UV light to initiate a free-radical substitution reaction, which is typical for alkanes. This clearly demonstrates the significantly lower propensity of cyclobutane to undergo ring-opening reactions compared to cyclopropane.

Experimental Protocols

The following protocols provide a framework for demonstrating the differential reactivity of cyclopropane and cyclobutane. Safety Precaution: These experiments should only be conducted in a well-ventilated fume hood by trained professionals, with appropriate personal protective equipment. Bromine is highly corrosive and toxic.

Experiment 1: Comparative Catalytic Hydrogenation

Objective: To demonstrate that cyclopropane undergoes catalytic hydrogenation under milder conditions than cyclobutane.

Materials:

  • Cyclopropane gas

  • Cyclobutane

  • Hydrogen gas

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (solvent)

  • High-pressure reaction vessel (autoclave)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Catalyst Preparation: In the reaction vessel, suspend a catalytic amount of PtO₂ in ethanol.

  • Hydrogenation of Cyclopropane:

    • Seal the vessel and purge with hydrogen gas.

    • Introduce cyclopropane gas into the vessel.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm).

    • Heat the reaction mixture to 80°C with stirring.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

    • After the reaction is complete (pressure stabilizes), cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Analyze the product mixture by GC-MS to confirm the formation of propane.

  • Hydrogenation of Cyclobutane:

    • Repeat the procedure with cyclobutane, but increase the reaction temperature to 120°C.

    • Analyze the product mixture by GC-MS to confirm the formation of n-butane.

Expected Results: The significant difference in the required reaction temperatures will provide clear evidence of cyclopropane's higher reactivity.

Experiment 2: Reaction with Bromine

Objective: To show that cyclopropane undergoes ring-opening addition with bromine, while cyclobutane does not react under the same conditions.

Materials:

  • A solution of cyclopropane in CCl₄

  • A solution of cyclobutane in CCl₄

  • A solution of bromine in CCl₄

  • Test tubes

  • UV lamp

Procedure:

  • Reaction in the Dark:

    • Prepare four test tubes.

    • To test tube 1, add the cyclopropane solution.

    • To test tube 2, add the cyclobutane solution.

    • To both test tubes, add a few drops of the bromine solution. The deep red-brown color of bromine should be visible.

    • Wrap both test tubes in aluminum foil to exclude light and let them stand at room temperature.

    • Observe any color change. The disappearance of the bromine color in the cyclopropane solution indicates a reaction.

  • Reaction under UV Light:

    • To test tube 3, add the cyclopropane solution and a few drops of the bromine solution.

    • To test tube 4, add the cyclobutane solution and a few drops of the bromine solution.

    • Expose both test tubes to a UV lamp.

    • Observe any color change. Both solutions are expected to decolorize, but through different mechanisms (addition for cyclopropane, substitution for cyclobutane).

Expected Results: In the dark, only the cyclopropane solution will decolorize, demonstrating its unique ability to undergo ring-opening addition. Under UV light, both will react, but the initial reaction in the dark for cyclopropane highlights its enhanced reactivity.

Conclusion

The heightened reactivity of cyclopropane compared to cyclobutane is a direct and quantifiable consequence of its greater ring strain. The severe angle and torsional strain in the three-membered ring weaken the C-C bonds, making them susceptible to cleavage under conditions where the four-membered ring of cyclobutane remains intact. This fundamental difference in reactivity, readily demonstrable through reactions like catalytic hydrogenation and bromination, provides a powerful tool for synthetic chemists. By understanding the principles of ring strain, researchers can strategically employ these small-ring systems as versatile intermediates in the construction of complex molecular architectures, a critical aspect of modern drug discovery and development.

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  • Houk, K. N. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC.
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  • Chemistry LibreTexts. 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

  • Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. Comparative activation strain analyses of the ring‐opening reaction of...
  • Reyes, E. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
  • Chemical Science. Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. [Link]

  • YouTube. Catalytic Hydrogenation. [Link]

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 1-Methoxycyclobutane-1-carbonitrile Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of rigorous scientific practice. The 1-methoxycyclobutane-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of rigorous scientific practice. The 1-methoxycyclobutane-1-carbonitrile scaffold and its derivatives are of growing interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this class of molecules, grounded in both theoretical principles and practical application. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing not just the "what" but the "why" behind the experimental choices.

The Significance of the 1-Methoxycyclobutane-1-carbonitrile Moiety

The cyclobutane ring, a four-membered carbocycle, introduces a significant degree of ring strain, leading to a puckered, non-planar conformation. This structural feature can be advantageous in drug design, as it can lock a molecule into a specific three-dimensional arrangement, potentially enhancing its binding affinity and selectivity for a biological target. The geminal methoxy and cyano groups at the C1 position further introduce polarity and potential hydrogen bonding interactions, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Given the subtlety of these structural features and their profound impact on biological activity, a multi-faceted analytical approach is imperative for unequivocal structural elucidation.

A Comparative Analysis of Structural Validation Techniques

The following sections will delve into the application of four key analytical techniques for the structural characterization of 1-methoxycyclobutane-1-carbonitrile derivatives. Each section will provide an overview of the technique, a detailed experimental protocol, and an analysis of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For 1-methoxycyclobutane-1-carbonitrile derivatives, both ¹H and ¹³C NMR are indispensable.

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom and to determine their spatial relationships. A standard suite of experiments for a novel 1-methoxycyclobutane-1-carbonitrile derivative would include:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts (indicative of the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons).

  • ¹³C NMR: To determine the number of unique carbon environments. The chemical shift of the nitrile carbon is particularly diagnostic.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the cyclobutane ring carbons.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, allowing for the tracing of the carbon skeleton through its attached protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the cyclobutane ring.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1-methoxycyclobutane-1-carbonitrile derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve optimal resolution.[3]

    • Tune the probe for both ¹H and ¹³C frequencies.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A 30-45° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.[3]

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition parameters (e.g., number of increments, relaxation delays) based on the specific instrument and sample.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and analyze the splitting patterns.

    • Correlate the signals in the 2D spectra to build up the molecular structure.

Technique Expected Observations Interpretation
¹H NMR - A singlet for the methoxy protons (~3.5 ppm). - Complex multiplets for the cyclobutane ring protons (2-3 ppm). The exact shifts and coupling constants will depend on the substitution pattern and stereochemistry.The methoxy singlet confirms the presence of the -OCH₃ group. The complex multiplets arise from the restricted rotation and puckered nature of the cyclobutane ring.
¹³C NMR - A signal for the nitrile carbon (~120 ppm). - A signal for the quaternary C1 carbon. - A signal for the methoxy carbon (~50-60 ppm). - Signals for the cyclobutane ring carbons.The nitrile carbon chemical shift is a key identifier. The positions of the cyclobutane carbon signals will be influenced by ring strain and any substituents.
HSQC - Correlations between the cyclobutane protons and their directly attached carbons.Confirms the C-H connectivity of the cyclobutane ring.
HMBC - Correlation from the methoxy protons to the C1 carbon. - Correlations from the cyclobutane protons to adjacent carbons.Establishes the connection of the methoxy group to the C1 position and helps to confirm the cyclobutane ring structure.
NOESY - Through-space correlations between the methoxy protons and nearby cyclobutane protons.Provides crucial information about the conformation of the methoxy group and the stereochemistry of substituents on the cyclobutane ring.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY COSY->Proton_Env HSQC HSQC HSQC->Carbon_Skeleton HMBC HMBC Connectivity Full Connectivity HMBC->Connectivity NOESY NOESY Stereochem Stereochemistry & Conformation NOESY->Stereochem Proton_Env->Connectivity Carbon_Skeleton->Connectivity Final_Structure Final Structure Connectivity->Final_Structure Stereochem->Final_Structure

A streamlined workflow for elucidating molecular structure using a combination of 1D and 2D NMR techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint

FTIR spectroscopy is a quick and straightforward technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying the characteristic vibrations of the nitrile and ether groups in 1-methoxycyclobutane-1-carbonitrile derivatives.

The primary goal of FTIR analysis in this context is to confirm the presence of key functional groups. The C≡N stretch of the nitrile and the C-O stretch of the ether have distinct and well-defined absorption bands.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, a small amount can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).[4]

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known values for different functional groups.[5]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
NitrileC≡N stretch2260 - 2220 (medium intensity)[4]
EtherC-O stretch1150 - 1085 (strong intensity)
AlkaneC-H stretch2950 - 2850 (strong intensity)[4]
AlkaneC-H bend1470 - 1350 (variable intensity)
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] For the structural validation of 1-methoxycyclobutane-1-carbonitrile derivatives, high-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[7] "Softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to produce an intact molecular ion, which is crucial for determining the molecular weight.[7]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • For GC-MS, EI is a common choice.

    • For LC-MS, ESI is typically used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection and Data Analysis:

    • The detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • For HRMS data, the exact mass of the molecular ion can be used to determine the elemental composition.

    • The fragmentation pattern can be analyzed to propose the structures of the fragment ions, which can then be pieced together to deduce the structure of the parent molecule.[1]

The fragmentation of 1-methoxycyclobutane-1-carbonitrile is likely to proceed through several pathways, including:

  • Loss of the methoxy group: This would result in a fragment ion corresponding to the cyclobutylnitrile cation.

  • Cleavage of the cyclobutane ring: The strained four-membered ring can undergo fragmentation to produce smaller, more stable ions.

  • Loss of the nitrile group: This is also a possible fragmentation pathway.

The presence of nitrogen in the molecule means that, according to the nitrogen rule, an odd molecular weight is expected.[2]

Logical Flow of Mass Spectrometry Analysis

MS_Analysis Sample Sample Introduction (GC/LC/Infusion) Ionization Ionization (EI/ESI/CI) Sample->Ionization Mass_Analyzer Mass Analysis (Quadrupole/TOF/Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Detection->Mass_Spectrum Molecular_Ion Molecular Ion Peak (M⁺) Mass_Spectrum->Molecular_Ion Fragmentation Fragmentation Pattern Mass_Spectrum->Fragmentation Structure_Confirmation Structural Confirmation Molecular_Ion->Structure_Confirmation Fragmentation->Structure_Confirmation

Sources

Comparative

A Comparative Guide to the Mechanistic Landscape of 1-Methoxycyclobutane-1-carbonitrile Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of Strained Ring Systems in Synthesis The cyclobutane motif, a cornerstone of synthetic and medicinal chemistry, offers a unique bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Strained Ring Systems in Synthesis

The cyclobutane motif, a cornerstone of synthetic and medicinal chemistry, offers a unique blend of stability and controlled reactivity stemming from its inherent ring strain.[1] This guide delves into the mechanistic intricacies of 1-methoxycyclobutane-1-carbonitrile, a member of the donor-acceptor (D-A) cyclobutane family. These molecules are prized for their ability to undergo stereocontrolled ring-opening and cycloaddition reactions, providing access to complex molecular architectures from simple precursors.[2][3] The presence of an electron-donating methoxy group and an electron-withdrawing nitrile group on the same carbon atom creates a polarized C1-C2 bond, predisposing the molecule to unique chemical transformations.[4] This guide will provide an in-depth analysis of the synthesis and reactivity of this versatile building block, compare its performance with analogous systems, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Synthesis of 1-Methoxycyclobutane-1-carbonitrile: A Proposed Route

Proposed Synthetic Pathway

Synthesis_of_1_Methoxycyclobutane_1_carbonitrile start 1,3-Dibromopropane + Diethyl Malonate step1 NaOEt, EtOH start->step1       intermediate1 Diethyl Cyclobutane-1,1-dicarboxylate step1->intermediate1 step2 1. NaOH, H2O 2. H3O+ intermediate1->step2 intermediate2 Cyclobutane-1,1-dicarboxylic Acid step2->intermediate2 step3 SOCl2 intermediate2->step3 intermediate3 Cyclobutane-1,1-dicarbonyl Dichloride step3->intermediate3 step4 NH3 (aq) intermediate3->step4 intermediate4 Cyclobutane-1,1-dicarboxamide step4->intermediate4 step5 P2O5, heat intermediate4->step5 intermediate5 Cyclobutane-1,1-dicarbonitrile step5->intermediate5 step6 1. NaOMe, MeOH 2. Workup intermediate5->step6 product 1-Methoxycyclobutane-1-carbonitrile step6->product

Caption: Proposed synthesis of 1-Methoxycyclobutane-1-carbonitrile.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate [5]

  • To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add 1,3-dibromopropane (1.1 eq) dropwise, and reflux the mixture for 6 hours.

  • Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to afford diethyl cyclobutane-1,1-dicarboxylate.

Step 2-6: Conversion to 1-Methoxycyclobutane-1-carbonitrile (Proposed)

This multi-step conversion would involve hydrolysis of the diester to the diacid, conversion to the diacyl chloride, amidation to the diamide, dehydration to the dinitrile, and finally, a selective reaction with sodium methoxide to yield the target compound. Each of these steps is a standard organic transformation.

II. Mechanistic Insights into the Reactions of Donor-Acceptor Cyclobutanes

The reactivity of D-A cyclobutanes like 1-methoxycyclobutane-1-carbonitrile is dominated by their ability to act as 1,4-dipole synthons upon activation with a Lewis acid.[2][3] The Lewis acid coordinates to the electron-withdrawing group (in this case, the nitrile), facilitating the cleavage of the polarized C1-C2 bond to form a stabilized 1,4-dipolar intermediate. This intermediate can then be trapped by various electrophiles in cycloaddition reactions.

General Mechanism: Lewis Acid-Catalyzed [4+2] Cycloaddition

Lewis_Acid_Catalyzed_Mechanism cluster_0 Activation and Ring Opening cluster_1 Cycloaddition DA_cyclobutane 1-Methoxycyclobutane- 1-carbonitrile Activated_Complex Activated Complex DA_cyclobutane->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Dipolar_Intermediate 1,4-Dipolar Intermediate Activated_Complex->Dipolar_Intermediate Ring Opening Cycloadduct [4+2] Cycloadduct Dipolar_Intermediate->Cycloadduct + Electrophile Electrophile Electrophile (e.g., Imine)

Caption: General mechanism for Lewis acid-catalyzed [4+2] cycloaddition.

This mechanistic paradigm has been successfully applied to explain the reactivity of D-A cyclobutanes with a variety of electrophiles, including imines, aldehydes, and nitrosoarenes, leading to the formation of six-membered heterocyclic rings.[2][6][7]

III. Comparative Analysis: 1-Methoxycyclobutane-1-carbonitrile vs. Alternatives

The synthetic utility of 1-methoxycyclobutane-1-carbonitrile can be best understood by comparing its predicted reactivity with that of other well-established D-A systems.

A. Comparison with Donor-Acceptor Cyclopropanes

Donor-acceptor cyclopropanes are more extensively studied and generally exhibit higher reactivity than their cyclobutane counterparts.[2] This is primarily attributed to the greater ring strain in the three-membered ring, which provides a stronger thermodynamic driving force for ring-opening.

FeatureDonor-Acceptor CyclopropanesDonor-Acceptor Cyclobutanes
Ring Strain HighModerate
Reactivity Generally higherGenerally lower
Reaction Types [3+2], [3+3], [4+2] cycloadditions, rearrangements[4+2], [4+3] cycloadditions, ring expansions
Stability Less stableMore stable
B. Comparison of Acceptor Groups: Nitrile vs. Dicarboxylate

The majority of research on D-A cyclobutanes has focused on systems bearing two ester groups as the acceptors. The replacement of the dicarboxylate moiety with a single nitrile group in 1-methoxycyclobutane-1-carbonitrile is expected to have a significant impact on its reactivity.

Acceptor GroupElectron-Withdrawing StrengthSteric Hindrance at C1Potential for Chelation with Lewis Acid
-CN StrongLowMonodentate
-CO2R, -CO2R Moderate (x2)HighBidentate

The stronger electron-withdrawing nature of the nitrile group may facilitate the Lewis acid-catalyzed ring opening. However, the inability of the nitrile to act as a bidentate ligand for the Lewis acid, unlike the dicarboxylate, could potentially decrease the efficiency of the activation step. Further experimental and computational studies are required to fully elucidate these differences.

IV. Key Reactions and Experimental Protocols

While specific experimental data for 1-methoxycyclobutane-1-carbonitrile is scarce, the following protocols for analogous D-A cyclobutanes serve as excellent starting points for investigation.

A. [4+2] Cycloaddition with Imines

This reaction provides access to highly substituted tetrahydropyridines, which are valuable scaffolds in medicinal chemistry.[6]

Representative Protocol for [4+2] Cycloaddition of a D-A Cyclobutane with an Imine: [6]

  • To a solution of the donor-acceptor cyclobutane (1.0 eq) and the imine (1.1 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add scandium(III) triflate (10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine.

Table 1: Representative Data for [4+2] Cycloaddition of D-A Cyclobutane Dicarboxylates with Imines [6]

EntryImineProductYield (%)Diastereomeric Ratio
1N-Benzylidene-anilineSpiro[piperidine-3,2'-oxindole] derivative82>20:1
2N-(4-Methoxybenzylidene)anilineSpiro[piperidine-3,2'-oxindole] derivative75>20:1
3N-Benzylidene-(4-chlorophenyl)amineSpiro[piperidine-3,2'-oxindole] derivative78>20:1
B. [4+2] Cycloaddition with Aldehydes

The reaction of D-A cyclobutanes with aldehydes provides a direct route to dihydropyran derivatives.[7]

Representative Protocol for [4+2] Cycloaddition of a D-A Cyclobutane with an Aldehyde: [7]

  • To a solution of the donor-acceptor cyclobutane (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add tin(IV) chloride (1.2 eq) dropwise.

  • After stirring for 10 minutes, add a solution of the aldehyde (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the dihydropyran.

Table 2: Representative Data for [4+2] Cycloaddition of a D-A Cyclobutane Dicarboxylate with Aldehydes [7]

EntryAldehydeProductYield (%)Diastereomeric Ratio
1BenzaldehydeDihydropyran derivative851:1
24-NitrobenzaldehydeDihydropyran derivative901:1.2
3AcetaldehydeDihydropyran derivative751:1.5

V. Future Directions and Conclusion

1-Methoxycyclobutane-1-carbonitrile represents a promising yet underexplored building block in organic synthesis. The principles of donor-acceptor cyclobutane reactivity provide a solid framework for predicting its chemical behavior. Future research should focus on:

  • Developing a robust and scalable synthesis of 1-methoxycyclobutane-1-carbonitrile.

  • Systematic investigation of its reactivity with a wide range of electrophiles to establish its synthetic scope.

  • Detailed mechanistic studies , including kinetic analysis and computational modeling, to precisely understand the role of the nitrile group in modulating reactivity.

  • Exploration of the synthetic utility of the resulting heterocyclic products in the context of drug discovery and materials science.

This guide has aimed to provide a comprehensive overview of the current understanding and future potential of 1-methoxycyclobutane-1-carbonitrile. By leveraging the foundational knowledge of donor-acceptor cyclobutane chemistry, researchers are well-equipped to unlock the synthetic potential of this intriguing molecule.

VI. References

  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry. [Link]

  • Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. Google Patents.

  • Oxidative Ring Contraction of Cyclobutenes – General Approach to Cyclopropylketones Including Mechanistic Insights. ResearchGate. [Link]

  • Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II. University of Montana ScholarWorks. [Link]

  • Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach. ResearchGate. [Link]

  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI. [Link]

  • Theoretical study on the mechanism of a ring-opening reaction of oxirane by the active-site aspartic dyad of HIV-1 protease. Organic & Biomolecular Chemistry. [Link]

  • Formal [4+2] Cycloaddition of Imines with Alkoxyisocoumarins. PubMed Central. [Link]

  • Chemistry of cyclobutene-1,2-dicarbonitrile. 1. Solvolytic and Michael processes. The Journal of Organic Chemistry. [Link]

  • Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. CUTM Courseware. [Link]

  • Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II) Alkoxide Initiator. ResearchGate. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Docta Complutense. [Link]

  • Lewis acid catalyzed asymmetric [4+2] cycloaddition of cyclobutenones to synthesize α,β-unsaturated δ-lactones. OUCI. [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. [Link]

  • Formal [4+2] cycloaddition of di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate with ketones or aldehydes and tandem lactonization. PubMed. [Link]

  • Ring-Opening of Donor-Acceptor Cyclopropane Diester for the Synthesis of Oxime Esters and 2,3-Dihydroazete Ester. ResearchGate. [Link]

  • 1-acetylcyclohexanol. Organic Syntheses. [Link]

  • Kinetics and thermodynamics analysis for ring-opening polymerization of ε-caprolactone initiated by tributyltin n-butoxide using differential scanning calorimetry. ResearchGate. [Link]

  • Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. PubMed. [Link]

  • Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. J-STAGE. [Link]

  • Reactivity of donor‐acceptor cyclobutanes. ResearchGate. [Link]

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Validation

A Predictive Computational Analysis of 1-Methoxycyclobutane-1-carbonitrile: A Comparative Guide for Drug Discovery Professionals

Introduction In the landscape of modern drug discovery and medicinal chemistry, small, rigid scaffolds are of paramount importance for designing novel therapeutic agents with well-defined three-dimensional structures. Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, small, rigid scaffolds are of paramount importance for designing novel therapeutic agents with well-defined three-dimensional structures. Cyclobutane derivatives, in particular, offer a unique conformational profile that can be exploited to orient substituents in precise vectors, influencing their interaction with biological targets.[1] 1-Methoxycyclobutane-1-carbonitrile, a sparsely documented compound, presents an intriguing scaffold combining the rigidity of the cyclobutane ring with the electronic features of a nitrile and a methoxy group. The nitrile moiety is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]

The inherent ring strain of cyclobutane derivatives can be strategically utilized in organic synthesis for selective modifications.[1] However, the lack of extensive experimental data for 1-Methoxycyclobutane-1-carbonitrile necessitates a robust computational approach to predict its physicochemical and spectroscopic properties. Such in silico characterization is a cornerstone of modern drug development, enabling the prioritization of synthetic targets and the early assessment of a molecule's potential.[3][4]

This guide presents a comprehensive computational analysis of 1-Methoxycyclobutane-1-carbonitrile. We will delve into its predicted electronic structure, stability, and spectroscopic signatures. To provide a meaningful context for these predictions, we will perform a comparative analysis against two structurally related analogs: 1-methylcyclobutane-1-carbonitrile and methoxycyclobutane . This comparative approach will allow us to dissect the influence of the methoxy and nitrile functional groups on the properties of the cyclobutane core. All computational protocols are detailed to ensure transparency and reproducibility, adhering to the principles of scientific integrity.

Computational Methodology: A Self-Validating System

The cornerstone of this guide is a rigorous and well-documented computational protocol. The choice of methodology is critical for generating reliable and predictive data. We will employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[5][6]

Experimental Protocol: DFT Calculations
  • Software: All calculations will be performed using a widely recognized quantum chemistry software package (e.g., Gaussian, ORCA, or Spartan).

  • Initial Structure Generation: The 3D structures of 1-methoxycyclobutane-1-carbonitrile, 1-methylcyclobutane-1-carbonitrile, and methoxycyclobutane will be built using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The initial structures will be optimized to their ground state geometries using the B3LYP functional with the 6-31G(d) basis set. The B3LYP functional is a hybrid functional that has been shown to provide accurate geometries for a wide range of organic molecules. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which are essential for describing the electronic structure of molecules with heteroatoms.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structures are at a local minimum on the potential energy surface. These calculations will also provide the predicted infrared (IR) spectra.

  • Calculation of Molecular Properties: Following successful optimization, a single-point energy calculation will be performed at a higher level of theory, B3LYP/6-311+G(d,p), to obtain more accurate electronic properties. This will include:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of molecular stability.

    • Dipole Moment: This provides insight into the molecule's polarity and potential for intermolecular interactions.

  • NMR Spectra Prediction: The optimized geometries from the B3LYP/6-31G(d) level of theory will be used to predict the ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level. Chemical shifts will be referenced against tetramethylsilane (TMS), calculated at the same level of theory.

Workflow Diagram

Computational Workflow cluster_input Input Generation cluster_calc DFT Calculations cluster_output Output Analysis mol_build Molecular Structure Building geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (B3-LYP/6-31G(d)) geom_opt->freq_calc prop_calc Property Calculation (B3LYP/6-311+G(d,p)) geom_opt->prop_calc nmr_calc NMR Calculation (GIAO B3LYP/6-31G(d)) geom_opt->nmr_calc geom Optimized Geometry freq_calc->geom ir Predicted IR Spectrum freq_calc->ir props Electronic Properties (HOMO, LUMO, Dipole Moment) prop_calc->props nmr Predicted NMR Spectra nmr_calc->nmr Molecular Structures cluster_target Target Molecule cluster_comparators Comparator Molecules target 1-Methoxycyclobutane-1-carbonitrile comp1 1-Methylcyclobutane-1-carbonitrile target->comp1 - OCH₃ + CH₃ comp2 Methoxycyclobutane target->comp2 - CN

Caption: Structural relationships between the target molecule and the selected comparators.

Predicted Spectroscopic Data for 1-Methoxycyclobutane-1-carbonitrile

The lack of experimental spectra for 1-methoxycyclobutane-1-carbonitrile makes computational prediction an invaluable tool.

The predicted vibrational frequencies provide a virtual IR spectrum that can aid in the identification of this molecule if it were to be synthesized.

Vibrational ModePredicted Frequency (cm⁻¹)Known Range (cm⁻¹)
C-H stretch (alkane)2950 - 30202850 - 3000
C≡N stretch22452220 - 2260 [7]
C-O stretch (ether)11051050 - 1150
Cyclobutane ring vibrations850 - 1000~915 (for mono- and 1,1-disubstituted)

The predicted IR spectrum of 1-methoxycyclobutane-1-carbonitrile is expected to show a characteristic sharp peak for the nitrile stretch around 2245 cm⁻¹. The C-O stretch of the methoxy group should appear in the fingerprint region, and various C-H stretching and bending vibrations will also be present. The presence of a band near 915 cm⁻¹ could be indicative of the 1,1-disubstituted cyclobutane ring.

Predicted NMR chemical shifts are crucial for structural elucidation.

Predicted ¹H NMR Chemical Shifts (ppm, relative to TMS)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-OCH₃3.45singlet
-CH₂- (ring, adjacent to C-O)2.50 - 2.70multiplet
-CH₂- (ring, adjacent to C-CN)2.30 - 2.50multiplet
-CH₂- (ring, opposite C-O/CN)2.10 - 2.30multiplet

Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

CarbonPredicted Chemical Shift (ppm)
C≡N120.5
C-O/C-CN (quaternary)85.2
-OCH₃52.8
-CH₂- (ring)30.0 - 35.0

The proton NMR spectrum is predicted to show a singlet for the methoxy protons and complex multiplets for the cyclobutane ring protons. The carbon NMR will be characterized by a quaternary carbon signal at a relatively downfield shift due to the attached electronegative oxygen and nitrile group, along with the characteristic nitrile carbon signal.

Conclusion

This guide provides a comprehensive computational analysis of the structural, electronic, and spectroscopic properties of 1-methoxycyclobutane-1-carbonitrile, a molecule with potential applications in drug discovery. In the absence of experimental data, our DFT calculations offer valuable predictions. The comparative analysis with 1-methylcyclobutane-1-carbonitrile and methoxycyclobutane highlights the significant influence of the methoxy and nitrile functional groups on the molecule's polarity and reactivity. The predicted IR and NMR spectra serve as a benchmark for future experimental work on this compound. This in silico approach demonstrates the power of computational chemistry to guide synthetic efforts and accelerate the drug discovery process by providing key insights into the properties of novel molecular scaffolds.

References

  • PubChem. 1-Cyclobutene-1-carbonitrile. National Center for Biotechnology Information. [Link]

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Validation

A Comparative Guide to the Efficient Synthesis of 1-Methoxycyclobutane-1-carbonitrile

Abstract 1-Methoxycyclobutane-1-carbonitrile is a valuable synthetic intermediate characterized by its unique strained-ring system and dual functional groups—a nitrile and a methoxy ether. These features make it a compel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methoxycyclobutane-1-carbonitrile is a valuable synthetic intermediate characterized by its unique strained-ring system and dual functional groups—a nitrile and a methoxy ether. These features make it a compelling building block for novel scaffolds in medicinal chemistry and materials science. However, the absence of a standardized, high-yield synthesis protocol in peer-reviewed literature presents a significant challenge for researchers. This guide provides a comprehensive benchmark of plausible and efficient synthetic strategies. We analyze three distinct, yet viable, routes: a two-step sequence commencing from cyclobutanone via a cyanohydrin intermediate, a modified Strecker synthesis, and an electrochemical approach involving anodic methoxylation. By comparing projected yields, operational simplicity, safety, and scalability, this document serves as a critical resource for researchers aiming to incorporate this promising moiety into their drug discovery and development programs.

Introduction: The Synthetic Value of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling chemists to explore novel chemical space and improve pharmacokinetic properties such as metabolic stability and membrane permeability. The target molecule, 1-Methoxycyclobutane-1-carbonitrile, combines this desirable carbocyclic core with an α-alkoxy nitrile functionality—a precursor to valuable carboxylic acids, amines, and other derivatives.

Despite its potential, direct and comparative synthetic data for this specific molecule is scarce. This guide, therefore, leverages established, analogous transformations reported in the literature to propose and benchmark the most promising synthetic pathways. The objective is to provide a robust framework for laboratory-scale synthesis, enabling researchers to make informed decisions based on available resources and project goals.

Comparative Analysis of Proposed Synthetic Strategies

Three primary strategies are evaluated, each beginning from a readily available starting material. The efficiency of each route is benchmarked based on reported yields for analogous reactions, reagent accessibility, and overall process complexity.

Strategy 1: Two-Step Synthesis from Cyclobutanone via Cyanohydrin Formation and O-Methylation

This classical and arguably most direct approach involves two distinct, well-understood chemical transformations: (1) the formation of cyclobutanone cyanohydrin, and (2) the subsequent alkylation of the hydroxyl group to form the methyl ether.

Mechanistic Rationale: The first step is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of cyclobutanone. This reaction is typically base-catalyzed and reversible, often requiring acidic workup to stabilize the cyanohydrin product[1]. The second step is a standard Williamson ether synthesis, where the hydroxyl group of the cyanohydrin is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a methylating agent's leaving group (e.g., iodide from methyl iodide).

Projected Efficiency:

  • Cyanohydrin Formation: This reaction is generally high-yielding. Procedures for forming cyanohydrins from ketones using reagents like KCN or NaCN, often with in-situ generation of HCN, are well-established[1][2]. Yields for analogous ketones frequently exceed 90%.

  • O-Methylation: The efficiency of this step is highly dependent on the choice of base and methylating agent. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for deprotonation, minimizing side reactions. Methyl iodide or dimethyl sulfate are effective methylating agents. Projected yields for this step, based on similar secondary alcohol methylations, are in the range of 80-95%.

Overall Assessment: This route is highly plausible and relies on fundamental, predictable organic reactions. The primary drawback is the handling of highly toxic cyanide salts and the use of reactive reagents like sodium hydride.

Strategy 2: Modified Strecker Synthesis

The Strecker synthesis is a powerful one-pot method for producing α-amino nitriles from a ketone, ammonia, and a cyanide source[3][4][5][6][7]. A modification of this reaction, using methanol as both the solvent and a reactant in a related pathway, could potentially lead to the desired α-methoxy nitrile.

Mechanistic Rationale: In this proposed variant, cyclobutanone would first react with methanol under acidic catalysis to form a hemiketal. This intermediate is in equilibrium with the starting ketone and an oxocarbenium ion. The nucleophilic attack of cyanide on this reactive intermediate would yield the target 1-methoxycyclobutane-1-carbonitrile. This pathway is analogous to the formation of α-alkoxy nitriles from ketones in the presence of an alcohol and a cyanide source. A Korean patent describes a similar process for synthesizing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts from a ketone, an alkali metal cyanide, and ammonium chloride in a two-phase system, highlighting the industrial relevance of this type of transformation[8].

Projected Efficiency: One-pot reactions are often advantageous for their operational simplicity and improved time-efficiency[9]. However, the direct methoxy-cyanation can be lower yielding than the two-step sequence due to competing reaction pathways, such as the formation of the cyanohydrin or polymerization of the ketone. Based on related multicomponent reactions, a moderate to good yield of 60-75% could be anticipated under optimized conditions.

Overall Assessment: This strategy offers the allure of a one-pot synthesis, reducing handling and purification steps. However, it would likely require significant optimization of reaction conditions (catalyst, temperature, reagent stoichiometry) to favor the desired pathway and maximize yield.

Strategy 3: Electrochemical Anodic α-Methoxylation

Electrochemical synthesis offers a modern, reagent-efficient alternative to classical methods. Anodic oxidation, specifically the Shono oxidation, can be used to generate an α-carbocation from an ether or related compound, which is then trapped by a nucleophile[10]. In this proposed route, the starting material would be cyclobutyl cyanide.

Mechanistic Rationale: The synthesis would begin with the preparation of cyclobutyl cyanide, for instance, from cyclobutyl bromide via nucleophilic substitution with NaCN. The key step is the anodic oxidation of cyclobutyl cyanide in methanol. The reaction proceeds by removing an electron from the nitrogen of the nitrile or, more likely, from the highest occupied molecular orbital associated with the α-C-H bond. This generates a radical cation which, after deprotonation and further oxidation, forms an α-carbocation. This cation is then trapped by the solvent (methanol) to yield the final product. This type of C-H functionalization is a powerful tool in modern organic synthesis[11][12].

Projected Efficiency:

  • Cyclobutyl Cyanide Synthesis: The SN2 reaction of cyclobutyl bromide with NaCN is expected to be efficient, with yields typically in the 80-90% range, potentially enhanced by phase-transfer catalysis[13][14][15][16].

  • Anodic Methoxylation: The efficiency of anodic α-methoxylation is highly substrate-dependent. Shono and coworkers have demonstrated this transformation on various nitrogen-containing compounds, with yields often ranging from 60-85%[10].

Overall Assessment: This electrochemical approach is the most "green" and elegant of the three, avoiding harsh reagents. The primary challenges are the requirement for specialized electrochemical equipment and the potential for over-oxidation or other side reactions. It represents a cutting-edge approach that could be highly efficient upon successful optimization.

Data Summary and Benchmarking

The following table summarizes the key comparative metrics for the three proposed synthetic strategies. Projected yields are estimates based on analogous reactions reported in the literature and should be considered starting points for experimental validation.

MetricStrategy 1: Cyanohydrin RouteStrategy 2: Modified StreckerStrategy 3: Electrochemical
Starting Material CyclobutanoneCyclobutanoneCyclobutyl Bromide/Cyanide
Number of Steps 21 (One-Pot)2
Projected Overall Yield 70-90%60-75%50-75%
Key Reagents NaCN/KCN, NaH, CH₃INaCN/KCN, Methanol, Acid CatalystNaCN, Methanol, Supporting Electrolyte
Safety Concerns High (Toxic Cyanide, NaH)High (Toxic Cyanide)Moderate (Flammable Solvent)
Scalability Moderate (Exotherms, NaH handling)GoodExcellent (Flow Chemistry adaptable)
Required Expertise Standard Organic SynthesisProcess OptimizationElectro-organic Synthesis

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on the most promising strategies and established methodologies.

Protocol 4.1: Strategy 1 - Synthesis via Cyanohydrin Intermediate

Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile (Cyclobutanone Cyanohydrin)

  • WARNING: This procedure involves potassium cyanide, which is highly toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Neutralize all cyanide-containing waste with bleach before disposal.

  • To a stirred solution of potassium cyanide (KCN, 7.8 g, 120 mmol) in water (40 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add a solution of cyclobutanone (7.0 g, 100 mmol) in dichloromethane (20 mL).

  • While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid (10 M, 11 mL) dropwise over 2 hours using a dropping funnel[1].

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin. The product is often used directly in the next step without further purification.

Step 2: O-Methylation to 1-Methoxycyclobutane-1-carbonitrile

  • WARNING: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Handle both reagents with extreme care in a fume hood.

  • Suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0 °C and add a solution of the crude 1-hydroxycyclobutane-1-carbonitrile (from Step 1, ~100 mmol) in anhydrous THF (50 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 15.6 g, 6.9 mL, 110 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-methoxycyclobutane-1-carbonitrile.

Visualization of Workflows and Mechanisms

Logical Workflow for Synthesis Strategy Selection

This diagram outlines the decision-making process for selecting the most appropriate synthetic route based on laboratory constraints and project goals.

G start Project Goal: Synthesize 1-Methoxycyclobutane-1-carbonitrile q_yield Is highest possible yield the primary driver? start->q_yield q_pot Is a one-pot procedure preferred for efficiency? q_yield->q_pot No s1 Strategy 1: Cyanohydrin Route q_yield->s1 Yes q_electro Is electrochemical equipment available? Are 'green' methods prioritized? q_pot->q_electro No s2 Strategy 2: Modified Strecker q_pot->s2 Yes q_electro->s1 No s3 Strategy 3: Electrochemical q_electro->s3 Yes end_s1 Outcome: High Yield, Multi-step, Reagent Hazards s1->end_s1 end_s2 Outcome: Moderate Yield, Simpler Workflow, Needs Optimization s2->end_s2 end_s3 Outcome: Moderate Yield, Greenest Method, Specialized Equipment s3->end_s3

Caption: Decision tree for selecting a synthesis route.

Reaction Mechanism: Strategy 1 (Cyanohydrin Route)

This diagram illustrates the two-step mechanism for the synthesis of the target compound starting from cyclobutanone.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: O-Methylation (Williamson Ether Synthesis) Cyclobutanone Cyclobutanone Cyanohydrin Cyanohydrin Cyclobutanone->Cyanohydrin  1. KCN, H₂O  2. HCl, 0 °C Product 1-Methoxycyclobutane-1-carbonitrile Cyanohydrin->Product  1. NaH, THF  2. CH₃I

Caption: Reaction pathway for the two-step synthesis.

Conclusion and Authoritative Recommendations

For researchers requiring a reliable, high-yield synthesis of 1-methoxycyclobutane-1-carbonitrile with standard laboratory equipment, Strategy 1 (Two-Step Cyanohydrin Route) is the most authoritative and recommended starting point. Its reliance on well-documented, high-yielding transformations provides the highest probability of success. While it involves hazardous reagents, established safety protocols can effectively mitigate these risks.

Strategy 2 (Modified Strecker Synthesis) offers a compelling alternative for process chemists focused on operational simplicity and time-efficiency, though it will likely require an initial investment in reaction optimization. For laboratories equipped for and focused on sustainable and modern synthetic methods, Strategy 3 (Electrochemical Anodic Methoxylation) represents a forward-looking and potentially highly scalable approach.

Ultimately, the choice of synthesis will depend on a balance of available resources, safety infrastructure, and the specific goals of the research program. This guide provides the foundational data and logical framework to make that decision with confidence.

References

  • Shono, T.; Hamaguchi, H.; Matsumura, Y. (1975). Anodic α-Methoxylation of Carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. [Link]

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  • Zhang, W., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. JACS Au, 2(11), 2522–2528. [Link]

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  • Adhikari, S., & Tunge, J. A. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers, 3(10), 1253-1257. [Link]

  • Wang, F., et al. (2020). Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C–N bonds. Organic Chemistry Frontiers, 7(19), 2911-2916. [Link]

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  • Halpern, M. PTC Cyanation. PTC Organics, Inc. [Link]

  • Halpern, M. Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

  • Various Authors. (2017). Strecker Amino Acid Synthesis. ResearchGate. [Link]

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  • Kreps, S. (1985). Method of preparing cyanohydrins.
  • Naddaka, V., et al. (2002). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 1-Methoxycyclobutane-1-carbonitrile

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. With this progress comes the profound responsibility of ensuring the safety of the researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of this exploration. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-Methoxycyclobutane-1-carbonitrile, a compound with unique reactive potential owing to its nitrile and ether functional groups, as well as its strained cyclobutane ring structure. Our commitment is to empower you with the knowledge to manage this chemical with the highest degree of safety and confidence.

Understanding the Inherent Hazards of 1-Methoxycyclobutane-1-carbonitrile

A thorough risk assessment begins with a comprehensive understanding of the potential hazards associated with a chemical's structure. In the absence of a specific Material Safety Data Sheet (MSDS) for 1-Methoxycyclobutane-1-carbonitrile, we must infer its hazard profile from its constituent functional groups.

  • The Nitrile Group (-C≡N): Organic nitriles are a versatile class of compounds, yet they demand respectful handling due to their potential toxicity. Exposure can lead to adverse health effects, and some nitriles can release toxic hydrogen cyanide gas upon decomposition or hydrolysis.[1][2] It is crucial to prevent inhalation, ingestion, and skin contact.

  • The Methoxy Group (-OCH₃) and Ether Linkage: The presence of an ether linkage introduces the significant risk of peroxide formation.[3] Ethers can react with atmospheric oxygen over time to form explosive peroxide crystals, especially when stored improperly or for extended periods.[3][4] These peroxides are sensitive to heat, friction, and shock, posing a severe explosion hazard.

  • The Cyclobutane Ring: While generally stable at room temperature, the four-membered cyclobutane ring possesses considerable ring strain.[5] This inherent strain can make the molecule susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or upon heating, which could lead to unexpected reactivity or decomposition.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 1-Methoxycyclobutane-1-carbonitrile. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the specific hazards of this compound.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory to protect against splashes and potential aerosols. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger quantities or when heating the substance.
Hand Protection Nitrile gloves are recommended for their resistance to a broad range of chemicals, including those with nitrile and ether functionalities.[1] Always inspect gloves for any signs of degradation or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving.
Body Protection A flame-resistant lab coat is essential to protect against splashes and potential fires, given that many organic nitriles and ethers are flammable. Ensure the lab coat is fully buttoned.
Respiratory Protection All handling of 1-Methoxycyclobutane-1-carbonitrile should be conducted within a certified chemical fume hood to prevent inhalation of vapors. If there is a potential for aerosol generation that cannot be controlled within a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.
Procedural Guidance for Safe Handling and Operations

Adherence to a stringent, step-by-step protocol is critical for minimizing risk during the handling and use of 1-Methoxycyclobutane-1-carbonitrile.

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires (e.g., dry powder or CO2) are readily accessible and have been recently inspected.

  • Spill Kit: A chemical spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be readily available.

  • Material Inspection: Before use, visually inspect the container of 1-Methoxycyclobutane-1-carbonitrile for any signs of peroxide formation, such as crystal formation around the cap or within the liquid.[4] If crystals are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately. [4]

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and reduce the risk of peroxide formation.

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[6] Use non-sparking tools for transfers.

  • Controlled Dispensing: Use appropriate tools such as syringes or cannulas for transferring the liquid to minimize the risk of spills and exposure.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the ingress of oxygen and moisture.[6]

  • Controlled Quenching: Reactions involving 1-Methoxycyclobutane-1-carbonitrile should be quenched carefully and in a controlled manner, preferably at a low temperature.

  • Hydrolysis Awareness: Be aware that acidic or basic work-up conditions can lead to the hydrolysis of the nitrile group, potentially releasing ammonia or forming a carboxylic acid.[7][8][9] This process can be exothermic and should be managed accordingly.

Storage and Disposal: A Lifecycle Approach to Safety

Proper storage and disposal are as critical as safe handling to prevent accidents.

Storage ParameterGuideline and Rationale
Container Store in the original, tightly sealed, light-resistant container.
Location Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][6]
Compatibility Store away from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions.[6]
Labeling The container must be clearly labeled with the chemical name, date received, and date opened. This is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.[3]
Peroxide Testing It is recommended to test for the presence of peroxides every 3-6 months after opening, or if the manufacturer's expiration date has passed.[3]
  • Waste Segregation: All waste materials contaminated with 1-Methoxycyclobutane-1-carbonitrile, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Waste Characterization: The waste should be characterized as hazardous, with specific notation of its nitrile and ether components.

  • Institutional Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS office for specific guidance on waste pickup and disposal.

  • Empty Containers: Do not dispose of empty containers in regular trash. They must be managed as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material, and collect it into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

  • Fire: If the fire is small and you are trained to use a fire extinguisher, use a dry chemical or CO2 extinguisher. For larger fires, evacuate the area and activate the fire alarm.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of 1-Methoxycyclobutane-1-carbonitrile.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Storage & Disposal start Start: Obtain 1-Methoxycyclobutane-1-carbonitrile check_sds Review Safety Data (Inferred from Functional Groups) start->check_sds gather_ppe Gather Required PPE check_sds->gather_ppe prep_workspace Prepare Fume Hood and Emergency Equipment gather_ppe->prep_workspace inspect_container Visually Inspect Container for Peroxides prep_workspace->inspect_container contact_ehs Contact EHS Immediately inspect_container->contact_ehs Crystals Present proceed_handling Proceed with Handling in Fume Hood inspect_container->proceed_handling No Crystals perform_ops Perform Operations (e.g., transfer, reaction) proceed_handling->perform_ops quench_reaction Controlled Reaction Quenching perform_ops->quench_reaction dispose_waste Dispose of all Contaminated Waste as Hazardous perform_ops->dispose_waste store_properly Store in a Cool, Dry, Dark Place quench_reaction->store_properly quench_reaction->dispose_waste label_container Label with Dates (Received, Opened) store_properly->label_container end End of Procedure label_container->end dispose_waste->end

Caption: Workflow for the safe handling of 1-Methoxycyclobutane-1-carbonitrile.

References

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  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

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  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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1-Methoxycyclobutane-1-carbonitrile
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1-Methoxycyclobutane-1-carbonitrile
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